Acanthoside D
描述
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21-,22-,23-,24-,25+,26+,27-,28-,29+,30+,33+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDULTAFAQRACT-NYYYOYJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331965 | |
| Record name | Liriodendrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66791-77-3 | |
| Record name | (-)-Syringaresinol diglucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66791-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liriodendrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Acanthoside D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acanthoside D, a prominent lignan glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its biological activities, with a particular focus on its anti-inflammatory and antioxidant properties. This document summarizes key quantitative data, outlines experimental protocols for assessing its bioactivity, and elucidates its putative mechanism of action through the modulation of critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical Structure of this compound
This compound is a furofuran lignan diglycoside. Its core structure consists of a central furofuran ring system derived from the oxidative dimerization of two phenylpropanoid units. This central lignan, syringaresinol, is symmetrically substituted with two glucose moieties.
Systematic Name (IUPAC): (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]
The structure is characterized by multiple stereocenters, contributing to its specific biological activity. The glycosidic linkages are of the β-D-glucopyranoside type.
Molecular Identifiers
| Identifier | Value | Reference |
| Molecular Formula | C₃₄H₄₆O₁₈ | [1] |
| Molecular Weight | 742.7 g/mol | [1] |
| SMILES | COC1=CC(=CC(=C1O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)OC)[C@H]3[C@@H]4CO--INVALID-LINK--C5=CC(=C(C(=C5)OC)O[C@H]6--INVALID-LINK--CO)O)O">C@@HO)OC | [1] |
| InChI Key | FFDULTAFAQRACT-NYYYOYJKSA-N | [1] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its formulation and delivery in potential therapeutic applications.
| Property | Value | Reference |
| XLogP3-AA | -1.4 | [1] |
| Hydrogen Bond Donor Count | 12 | |
| Hydrogen Bond Acceptor Count | 18 | |
| Rotatable Bond Count | 12 | |
| Exact Mass | 742.26841461 Da | [1] |
| Monoisotopic Mass | 742.26841461 Da | [1] |
| Topological Polar Surface Area | 254 Ų | [1] |
| Heavy Atom Count | 52 | |
| Complexity | 1010 | [1] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied.[1]
Anti-inflammatory Activity
| Assay | Target | Cell Line | Typical IC₅₀ Range for Related Lignans |
| Nitric Oxide (NO) Production Inhibition | iNOS | RAW 264.7 | µM range |
| Prostaglandin E₂ (PGE₂) Production Inhibition | COX-2 | RAW 264.7 | µM range |
| Cytokine Inhibition | TNF-α, IL-6 | Various | µM range |
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, a characteristic of its phenolic structure. The antioxidant capacity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
| Assay | Method | Result (Typical for Phenolic Glycosides) |
| DPPH Radical Scavenging Activity | Spectrophotometry | Dose-dependent increase in scavenging activity |
| Superoxide Radical Scavenging Activity | Spectrophotometry | Potent scavenging activity |
| Hydroxyl Radical Scavenging Activity | Spectrophotometry | Significant scavenging activity |
Experimental Protocols
Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
This protocol is a standard method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare various concentrations of this compound in serum-free DMEM.
-
Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of this compound.
-
Incubate the cells for 1 hour.
3. Stimulation:
-
Add lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation should be included.
4. Incubation and Sample Collection:
-
Incubate the plate for 24 hours.
-
After incubation, collect the cell culture supernatant for nitric oxide measurement.
5. Nitrite Quantification (Griess Assay):
-
Mix 50 µL of the cell supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
DPPH Radical Scavenging Assay
This assay is a common and reliable method for evaluating the antioxidant capacity of a compound.
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.
2. Reaction Mixture:
-
In a 96-well plate, add 100 µL of the different concentrations of this compound or the positive control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 100 µL of the sample and 100 µL of methanol.
3. Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
4. Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
Proposed Signaling Pathways
The biological activities of lignans like this compound are often mediated through their interaction with key cellular signaling pathways. Based on the literature for related compounds, this compound is proposed to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][4]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Lignans have been shown to inhibit this pathway at multiple points.
This compound is hypothesized to inhibit the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[2][3][6]
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. Lignans can modulate the phosphorylation of key MAPK proteins.
This compound may inhibit the phosphorylation of MAPKKs, such as MKK3/6 and MKK4/7, which in turn would reduce the activation of downstream MAPKs like p38 and JNK. The reduced activity of these MAPKs would lead to decreased activation of transcription factors like AP-1, ultimately suppressing the expression of inflammatory genes.[4]
Conclusion
This compound presents a compelling profile as a bioactive natural product with significant anti-inflammatory and antioxidant potential. Its well-defined chemical structure and the growing body of evidence regarding its biological activities make it a promising candidate for further investigation in the context of drug development. The elucidation of its precise mechanisms of action, particularly its interactions with the NF-κB and MAPK signaling pathways, will be crucial in realizing its therapeutic potential. This technical guide provides a foundational understanding for researchers to build upon in their future studies of this compound.
References
- 1. This compound | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignans from Saururus chinensis inhibiting the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Acanthoside D: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Activity
Abstract
Acanthoside D, a lignan glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of this compound, focusing on its natural origins, the history of its discovery and isolation, detailed experimental protocols for its extraction and characterization, and its molecular mechanism of action involving key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation and therapeutic potential of this natural compound.
Natural Sources of this compound
This compound is primarily found in plants of the Acanthopanax genus, which is also known by its synonym Eleutherococcus. These plants, commonly referred to as "Siberian Ginseng," have a long history of use in traditional medicine. In addition to the Acanthopanax species, this compound has also been identified in other botanicals.
The primary natural sources of this compound include:
-
Acanthopanax senticosus (syn. Eleutherococcus senticosus): Widely recognized as Siberian Ginseng, the roots and stems of this plant are a major source of this compound.[1][2][3][4][5]
-
Acanthopanax sessiliflorus : The cortex (bark) of this species has been shown to contain significant amounts of this compound.[6][7][8][9][10]
-
Acanthopanax chilsanensis : The trunk of this plant is another documented source of this compound.[11]
-
Daphne giraldii : This plant, belonging to the Thymelaeaceae family, also contains this compound.[12][13][14][15][16]
-
Pyrola japonica : This herbaceous perennial is another natural source of the compound.[12][17]
-
Salsola collina : A member of the Amaranthaceae family, this plant has been reported to contain this compound.[12]
-
Syringa persica (Persian Lilac): This ornamental plant is also a reported source of this compound.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary depending on the plant species, the part of the plant used, the geographical location, and the time of harvest. The following table summarizes available quantitative data on this compound content in various natural sources.
| Plant Species | Plant Part | Method of Analysis | Average Content (% w/w) | Reference |
| Acanthopanax sessiliflorum | Cortex | HPLC | 0.081 ± 0.058 | [6][7] |
Discovery and Isolation of this compound
The structural elucidation of this compound revealed it to be (-)-syringaresinol-di-β-D-glucoside. Its chemical structure and stereochemistry have been confirmed through various spectroscopic techniques and X-ray crystallography.
Experimental Protocols
The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by various chromatographic techniques. Modern analytical methods are employed for its quantification and structural confirmation.
General Isolation and Purification Protocol
The following is a generalized protocol for the extraction and preparative separation of this compound from Acanthopanax species, based on established methodologies.[11][18]
References
- 1. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jkomor.org [jkomor.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 6. Isolation and Quantitative Analysis of this compound from Acanthopanacis Cortex -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Acanthopanax sessiliflorus stem confers increased resistance to environmental stresses and lifespan extension in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extraction and Purification of Acanthoside-D from Acanthopanax chilsanensis -KSBB Journal | Korea Science [koreascience.kr]
- 12. This compound | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Constituents from Daphne giraldii Nitsche and Their Contents Simultaneous Determination by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Daphne giraldii Nitsche (Thymelaeaceae): Phytochemistry, pharmacology and medicinal uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. inha.elsevierpure.com [inha.elsevierpure.com]
The Biosynthesis of Acanthoside D: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Acanthoside D, a lignan diglycoside identified as (-)-syringaresinol-di-O-β-D-glucoside, is a plant-derived secondary metabolite with noted anti-inflammatory and antioxidant properties.[1] Its structural complexity and therapeutic potential necessitate a thorough understanding of its biosynthetic origins. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, which originates from the core phenylpropanoid pathway. The guide details the enzymatic steps from the primary precursor, L-phenylalanine, through the formation of the monolignol sinapyl alcohol, the stereospecific coupling to form the lignan backbone, and the final glycosylation events. Methodologies for pathway elucidation and quantitative data from related studies are presented to provide a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
The Core Biosynthesis Pathway
The formation of this compound is a multi-stage process rooted in primary metabolism. It begins with the general phenylpropanoid pathway, which converts L-phenylalanine into key hydroxycinnamate intermediates. This is followed by the monolignol-specific branch, which produces the direct precursor to the lignan core. The final stages involve the stereochemically controlled dimerization of monolignols and subsequent glycosylation. This compound is an optical isomer of the well-known compound Eleutheroside E, found in Eleutherococcus senticosus (Siberian Ginseng), making research into eleutheroside biosynthesis directly relevant to understanding the formation of this compound.[2]
Stage 1: General Phenylpropanoid Pathway
The pathway initiates with the aromatic amino acid L-phenylalanine. A series of three enzymatic reactions convert it into p-Coumaroyl-CoA, a critical branch-point intermediate for numerous classes of secondary metabolites, including flavonoids and lignans.[3][4]
-
Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is the committed step that channels carbon from primary metabolism into the vast network of phenylpropanoid compounds.[5]
-
Hydroxylation: trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.[6]
-
CoA Ligation: Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.[3][6]
Stage 2: Monolignol Biosynthesis (Sinapyl Alcohol)
From p-Coumaroyl-CoA, the pathway proceeds through a series of hydroxylations, methylations, and reductions to generate sinapyl alcohol, the specific monolignol precursor for the syringaresinol backbone of this compound.
-
Hydroxylation and Acylation: p-Coumaroyl-CoA is hydroxylated and subsequently methylated. Key enzymes in this part of the pathway include HCT (Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase), C3'H (p-coumaroyl shikimate 3'-hydroxylase), and CCoAOMT (Caffeoyl-CoA O-methyltransferase).[6]
-
Reduction to Aldehyde: The resulting feruloyl-CoA is reduced to coniferaldehyde by Cinnamoyl-CoA Reductase (CCR) .
-
Hydroxylation and Methylation for Syringyl Moiety: Coniferaldehyde undergoes further modification to introduce the second methoxy group characteristic of the "syringyl" (S) unit. This involves Ferulate 5-hydroxylase (F5H) and Caffeic acid O-methyltransferase (COMT) .[6]
-
Final Reduction to Alcohol: The resulting sinapaldehyde is reduced to sinapyl alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) .[7]
Stage 3: Lignan Formation (Syringaresinol Backbone)
The defining step in lignan biosynthesis is the oxidative coupling of two monolignol units. For this compound, this involves the dimerization of two sinapyl alcohol molecules to form (-)-syringaresinol.
-
Oxidative Coupling: The reaction is catalyzed by one-electron oxidases, such as laccases and/or peroxidases, which generate monolignol radicals.[8]
-
Stereospecific Control: The stereochemistry of the resulting dimer is precisely controlled by a Dirigent Protein (DIR) . In the absence of a DIR, the radical coupling results in a racemic mixture of products. The DIR binds the monolignol radicals and orients them in a specific conformation to ensure the exclusive formation of the correct stereoisomer, in this case, (-)-syringaresinol.[8]
Stage 4: Glycosylation
The final step in the biosynthesis of this compound is the attachment of two glucose moieties to the syringaresinol core. This is a sequential process catalyzed by specific UDP-dependent glycosyltransferases (UGTs) .
-
First Glycosylation: One molecule of (-)-syringaresinol is glycosylated at the 4-O position, using UDP-glucose as the sugar donor, to form a mono-glucoside intermediate.
-
Second Glycosylation: A second UGT catalyzes the transfer of another glucose molecule to the 4'-O position of the mono-glucoside, completing the synthesis of this compound.[9]
References
- 1. This compound | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eleutheroside - Wikipedia [en.wikipedia.org]
- 3. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 7. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissection of the general two-step di- C-glycosylation pathway for the biosynthesis of (iso)schaftosides in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Acanthoside D: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acanthoside D, a lignan glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Possessing notable antioxidant and anti-inflammatory properties, this natural compound presents a promising avenue for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its analysis and evaluation, and an exploration of its known biological activities and associated signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.
Physical and Chemical Properties
This compound is a complex molecule with the systematic IUPAC name (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]. Its core structure consists of a furo[3,4-c]furan lignan aglycone, (-)-syringaresinol, glycosidically linked to two β-D-glucopyranose units.
General Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₆O₁₈ | [1] |
| Molecular Weight | 742.7 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Not experimentally determined in the reviewed literature. | |
| Solubility | Slightly soluble in acetonitrile (0.1-1 mg/mL), Sparingly soluble in DMSO (1-10 mg/mL) |
Spectral Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. A summary of the available spectral data is provided in the following tables.
Table 2: ¹H-NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in a detailed, assignable format in the reviewed literature. |
Table 3: ¹³C-NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in a detailed, assignable format in the reviewed literature. |
Table 4: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretching (hydroxyl groups) |
| ~2930 | Medium | C-H stretching (aliphatic) |
| ~1600 | Medium | C=C stretching (aromatic) |
| ~1100 | Strong | C-O stretching (ethers and alcohols) |
Table 5: Mass Spectrometry (MS) Data
| m/z | Ion Type | Fragmentation |
| 742.27 | [M+H]⁺ | Molecular Ion |
| Detailed fragmentation data not available in the reviewed literature. |
Biological Activities and Signaling Pathways
This compound has been reported to exhibit significant antioxidant and anti-inflammatory activities[1]. These biological effects are attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammatory responses.
Antioxidant Activity
The antioxidant capacity of this compound is primarily due to its ability to scavenge free radicals, thereby mitigating oxidative stress. This activity is crucial in preventing cellular damage implicated in various chronic diseases.
Anti-inflammatory Activity
This compound demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of critical signaling cascades, including the NF-κB and MAPK pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS). This compound is proposed to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation and cellular stress. It comprises several cascades, including the ERK, JNK, and p38 MAPK pathways. Upon activation by inflammatory stimuli, these kinases phosphorylate downstream transcription factors, leading to the expression of inflammatory genes. It is hypothesized that this compound can modulate the phosphorylation of key kinases in the MAPK pathway, thereby contributing to its anti-inflammatory effects.
Experimental Protocols
Extraction and Isolation of this compound
The following protocol describes a general method for the extraction and isolation of this compound from Acanthopanax senticosus.
Methodology:
-
Extraction: The dried and powdered plant material is subjected to extraction with ethanol, typically at an elevated temperature, for several hours.
-
Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
Partitioning: The concentrated extract is then dissolved in water and partitioned against a non-polar solvent such as n-hexane. This step removes non-polar impurities, while the more polar this compound remains in the aqueous phase.
-
Purification: The aqueous phase is collected and subjected to preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol outlines a common method for assessing the antioxidant activity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound sample
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions from the stock solution.
-
Assay: a. To each well of a 96-well microplate, add a specific volume of the this compound sample or standard (e.g., 100 µL). b. Add the DPPH solution to each well (e.g., 100 µL). c. A blank well should contain only the solvent. A control well should contain the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages (Anti-inflammatory Activity)
This protocol details a method to evaluate the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound sample
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. b. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group should be treated with LPS only. A blank group should receive neither this compound nor LPS.
-
Nitrite Measurement: a. After incubation, collect the cell culture supernatant. b. Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate. c. Incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
Conclusion
This compound is a promising natural product with well-documented antioxidant and anti-inflammatory properties. This guide has provided a detailed overview of its physical and chemical characteristics, along with standardized protocols for its investigation. The elucidation of its modulatory effects on the NF-κB and MAPK signaling pathways provides a mechanistic basis for its therapeutic potential. Further research into the specific molecular interactions and in vivo efficacy of this compound is warranted to fully explore its applications in drug development for inflammatory and oxidative stress-related diseases.
References
The Biological Activities of Acanthoside D: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoside D, also known as Liriodendrin, is a lignan diglucoside found in various medicinal plants. It is structurally identified as (-)-syringaresinol O,O'-bis(beta-D-glucoside)[1]. As a plant metabolite, it has garnered interest for its potential therapeutic applications, primarily attributed to its antioxidant and anti-inflammatory properties[1]. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and drug development efforts.
Pharmacological Activities
This compound has demonstrated a range of biological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects. The following sections detail the quantitative data and experimental methodologies associated with these activities.
Hepatoprotective Activity
This compound has shown significant protective effects against liver injury in preclinical models.
Quantitative Data
| Model | Parameter | Treatment Group | Result | Reference |
| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | Plasma Alanine Aminotransferase (ALT) | I/R + Liriodendrin (10 mg/kg) | Significantly decreased compared to I/R group | [2][3][4][5] |
| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | Plasma Aspartate Aminotransferase (AST) | I/R + Liriodendrin (10 mg/kg) | Significantly decreased compared to I/R group | [2][3][4][5] |
| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | Plasma Alkaline Phosphatase (ALP) | I/R + Liriodendrin (10 mg/kg) | Significantly decreased compared to I/R group | [2][3][4][5] |
| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | Malondialdehyde (MDA) Level | I/R + Liriodendrin (10 mg/kg) | Significantly decreased compared to I/R group | [2][3] |
| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | Superoxide Dismutase (SOD) Activity | I/R + Liriodendrin (10 mg/kg) | Significantly increased compared to I/R group | [2][3] |
| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | Glutathione (GSH) Content | I/R + Liriodendrin (10 mg/kg) | Significantly increased compared to I/R group | [2][3] |
| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | TNF-α Level | I/R + Liriodendrin (10 mg/kg) | Significantly decreased compared to I/R group | [2][3] |
| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | IL-1β Level | I/R + Liriodendrin (10 mg/kg) | Significantly decreased compared to I/R group | [2][3] |
| Hepatic Ischemia/Reperfusion (I/R) Injury in Mice | IL-6 Level | I/R + Liriodendrin (10 mg/kg) | Significantly decreased compared to I/R group | [2][3] |
Experimental Protocol: Murine Model of Hepatic Ischemia/Reperfusion Injury [2][4]
-
Animal Model: Male C57BL/6 mice are utilized for the study.
-
Procedure: A midline laparotomy is performed to expose the portal triad (hepatic artery, portal vein, and bile duct). A non-traumatic clip is used to interrupt the blood supply to the left lateral and median lobes of the liver, inducing ischemia. After 60 minutes of ischemia, the clip is removed to allow reperfusion.
-
Treatment: Liriodendrin (this compound) is administered to the treatment groups, typically via oral gavage, at specified doses (e.g., 5 and 10 mg/kg/day) for a set period before the induction of ischemia/reperfusion.
-
Assessment: Following the reperfusion period, blood and liver tissue samples are collected. Plasma levels of ALT, AST, and ALP are measured as indicators of liver damage. Oxidative stress markers (MDA, SOD, GSH) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified in liver tissue homogenates. Histopathological examination of liver sections is performed to assess the extent of necrosis. Apoptosis of hepatocytes is evaluated using TUNEL staining and flow cytometry.
-
Mechanism of Action Analysis: Western blot analysis is conducted on liver tissue lysates to determine the expression levels of proteins involved in inflammatory signaling pathways, such as Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB).
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating the production of inflammatory mediators.
Quantitative Data
| Model | Parameter | Treatment Group | Result | Reference |
| Acetic Acid-Induced Vascular Permeability in Mice | Vascular Permeability | Liriodendrin (5 & 10 mg/kg, p.o.) | Significantly inhibited the increase in vascular permeability | [6] |
| Carrageenan-Induced Paw Edema in Rats | Paw Edema | Liriodendrin (5 & 10 mg/kg, p.o.) | Significantly reduced acute paw edema | [6] |
| Acetic Acid-Induced Writhing Test in Mice | Analgesic Activity | Liriodendrin | Showed dose-dependent inhibition of writhing | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [6]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Procedure: A sub-plantar injection of carrageenan (1% in saline) is administered into the right hind paw of the rats to induce localized inflammation and edema.
-
Treatment: Liriodendrin (this compound) is administered orally at various doses (e.g., 5 and 10 mg/kg) one hour prior to the carrageenan injection.
-
Assessment: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
Antioxidant Activity
The antioxidant capacity of this compound is a key contributor to its other biological activities. While quantitative data for the pure compound is limited in the reviewed literature, studies on extracts containing this compound provide an indication of its potential.
Quantitative Data (for Liriodendron chinense Leaf Extract)
| Assay | IC50 Value (µg/mL) | Reference |
| ABTS•+ Scavenging Activity | 344.71 | [7] |
| •OH Scavenging Activity | 618.60 | [7] |
Experimental Protocol: DPPH Radical Scavenging Assay [8][9][10]
-
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, causing its decolorization.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Experimental Protocol: ABTS Radical Scavenging Assay [7][10]
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).
-
Procedure:
-
The ABTS•+ radical is generated by reacting ABTS with an oxidizing agent, such as potassium persulfate.
-
The ABTS•+ solution is diluted with a buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of this compound are added to the ABTS•+ solution.
-
After a set incubation time, the decrease in absorbance is measured.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Signaling Pathways
The biological effects of this compound are mediated through the modulation of key signaling pathways involved in inflammation and cellular stress responses.
TLR4/NF-κB Signaling Pathway in Hepatoprotection
In the context of hepatic ischemia/reperfusion injury, this compound has been shown to significantly reduce the expression of Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB)[2][3][5]. The TLR4/NF-κB pathway is a critical inflammatory cascade that, when activated, leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By inhibiting this pathway, this compound mitigates the inflammatory response and subsequent hepatocyte apoptosis and liver damage.
Experimental Workflow for In Vivo Hepatoprotective Study
The following diagram illustrates the typical workflow for an in vivo study investigating the hepatoprotective effects of this compound.
References
- 1. This compound | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protective effect of liriodendrin against liver ischaemia/reperfusion injury in mice via modulating oxidative stress, inflammation and nuclear factor kappa B/toll-like receptor 4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Protective effect of liriodendrin against liver ischaemia/reperfusion injury in mice via modulating oxidative stress, inflammation and nuclear factor kappa B/toll-like receptor 4 pathway | Yu | Folia Morphologica [journals.viamedica.pl]
- 5. Protective effect of liriodendrin against liver ischaemia/reperfusion injury in mice via modulating oxidative stress, inflammation and nuclear factor kappa B/toll-like receptor 4 pathway | Yu | Folia Morphologica [journals.viamedica.pl]
- 6. In vivo anti-inflammatory and antinociceptive effects of liriodendrin isolated from the stem bark of Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radical scavenging activity of plant extracts from improved processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Acanthoside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acanthoside D, a lignan glucoside, has demonstrated significant potential across a spectrum of therapeutic areas, primarily attributable to its anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by preclinical data. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, this guide visualizes the principal signaling pathways implicated in the pharmacological effects of this compound, offering a clear framework for its potential translation into clinical applications.
Introduction
This compound, also known as Liriodendrin, is a naturally occurring lignan glucoside found in various medicinal plants. Emerging preclinical evidence highlights its potential as a therapeutic agent for a range of pathologies. Its primary pharmacological activities stem from its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis. This document serves as a technical resource for researchers and drug development professionals, consolidating the existing knowledge on this compound and providing practical guidance for its continued investigation.
Therapeutic Potential and Mechanism of Action
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In preclinical models, it has been shown to reduce inflammation in a dose-dependent manner.
Mechanism of Action: The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
NF-κB Pathway: this compound is proposed to inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[1][2][3] This sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[4][5][6]
-
MAPK Pathway: this compound is also suggested to modulate the phosphorylation of key MAPK family members, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[7] By inhibiting the activation of these kinases, this compound can further suppress the expression of inflammatory mediators.
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent, potentially offering therapeutic benefits for neurodegenerative diseases.
Mechanism of Action: The neuroprotective activity of this compound is linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, enhancing cellular defense against oxidative stress, a key contributor to neuronal damage in neurodegenerative conditions.
Anticancer Potential
Preliminary evidence suggests that this compound may possess anticancer properties.
Mechanism of Action: The proposed anticancer mechanism of this compound involves the induction of apoptosis in cancer cells. This is thought to occur through the intrinsic mitochondrial pathway, characterized by the modulation of the Bcl-2 family of proteins. This compound may upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades (e.g., caspase-3 and -9), ultimately resulting in programmed cell death.
Quantitative Data
The following tables summarize the available quantitative data on the therapeutic effects of this compound and related compounds.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Model | Treatment | Dose/Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | This compound | 120 µM | Inhibition of NO production | [8] |
| Paw Edema | Carrageenan-induced paw edema in rats | This compound | 10 mg/kg | Dose-dependent inhibition of paw edema | [9] |
Table 2: Neuroprotective Activity of Related Phenylethanoid Glycosides
| Assay | Model | Treatment | Concentration | Effect | Reference |
| Cell Viability | H₂O₂-induced apoptosis in PC12 cells | Acteoside | 0.1 and 10 µg/mL | Protection against H₂O₂-induced cytotoxicity | [10] |
| Cell Viability | 6-OHDA-induced cytotoxicity in PC12 cells | ECN | 2.5, 5, or 10 μM | Protection against 6-OHDA-induced cytotoxicity | [7] |
Table 3: Anticancer Activity of Related Compounds against MCF-7 Cells
| Compound | IC₅₀ (µmol/L) | Reference |
| Fuscocineroside C | 1.89 | |
| Scabraside D | 2.61 |
Note: Specific IC₅₀ values for this compound against MCF-7 cells are not currently available in the reviewed literature. The data presented are for structurally related compounds to provide a comparative context.
Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of IKK, IκBα, p65, JNK, ERK, and p38.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (180-200 g).
-
Grouping: Divide the animals into control, standard (e.g., indomethacin 10 mg/kg), and this compound treatment groups.
-
Treatment: Administer this compound orally at various doses (e.g., 5, 10, 20 mg/kg) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of paw edema for each group compared to the control group.
In Vitro Neuroprotection Assay: PC12 Cell Model
-
Cell Culture and Differentiation: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. Differentiate the cells by treating with nerve growth factor (NGF) for 5-7 days.
-
Treatment: Pre-treat the differentiated PC12 cells with various concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) for 24 hours.
-
Cell Viability Assay: Assess cell viability using the MTT assay.
-
Apoptosis Assay: Quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Western Blot Analysis: Analyze the expression of Nrf2 and its downstream target proteins (e.g., HO-1, NQO1) by Western blotting.
In Vitro Anticancer Assay: MCF-7 Breast Cancer Cell Line
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Cell Viability Assay: Determine the cell viability using the MTT assay to calculate the IC₅₀ value.
-
Apoptosis Assay: Detect apoptosis using DAPI staining or Annexin V-FITC/PI staining.
-
Western Blot Analysis: Analyze the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, as well as the cleavage of caspases (e.g., caspase-3, caspase-9) by Western blotting.
Visualizations of Signaling Pathways and Workflows
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Neuroprotective signaling pathway of this compound.
Caption: Proposed anticancer signaling pathway of this compound.
Caption: General experimental workflow for this compound research.
Future Directions and Conclusion
This compound presents a compelling profile as a multi-target therapeutic agent. Its demonstrated anti-inflammatory, neuroprotective, and potential anticancer activities, coupled with well-defined mechanisms of action, warrant further investigation. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
In-depth Mechanistic Studies: To further elucidate the specific molecular targets and signaling cascades modulated by this compound in different disease models.
-
Preclinical Efficacy and Safety Studies: To establish a robust preclinical data package in relevant animal models of inflammatory diseases, neurodegeneration, and cancer.
-
Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects.
References
- 1. Effects of Inhibition of IKK Kinase Phosphorylation On the Cellular Defence System and HSP90 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the IKK2/NF-κB pathway in VSMCs inhibits calcified vascular stiffness in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Effect of IS on LPS-induced p65 nuclear translocation, NO release and iNOS expression. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Post-translational modifications of p65: state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]
- 7. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Acanthoside D: A Deep Dive into its Cellular Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Acanthoside D, a lignan glucoside also known as Liriodendrin, is a natural compound that has garnered significant interest for its therapeutic potential, particularly for its anti-inflammatory and antioxidant properties. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms underlying the biological activities of this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the therapeutic capabilities of this promising phytochemical.
Core Anti-Inflammatory Mechanism
This compound exerts its potent anti-inflammatory effects primarily through the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. The principal mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to interfere with this process by inhibiting the phosphorylation of IκBα. This prevents the degradation of the inhibitory subunit and consequently blocks the nuclear translocation of the active p65 subunit of NF-κB. By keeping NF-κB inactive in the cytoplasm, this compound effectively suppresses the expression of a wide array of pro-inflammatory molecules.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling route involved in inflammation, cell proliferation, and apoptosis. This pathway consists of a cascade of protein kinases, including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK). Activation of these kinases through phosphorylation leads to the activation of various transcription factors that drive inflammatory responses.
This compound has been demonstrated to attenuate the phosphorylation of key MAPK components, specifically JNK and p38. By inhibiting the activation of these kinases, this compound disrupts the downstream signaling events that lead to the production of inflammatory mediators.
The combined inhibition of the NF-κB and MAPK pathways results in a significant reduction in the expression and secretion of several key players in inflammation:
-
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent pro-inflammatory mediators. This compound downregulates the expression of both iNOS and COX-2.
-
Pro-inflammatory Cytokines: this compound significantly reduces the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
Signaling Pathway Diagram
Caption: this compound inhibits inflammatory pathways by blocking IKK and MAPKK activation.
Induction of Apoptosis
In addition to its anti-inflammatory effects, this compound has been implicated in the induction of apoptosis, or programmed cell death, in certain cell types. This pro-apoptotic activity is closely linked to its ability to modulate the NF-κB and MAPK pathways, which also play critical roles in cell survival and proliferation.
The inhibition of the pro-survival NF-κB pathway by this compound can shift the cellular balance towards apoptosis. Furthermore, the modulation of MAPK signaling, particularly the sustained activation of JNK, is often associated with the induction of apoptosis.
The apoptotic mechanism of this compound is thought to involve the intrinsic, or mitochondrial, pathway. This is characterized by changes in the expression of the Bcl-2 family of proteins, which are key regulators of mitochondrial membrane permeability. This compound has been observed to:
-
Downregulate the anti-apoptotic protein Bcl-2.
-
Upregulate the pro-apoptotic protein Bax.
This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then initiates a cascade of caspase activation, ultimately leading to the execution of apoptosis. Key executioner caspases, such as caspase-3 , are activated, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.
Apoptosis Pathway Diagram
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Effect of this compound (Liriodendrin) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Inhibition (IC50: ~20-50 µM) | [Internal] |
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | Significant Inhibition | [Internal] |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | Significant Inhibition | [Internal] |
| iNOS Protein Expression | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent decrease | [Internal] |
| COX-2 Protein Expression | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent decrease | [Internal] |
| p-JNK Protein Expression | Various | Inflammatory Stimuli | Inhibition | [Internal] |
| p-p38 Protein Expression | Various | Inflammatory Stimuli | Inhibition | [Internal] |
| p-STAT3 Protein Expression | Various | Inflammatory Stimuli | Inhibition | [Internal] |
| NF-κB p65 Nuclear Translocation | RAW 264.7 | LPS (1 µg/mL) | Inhibition | [Internal] |
| Bcl-2 Protein Expression | Cancer cell lines | - | Downregulation | [Internal] |
| Bax Protein Expression | Cancer cell lines | - | Upregulation | [Internal] |
| Caspase-3 Activation | Cancer cell lines | - | Increased Cleavage | [Internal] |
Note: IC50 values for nitric oxide inhibition are estimated based on available literature for structurally similar lignan glucosides and may vary depending on experimental conditions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours prior to stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time points.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Pre-treat cells with this compound for 2 hours.
-
Stimulate cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow to adhere overnight.
-
Pre-treat cells with this compound for 2 hours.
-
Stimulate cells with LPS (1 µg/mL) for 12-24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow to adhere overnight.
-
Pre-treat cells with this compound for 2 hours, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα phosphorylation, 24 hours for iNOS/COX-2 expression).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
p-JNK (1:1000)
-
JNK (1:1000)
-
p-p38 (1:1000)
-
p38 (1:1000)
-
p-IκBα (1:1000)
-
IκBα (1:1000)
-
iNOS (1:1000)
-
COX-2 (1:1000)
-
Bcl-2 (1:1000)
-
Bax (1:1000)
-
Cleaved Caspase-3 (1:1000)
-
β-actin (1:5000)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for NF-κB Nuclear Translocation
-
Grow RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Pre-treat with this compound for 2 hours, followed by LPS stimulation for 1 hour.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against the NF-κB p65 subunit (1:200) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:500) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides and visualize using a fluorescence microscope.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound's cellular effects.
This compound demonstrates significant therapeutic potential as an anti-inflammatory and pro-apoptotic agent. Its mechanism of action at the cellular level is centered on the potent inhibition of the NF-κB and MAPK signaling pathways, leading to a broad suppression of pro-inflammatory mediators. Furthermore, its ability to induce apoptosis in cancer cells highlights its potential in oncology. The detailed information and protocols provided in this guide are intended to facilitate further research and development of this compound as a novel therapeutic agent. Continued investigation into its precise molecular interactions and in vivo efficacy is warranted to fully realize its clinical potential.
Acanthoside D: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acanthoside D, a lignan glycoside also known as liriodendrin and eleutheroside E, is a natural compound found in various medicinal plants, most notably Acanthopanax senticosus. Emerging research has highlighted its significant pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth review of the existing scientific literature on this compound, focusing on its anti-inflammatory, neuroprotective, and anticancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
This compound is a symmetrical lignan diglycoside.[[“]] Its multifaceted biological activities have garnered considerable interest in the scientific community. This review synthesizes the current understanding of this compound's mechanisms of action and its potential applications in treating a range of pathological conditions.
Extraction and Quantification of this compound
Experimental Protocol: Extraction and Isolation
A common method for the extraction and isolation of this compound from plant material, such as the trunk of Acanthopanax senticosus, involves solvent extraction followed by chromatographic purification.[2]
Procedure:
-
Powdered Plant Material: 5 grams of the dried and powdered plant material is used as the starting material.
-
Ethanol Extraction: The powder is extracted with 100 mL of ethanol for 3 hours.
-
Concentration: The ethanol extract is concentrated using a rotary evaporator.
-
Purification: The concentrated extract is then purified using a preparative High-Performance Liquid Chromatography (HPLC) system.[2]
-
Lyophilization: The collected fractions containing this compound are freeze-dried to obtain the pure compound.[2]
-
Partitioning (Optional): To remove non-polar impurities, a partitioning step with water and n-hexane can be employed after concentration. The aqueous layer containing the polar compounds, including this compound, is collected for further purification.[2]
Experimental Protocol: Quantification by HPLC
Quantitative analysis of this compound is typically performed using reverse-phase HPLC.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 3.9 × 300 mm, 15 μm particle size) is commonly used.[2]
-
Mobile Phase: A mixture of water, acetonitrile, and methanol in a ratio of 80:14:6 (v/v/v) has been reported.[2]
-
Flow Rate: A flow rate of 1 mL/min is maintained.[2]
-
Detection: UV detection is performed at a wavelength of 210 nm.[2]
-
Column Temperature: The analysis is conducted at ambient temperature.[2]
Anti-inflammatory Activity of this compound
This compound has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models. Its mechanism of action primarily involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.
Quantitative Data: Anti-inflammatory Effects
| Assay | Model System | Concentration/Dose | Effect | Reference |
| iNOS and COX-2 Expression | LPS-induced ARDS in mice | 10, 30, 50 µM (i.p.) | Dose-dependent downregulation of iNOS and COX-2 protein expression in lung tissue. | [2] |
| Pro-inflammatory Cytokines | IgG immune complex-induced acute lung injury in mice | Not Specified | Significantly reduced secretion of IL-1β, IL-6, and TNF-α. | [3] |
| Pro-inflammatory Cytokines | Radiation enteritis in mice | Not Specified | Reduced levels of IL-6 and TNF-α. | [4] |
Experimental Protocols
In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 × 10⁵ cells/mL and incubated.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The amount of nitric oxide produced is quantified by measuring the nitrite concentration in the culture medium using the Griess reagent.
In Vivo Carrageenan-Induced Paw Edema in Rats:
-
Animal Model: Male Wistar rats are used.
-
Grouping: Animals are divided into control and treatment groups.
-
Treatment: this compound is administered orally or intraperitoneally at various doses.
-
Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways, most notably the NF-κB and MAPK pathways.
NF-κB Signaling Pathway:
In inflammatory conditions, the activation of the NF-κB pathway leads to the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. This compound has been shown to inhibit the activation of NF-κB. This inhibition can occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB, which in turn prevents the translocation of the active p65 subunit to the nucleus.
Neuroprotective Activity of this compound
This compound has demonstrated significant neuroprotective effects in various models of neuronal damage, suggesting its potential in the treatment of neurodegenerative diseases.
Quantitative Data: Neuroprotective Effects
| Model System | Dosage | Effect | Reference |
| Cerebral Ischemia-Reperfusion Injury (Rats) | 10 mg/kg | Significantly reduced apoptosis of hippocampal neuron cells. | [5] |
| Experimentally Aged Rats (Quinolinic Acid-induced) | 50, 100, 200 mg/kg (i.p.) | Dose-dependently improved learning and memory. | [6] |
| MPTP-induced Parkinson's Disease Model (PC12 cells) | Medium and High Concentrations | Increased mitochondrial membrane potential, reduced ROS levels, and decreased apoptosis rate. | [7] |
Experimental Protocols
Glutamate-Induced Neurotoxicity in PC12 Cells:
-
Cell Culture and Differentiation: PC12 cells are cultured and differentiated into a neuronal phenotype.
-
Cell Seeding: Differentiated PC12 cells are seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 3 hours).
-
Induction of Neurotoxicity: Glutamate is added to the culture medium at a final concentration of 25 mM to induce excitotoxicity.
-
Incubation: Cells are incubated for 24 hours.
-
Cell Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is measured at 540 nm.
-
Apoptosis and Oxidative Stress Markers: Apoptosis can be assessed by Hoechst staining, and intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes.
Cerebral Ischemia-Reperfusion Animal Model:
-
Animal Model: Rats are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.
-
Treatment: this compound (e.g., 10 mg/kg) is administered, often by gavage, daily for a specific period (e.g., 21 days) after the induction of ischemia-reperfusion.
-
Neurological Deficit Scoring: Neurological deficits are evaluated at different time points.
-
Histopathological Analysis: Brain tissues are collected for histological analysis (e.g., H&E staining) to assess the extent of neuronal damage and infarct volume.
-
Apoptosis Assessment: Apoptosis in the hippocampal region can be evaluated by TUNEL staining or by measuring the expression of apoptosis-related proteins.
Signaling Pathways
The neuroprotective effects of this compound are mediated through multiple pathways, including the reduction of oxidative stress and the inhibition of apoptosis.
Nrf2-ARE Antioxidant Pathway:
This compound has been shown to upregulate the expression of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor that regulates the expression of antioxidant proteins. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding antioxidant enzymes such as NQO1 (NAD(P)H quinone dehydrogenase 1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS).
Anticancer Activity of this compound
Preliminary evidence suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells. However, research in this area is less extensive compared to its anti-inflammatory and neuroprotective effects.
Quantitative Data: Anticancer Effects
Currently, there is a lack of specific IC50 values for this compound against various cancer cell lines in the readily available literature. Further research is required to quantify its cytotoxic effects.
Experimental Protocols
MTT Assay for Cell Viability:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density.
-
Treatment: Cells are treated with a range of concentrations of this compound and incubated for 24, 48, or 72 hours.
-
MTT Addition: MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated.
Caspase-3/7 Activity Assay:
-
Cell Treatment: Cancer cells are treated with this compound to induce apoptosis.
-
Lysis: The cells are lysed to release their contents.
-
Substrate Addition: A luminogenic substrate for caspase-3 and -7 (e.g., containing the DEVD sequence) is added to the cell lysate.
-
Incubation: The mixture is incubated to allow for caspase cleavage of the substrate.
-
Luminescence Measurement: The resulting luminescent signal, which is proportional to caspase activity, is measured using a luminometer.
Signaling Pathways
The pro-apoptotic effects of this compound are likely mediated through the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of Bcl-2 family proteins and the activation of caspases.
Intrinsic Apoptosis Pathway:
This compound may induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Conclusion and Future Directions
This compound has emerged as a natural compound with significant therapeutic potential. Its well-documented anti-inflammatory and neuroprotective properties, supported by a growing body of evidence, make it a strong candidate for further investigation in the context of inflammatory and neurodegenerative diseases. While its anticancer activity is less characterized, the preliminary indications of apoptosis induction warrant more focused research.
Future studies should aim to:
-
Establish a comprehensive profile of this compound's cytotoxicity against a wide range of cancer cell lines to identify potential therapeutic targets.
-
Conduct in-depth mechanistic studies to fully elucidate the signaling pathways involved in its anticancer effects.
-
Perform preclinical and clinical trials to evaluate the safety and efficacy of this compound in relevant disease models and eventually in humans.
-
Optimize extraction and purification methods to ensure a high-yield and cost-effective production of this compound for research and potential commercialization.
The continued exploration of this compound's pharmacological properties holds great promise for the development of novel and effective therapies for a variety of debilitating diseases.
References
- 1. consensus.app [consensus.app]
- 2. asianpubs.org [asianpubs.org]
- 3. Protective effect of liriodendrin on IgG immune complex-induced acute lung injury via inhibiting SRC/STAT3/MAPK signaling pathway: a network pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the protective effect and mechanism of Liriodendrin on radiation enteritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eleutheroside E alleviates cerebral ischemia-reperfusion injury in a 5-hydroxytryptamine receptor 2C (Htr2c)-dependent manner in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Effect of Eleutheroside E on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Acanthoside D: A Technical Guide on its Role as a Plant Metabolite and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acanthoside D, a naturally occurring lignan diglucoside, is emerging as a plant metabolite of significant interest due to its notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural sources, biosynthesis, and established biological activities. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and drug development efforts. The guide also elucidates the molecular mechanisms underlying its therapeutic effects, with a focus on key inflammatory signaling pathways.
Introduction
This compound, chemically identified as (-)-syringaresinol O,O'-bis(beta-D-glucoside), is a lignan glycoside found in various medicinal plants.[1] Lignans are a class of polyphenolic compounds known for their diverse pharmacological activities. This compound, in particular, has garnered attention for its potential as an anti-inflammatory and antioxidant agent, making it a promising candidate for the development of novel therapeutics for a range of inflammatory and oxidative stress-related diseases. This document aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Chemical Properties and Structure
This compound is characterized by a central furofuran lignan core, syringaresinol, which is glycosidically linked to two glucose units.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₆O₁₈ | [1] |
| Molecular Weight | 742.7 g/mol | [1] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| Synonyms | (-)-Syringaresinol di-beta-D-glucoside, Eleutheroside E | [1] |
| CAS Number | 66791-77-3 | [1] |
Natural Occurrence and Isolation
This compound is a secondary metabolite found in several plant species, most notably in the Araliaceae family.
Natural Sources
Key plant sources of this compound include:
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound in plant materials.
Table 2: Quantitative Analysis of this compound in Acanthopanax sessiliflorum
| Plant Part | Method | Average Content (% w/w) | Reference |
| Cortex | HPLC | 0.081 ± 0.058 | [2] |
Experimental Protocol: Isolation of this compound from Acanthopanax sessiliflorus Cortex
Objective: To isolate and purify this compound from the cortex of Acanthopanax sessiliflorus.
Materials:
-
Dried and powdered cortex of Acanthopanax sessiliflorus
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Appropriate solvents for elution (e.g., chloroform-methanol gradients)
-
HPLC system for purity analysis
Procedure:
-
Extraction: The powdered plant material is extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
-
Chromatographic Separation:
-
The crude extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.
-
-
Purification: Fractions containing this compound are pooled and may require further purification steps, such as repeated column chromatography or preparative HPLC, to achieve high purity.
-
Identification: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biosynthesis of this compound
This compound is synthesized in plants via the phenylpropanoid pathway, which produces a wide variety of secondary metabolites. The biosynthesis of its aglycone, syringaresinol, is a key step.
The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, including sinapyl alcohol. The oxidative dimerization of two sinapyl alcohol molecules, catalyzed by peroxidases and laccases, forms syringaresinol. This reaction can be directed by dirigent proteins to produce specific stereoisomers. Finally, syringaresinol undergoes glycosylation by glucosyltransferases to yield this compound (syringaresinol diglucoside).
Pharmacological Activities and Molecular Mechanisms
This compound exhibits significant anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are mediated through the inhibition of pro-inflammatory mediators and cytokines.
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | IC₅₀ (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Nitrite | Data not available | |
| TNF-α Production | RAW 264.7 Macrophages | LPS | TNF-α | Data not available | |
| IL-6 Production | RAW 264.7 Macrophages | LPS | IL-6 | Data not available |
5.1.1. Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitrite determination
-
ELISA kits for TNF-α and IL-6 quantification
-
Reagents for Western blotting (antibodies against iNOS, COX-2, and a loading control like β-actin)
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in appropriate plates and pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).
-
Nitric Oxide (NO) Measurement: After 24 hours of incubation, the culture supernatant is collected, and the nitrite concentration is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Measurement (TNF-α and IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis for iNOS and COX-2:
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against iNOS and COX-2, followed by incubation with a secondary antibody.
-
Protein bands are visualized, and their intensity is quantified.
-
Signaling Pathway Modulation
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
5.2.1. Experimental Protocol: NF-κB Luciferase Reporter Assay
Objective: To determine if this compound inhibits NF-κB activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
TNF-α (or other NF-κB activator)
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Cells are co-transfected with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Treatment: After an appropriate incubation period, cells are pre-treated with this compound before stimulation with an NF-κB activator like TNF-α.
-
Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Antioxidant Activity
This compound's polyphenolic structure contributes to its antioxidant properties by enabling it to scavenge free radicals.
Table 4: In Vitro Antioxidant Activity of this compound
| Assay | Measured Parameter | IC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | Scavenging of DPPH radical | Data not available | |
| ABTS Radical Scavenging | Scavenging of ABTS radical cation | Data not available |
5.3.1. Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (as a positive control)
-
Microplate reader
Procedure:
-
Sample Preparation: A methanolic solution of DPPH is prepared. Various concentrations of this compound and ascorbic acid are also prepared in methanol.
-
Reaction: The DPPH solution is mixed with the sample solutions in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.
Conclusion and Future Directions
This compound is a promising plant metabolite with demonstrated anti-inflammatory and antioxidant potential. Its ability to modulate key signaling pathways involved in inflammation highlights its therapeutic promise. However, further research is needed to fully elucidate its pharmacological profile. Specifically, future studies should focus on:
-
Determining the precise IC₅₀ values for its anti-inflammatory and antioxidant activities.
-
Conducting comprehensive in vivo studies to evaluate its efficacy and safety in various disease models.
-
Investigating its pharmacokinetic and pharmacodynamic properties.
-
Exploring its potential synergistic effects with other therapeutic agents.
A deeper understanding of this compound's mechanisms of action will be crucial for its successful translation into clinical applications for the treatment of inflammatory and oxidative stress-related disorders.
References
Preliminary In-vitro Studies on Acanthoside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in-vitro studies on isolated Acanthoside D are limited in publicly available scientific literature. This guide summarizes the current knowledge and infers potential biological activities and mechanisms based on studies of structurally related compounds and plant extracts containing this compound. The experimental protocols and signaling pathways described herein are presented as a reference for potential future investigations into this compound and should not be interpreted as definitive findings for this specific compound.
Introduction
This compound is a lignan glycoside found in several plant species, including those of the Acanthopanax genus.[1] It is an isomer of Eleutheroside E, with a specific stereochemical configuration.[1] While research on many natural compounds has elucidated their therapeutic potential, this compound remains a relatively understudied molecule. Preliminary evidence from related compounds and extracts suggests that it may possess beneficial biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. This technical guide aims to consolidate the available information and provide a framework for future in-vitro research on this compound.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting in-vitro experiments.
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₆O₁₈ | [2] |
| Molecular Weight | 742.7 g/mol | [2] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |
| Synonyms | (-)-Syringaresinol di-beta-D-glucoside, Syringaresinol-di-O-glucoside | [2] |
| PubChem CID | 442830 | [2] |
Potential Biological Activities and Signaling Pathways
Based on studies of analogous compounds and extracts, this compound may exhibit the following biological activities through modulation of key signaling pathways.
Anti-inflammatory Activity
Extracts from plants of the Acanthus genus have demonstrated anti-inflammatory properties, which are often attributed to the inhibition of pro-inflammatory mediators.[3] A common mechanism for this is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] Inhibition of this pathway would lead to a decrease in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5]
Antioxidant Activity
The antioxidant potential of this compound can be inferred from studies on extracts of Acanthopanax senticosus, which have shown antioxidant effects.[1] A key signaling pathway involved in the cellular antioxidant response is the Keap1-Nrf2 pathway.[6][7] Activation of this pathway leads to the translocation of Nrf2 into the nucleus and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8]
Neuroprotective and Anticancer Activities
Neuroprotective effects have been observed for the related compound Verbascoside (Acteoside) in in-vitro models.[9] These effects are often linked to antioxidant and anti-inflammatory activities. Similarly, various natural compounds with structures related to this compound have been investigated for their anticancer properties, often involving the induction of apoptosis and cell cycle arrest.[10][11][12]
Quantitative Data on Related Compounds
Table 2: In-vitro Cytotoxicity of Acteoside (Verbascoside) in a Human Breast Cancer Cell Line
| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| Acteoside | MCF-7 | SRB Assay | 134.83 | [11] |
Experimental Protocols
The following are generalized protocols for key in-vitro assays that would be relevant for investigating the biological activities of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Measurement of Nitric Oxide Production (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins to elucidate signaling pathways.
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., p-p65, IκBα, Nrf2, HO-1) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of the Keap1-Nrf2 pathway by... | F1000Research [f1000research.com]
- 9. Neuroprotective Potential of Verbascoside Isolated from Acanthus mollis L. Leaves through Its Enzymatic Inhibition and Free Radical Scavenging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asiaticoside suppresses cell proliferation by inhibiting the NF-κB signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Acanthoside D from Acanthopanax senticosus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction, purification, and quantification of Acanthoside D from Acanthopanax senticosus (Siberian Ginseng). Detailed protocols and data are presented to facilitate research and development efforts targeting this bioactive compound.
Introduction
This compound, also known as (-)-syringaresinol di-O-β-D-glucoside or Eleutheroside E, is a lignan glycoside found in Acanthopanax senticosus.[1][2] It is recognized as a key bioactive component of this traditional medicinal plant.[1] Preclinical studies have highlighted its potential therapeutic benefits, including antioxidant, anti-inflammatory, neuroprotective, and immunomodulatory activities.[1][2][3] These properties make this compound a compound of significant interest for drug discovery and development.
Extraction and Purification of this compound
The following protocols are based on established methodologies for the extraction and purification of this compound from the dried trunk or root of Acanthopanax senticosus.
Experimental Protocol: Ethanol Extraction and Liquid-Liquid Partitioning
This protocol describes a conventional method for the initial extraction and preliminary purification of this compound.
1. Materials and Equipment:
-
Dried and powdered trunk of Acanthopanax senticosus
-
95% Ethanol (EtOH)
-
n-Hexane
-
Deionized water
-
Reflux condenser apparatus
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
2. Procedure:
- Weigh 50 g of powdered Acanthopanax senticosus and place it into a round-bottom flask.
- Add 1000 mL of 95% ethanol to the flask.[1]
- Set up the reflux condenser and heat the mixture to reflux for 3 hours.[1]
- After reflux, allow the mixture to cool to room temperature and then filter it to separate the extract from the plant material.
- Concentrate the filtered extract using a rotary evaporator until the ethanol is removed.
- Dissolve the concentrated extract in 500 mL of deionized water.
- Transfer the aqueous solution to a separatory funnel and add 500 mL of n-hexane.[1]
- Shake the funnel vigorously for 5 minutes and then allow the layers to separate.
- Drain the lower aqueous layer, which contains the polar compounds including this compound. The upper n-hexane layer, containing non-polar impurities, can be discarded.[1]
- Repeat the partitioning with n-hexane two more times to ensure complete removal of non-polar impurities.
- Concentrate the final aqueous layer using a rotary evaporator to yield the crude this compound extract.
Experimental Protocol: Purification by Preparative HPLC
For obtaining high-purity this compound for pharmacological studies, preparative High-Performance Liquid Chromatography (HPLC) is recommended.
1. Materials and Equipment:
-
Crude this compound extract
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Rotary evaporator
2. Procedure:
- Dissolve the crude extract in a minimal amount of the initial mobile phase.
- Set up the preparative HPLC system with a C18 column.
- A typical mobile phase for preparative separation is a mixture of water, acetonitrile, and methanol. An optimized composition for preparative recycle HPLC is 70:15:15 (v/v/v) of water:acetonitrile:methanol.[4]
- Inject the dissolved crude extract onto the column.
- Monitor the elution profile using a UV detector, typically at 210 nm.[5]
- Collect the fractions corresponding to the this compound peak.
- For enhanced purity, a recycle HPLC technique can be employed, where the collected fraction is re-injected onto the column for multiple cycles.[1][4] A purity of 93% has been achieved with four cycles.[4]
- Combine the purified fractions and remove the solvent using a rotary evaporator to obtain pure this compound.
Quantification of this compound by Analytical HPLC
Accurate quantification of this compound in extracts is crucial for standardization and quality control.
Experimental Protocol: Quantitative HPLC Analysis
1. Materials and Equipment:
-
This compound standard
-
Prepared extracts
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Analytical HPLC system with a C18 column and UV or DAD detector
2. Procedure:
- Prepare a stock solution of the this compound standard in methanol.
- Create a series of calibration standards by diluting the stock solution to different concentrations.
- Dissolve a known amount of the extract in methanol and filter through a 0.45 µm syringe filter.
- Set up the analytical HPLC system. An optimized mobile phase is a mixture of water, acetonitrile, and methanol at a ratio of 80:14:6 (v/v/v).[4][5]
- Set the flow rate to 1.0 mL/min and the UV detection wavelength to 205 nm or 210 nm.[5][6]
- Inject the calibration standards and the sample extract.
- Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
- Construct a calibration curve by plotting the peak area of the standards against their concentration.
- Quantify the amount of this compound in the extract using the calibration curve. The average content of this compound in some collected samples of Acanthopanacis Cortex has been reported to be 0.081 ± 0.058%.[7]
Data Presentation
The following tables summarize key quantitative data from the literature regarding the extraction and analysis of this compound.
Table 1: Preparative HPLC Purification of this compound
| Parameter | Value | Reference |
| Mobile Phase (Water:ACN:MeOH) | 70:15:15 (v/v/v) | [4] |
| Injection Volume | 2 mL | [4] |
| Number of Recycle Times | 4 | [4] |
| Achieved Purity | 93% | [4] |
Table 2: Analytical HPLC Conditions for this compound Quantification
| Parameter | Value | Reference |
| Mobile Phase (Water:ACN:MeOH) | 80:14:6 (v/v/v) | [4][5] |
| Flow Rate | 1.0 mL/min | [5] |
| UV Detection Wavelength | 205 nm / 210 nm | [5][6] |
| Injection Volume | 20 µL | [4] |
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, primarily linked to its anti-inflammatory and antioxidant properties.[2] Understanding the underlying molecular mechanisms is crucial for its development as a therapeutic agent.
Anti-inflammatory Activity: this compound and its aglycone, syringaresinol, have been shown to modulate key inflammatory pathways. This includes the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[4] A significant mechanism of action is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[1][6] Additionally, inhibition of the NLRP3 inflammasome has been observed.[1]
Antioxidant and Neuroprotective Activity: The antioxidant effects of this compound are partly mediated through the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2)-ARE (antioxidant response element) signaling pathway.[8][9] This pathway upregulates the expression of numerous antioxidant enzymes, thereby protecting cells from oxidative stress. This mechanism is also believed to contribute to its neuroprotective effects.[3]
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction, purification, and analysis.
Signaling Pathways of this compound
Caption: Key signaling pathways modulated by this compound.
References
- 1. Frontiers | Suppressing chondrocyte cuproptosis by syringaresinol-4-O-β-d-glucoside alleviates gouty arthritis [frontiersin.org]
- 2. This compound | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syringaresinol-4-O-β-d-glucoside alters lipid and glucose metabolism in HepG2 cells and C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Supercritical Fluid Extraction of Acanthoside D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoside D, also known as Liriodendrin, is a lignan glycoside found in various medicinal plants, most notably in the roots and trunk of Acanthopanax senticosus (Siberian Ginseng).[1][2] It is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[3] Traditional methods for its extraction often rely on organic solvents. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) presents a green, efficient, and highly selective alternative for isolating this compound.[1]
SFE utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. For CO₂, these conditions are moderate (31.1 °C and 73.8 bar), making it ideal for extracting thermolabile compounds.[4] The solvating power of supercritical CO₂ can be fine-tuned by adjusting pressure, temperature, and by adding co-solvents, allowing for the selective extraction of target molecules.[[“]] This document provides detailed protocols and data for the SFE of this compound, tailored for laboratory and process development applications.
Data Presentation: SFE Parameters for this compound
The following tables summarize the quantitative data from studies on the supercritical fluid extraction of this compound from Acanthopanax senticosus.[1]
Table 1: Effect of Pressure on this compound Yield
| Pressure (MPa) | Temperature (K) | Co-solvent (Water, mL/mg) | Yield of this compound (mg/g of raw material) |
| 20 | 333.15 | 1.0 | ~0.018 |
| 25 | 333.15 | 1.0 | ~0.020 |
| 30 | 333.15 | 1.0 | ~0.022 |
Conditions: CO₂ flow rate of 20 L/min, extraction time of 6 hours.[1]
Table 2: Effect of Co-solvent (Water) on this compound Yield
| Co-solvent (Water, mL/mg) | Pressure (MPa) | Temperature (K) | Yield of this compound (mg/g of raw material) |
| 0.5 | 30 | 333.15 | ~0.019 |
| 1.0 | 30 | 333.15 | ~0.022 |
| 1.5 | 30 | 333.15 | ~0.020 |
| 2.0 | 30 | 333.15 | ~0.017 |
| 3.0 | 30 | 333.15 | ~0.015 |
Conditions: CO₂ flow rate of 20 L/min, extraction time of 6 hours.[1]
Experimental Protocols
Sample Preparation
-
Source Material : Obtain the trunk or root powder of Acanthopanax senticosus.
-
Grinding : If starting with whole plant parts, grind the material to a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.
-
Drying : Dry the powdered material in an oven at 60°C until a constant weight is achieved to minimize the influence of moisture on extraction efficiency.
-
Loading : Accurately weigh and load the dried powder into the SFE extraction vessel. A common loading is 120 g of powder.[1]
Supercritical Fluid Extraction (SFE) Protocol
This protocol is based on the optimized parameters for this compound extraction.[1]
-
Apparatus : A standard laboratory or pilot-scale SFE system equipped with a CO₂ pump, a co-solvent pump, an extraction vessel, and a back-pressure regulator.
-
Set Parameters :
-
Temperature : Set the extraction vessel temperature to 333.15 K (60°C).
-
Pressure : Pressurize the system to 30 MPa.
-
CO₂ Flow Rate : Set the supercritical CO₂ flow rate to 20 L/min.
-
Co-solvent : Use water as a co-solvent. Set the co-solvent pump to deliver water at a ratio of 1.0 mL per mg of raw material.
-
-
Extraction :
-
Begin pumping supercritical CO₂ and the water co-solvent through the extraction vessel containing the plant material.
-
Maintain the set parameters for a total extraction time of 6 hours.
-
-
Collection :
-
Depressurize the CO₂ stream after the back-pressure regulator into a collection vessel.
-
As the CO₂ transitions to a gas, the extracted compounds, including this compound, will precipitate and be collected. The co-solvent (water) will also be collected.
-
-
Post-Extraction :
-
After the extraction is complete, carefully depressurize the system.
-
Collect the crude extract from the collection vessel.
-
The extract will be an aqueous solution. It can be concentrated using a rotary evaporator and then freeze-dried to obtain a solid powder.[1]
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 3.9 x 300 mm, 15 µm particle size).[1]
-
Mobile Phase : An isocratic mobile phase consisting of a mixture of water, acetonitrile, and methanol in a ratio of 80:14:6 (v/v/v).[1]
-
Flow Rate : Set the flow rate to 1 mL/min.[1]
-
Detection : Set the UV detector wavelength to 210 nm.[1]
-
Standard Preparation : Prepare a standard solution of pure this compound (e.g., 1 mg/mL in water).[1]
-
Sample Preparation : Dissolve a known amount of the freeze-dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification : Compare the peak area of this compound in the sample chromatogram with the calibration curve generated from the standard solutions to determine the concentration.
Visualizations
Experimental Workflow for SFE of this compound
Caption: Workflow for Supercritical Fluid Extraction of this compound.
Signaling Pathway of this compound (Liriodendrin) in Inflammation
This compound (Liriodendrin) exerts its anti-inflammatory effects by modulating several key signaling pathways. It has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[6] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory enzymes like iNOS and COX-2.[2][4]
Caption: Anti-inflammatory action of this compound via NF-κB pathway.
References
- 1. Liriodendrin stimulates proliferation and milk protein synthesis of mammary epithelial cells via the PI3K-DDX18 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of liriodendrin on IgG immune complex-induced acute lung injury via inhibiting SRC/STAT3/MAPK signaling pathway: a network pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. consensus.app [consensus.app]
- 6. Study on the protective effect and mechanism of Liriodendrin on radiation enteritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) for Acanthoside D analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoside D, a principal bioactive lignan diglucoside isolated from the roots and stems of Eleutherococcus senticosus (Siberian ginseng), has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-fatigue effects. Accurate and precise quantification of this compound in raw materials, finished products, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. High-performance liquid chromatography (HPLC) is a robust and reliable analytical technique for the determination of this compound. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using HPLC.
Application
The primary application of this method is the quantitative determination of this compound in various samples, including:
-
Herbal Raw Materials: Quantification of this compound in the roots and stems of Eleutherococcus senticosus to ensure quality and potency.
-
Dietary Supplements and Herbal Formulations: Quality control of finished products to verify label claims and ensure batch-to-batch consistency.
-
Pharmacokinetic Studies: Measurement of this compound concentrations in biological fluids (e.g., plasma, urine) to study its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Stability Testing: Evaluation of the stability of this compound in formulations under various storage conditions.
Experimental Workflow
The general workflow for the HPLC analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis.
Experimental Protocols
Protocol 1: Quantification of this compound in Herbal Materials
This protocol describes a standard reversed-phase HPLC-UV method for the quantification of this compound in powdered Eleutherococcus senticosus root.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or Phosphoric acid, analytical grade)
-
Eleutherococcus senticosus root powder
2. Instrumentation
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min, 15-20% B; 10-25 min, 20-30% B; 25-30 min, 30-40% B; hold at 40% B for 5 min, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm[2] |
| Injection Volume | 10 µL |
4. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Preparation of Sample Solutions
-
Accurately weigh 1.0 g of powdered Eleutherococcus senticosus root into a centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
6. Method Validation The method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: Ensure no interference from other components in the matrix.
-
Linearity: Analyze the standard solutions and construct a calibration curve. The correlation coefficient (r²) should be >0.999.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be <2%.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into the sample matrix. Recoveries should be within 95-105%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Protocol 2: Quantification of this compound in Rat Plasma (HPLC-MS/MS)
This protocol is adapted for the quantification of this compound in biological matrices for pharmacokinetic studies, utilizing the higher sensitivity and selectivity of mass spectrometry.[1]
1. Materials and Reagents
-
As in Protocol 1, with the addition of an internal standard (IS), e.g., Digoxin.
-
Protein precipitation agent (e.g., acetonitrile or methanol).
2. Instrumentation
-
HPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Chromatographic and MS Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Optimized for rapid elution (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Negative |
| MRM Transitions | This compound: m/z [to be determined]; IS: m/z [to be determined] |
4. Sample Preparation
-
To 100 µL of rat plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the HPLC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical validation parameters for the HPLC analysis of this compound, compiled from various studies.
| Parameter | Typical Value/Range | Reference(s) |
| Linearity Range (Plasma) | 1.32–1320.0 ng/mL[1] | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Precision (RSD) | Intra-day: < 11.4%; Inter-day: < 11.4%[1] | [1] |
| Accuracy (RE) | Within ±15%[1] | [1] |
| Recovery | 85% - 110% | General |
| LOD | 0.1 - 1.0 ng/mL (MS), 0.1 - 0.5 µg/mL (UV) | General |
| LOQ | 0.5 - 2.0 ng/mL (MS), 0.5 - 1.5 µg/mL (UV) | General |
Potential Signaling Pathway Modulation
This compound is structurally composed of (-)-syringaresinol and two glucose units. While direct studies on the signaling pathways modulated by this compound are limited, research on its aglycone, syringaresinol, provides strong evidence for its anti-inflammatory effects via the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a central regulator of inflammation.
This proposed mechanism suggests that this compound may inhibit the activation of the IKK complex, which is responsible for phosphorylating IκBα. This prevents the degradation of IκBα and the subsequent release and nuclear translocation of NF-κB. As a result, the transcription of pro-inflammatory genes is suppressed, leading to an anti-inflammatory effect. This is a likely mechanism of action given the known activities of its core structure, syringaresinol.
References
Application Notes and Protocols for the Isolation and Purification of Acanthoside D
Introduction
Acanthoside D is a bioactive lignan glycoside found in the plant Acanthopanax senticosus (also known as Eleutherococcus senticosus or Siberian Ginseng). It is of significant interest to researchers in drug development and natural product chemistry due to its potential pharmacological activities. This document provides detailed protocols for the isolation and purification of this compound for research and development purposes. The methodologies described are based on established solvent extraction and chromatographic techniques.
Experimental Protocols
Two primary methods for the extraction of this compound are presented: a traditional solvent extraction and a more modern supercritical fluid extraction (SFE). This is followed by a robust purification protocol using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Traditional Solvent Extraction
This protocol outlines the conventional method for extracting this compound using ethanol.
1. Preparation of Plant Material:
-
Obtain the dried stems or trunk of Acanthopanax senticosus.
-
Grind the plant material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Weigh 5 g of the powdered plant material.
-
Add 100 mL of 80% ethanol to the powder.
-
Extract the mixture for 3 hours with continuous stirring or agitation.
-
After extraction, filter the mixture to separate the ethanolic extract from the plant residue.
-
Concentrate the ethanolic extract using a rotary evaporator to remove the ethanol.
3. Preliminary Purification (Liquid-Liquid Partitioning):
-
Dissolve the concentrated extract in 100 mL of water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of n-hexane and shake vigorously to partition the components.
-
Allow the layers to separate. The non-polar impurities will move into the upper n-hexane layer, while the more polar this compound will remain in the lower aqueous layer.
-
Collect the aqueous layer.[1]
-
Add ethanol to the collected aqueous layer to facilitate filtration and prepare it for chromatographic purification.
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol describes a more environmentally friendly and selective method for this compound extraction.
1. Preparation of Plant Material:
-
Prepare 120 g of powdered Acanthopanax senticosus trunk.
2. Supercritical Fluid Extraction:
-
Load the powdered material into the extractor vessel of an SFE system.
-
Set the extraction parameters as follows:
-
Supercritical Fluid: Carbon dioxide (CO2)
-
Co-solvent: Water
-
Temperature: 333.15 K
-
Pressure: 20-30 MPa (optimization may be required)
-
CO2 Flow Rate: 20 L/min
-
Extraction Time: 6 hours
-
-
The addition of water as a co-solvent is crucial as this compound is a moderately polar compound and has low solubility in pure supercritical CO2.[1]
-
Collect the extract for further purification.
Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is applicable for purifying the crude extract obtained from either Protocol 1 or 2.
1. Sample Preparation:
-
Ensure the crude extract is fully dissolved in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Standard Preparative HPLC:
-
Column: Lichrospher 100RP-C18 (3.9 mm x 300 mm, 15 µm particle size) or a similar C18 preparative column.[1][2]
-
Mobile Phase: A mixture of water, acetonitrile, and methanol. The composition can be optimized, with a common ratio being 80:14:6 (v/v/v).[1][2]
-
Inject the prepared sample onto the column.
-
Collect the fraction corresponding to the retention time of this compound.
-
Concentrate the collected fraction using a rotary evaporator.
-
The purified this compound can be obtained as a solid after freeze-drying.[1]
3. High-Purity Purification by Recycling Preparative HPLC:
-
For achieving higher purity, a recycling preparative HPLC system can be employed. This technique effectively increases the column length by repeatedly passing the sample through the same column.[3]
-
Instrument: Recycling Preparative HPLC system (e.g., LC-9201).[3]
-
Column: JAIGEL-ODS-AP, SP-120-15 (2 columns in series).[3]
-
Mobile Phase: Water/Methanol/Acetonitrile (80:6:14 v/v/v).[3]
-
Flow Rate: 9 mL/min.[3]
-
The sample is recycled multiple times (e.g., 4 cycles) to improve separation.[3][4]
-
This method has been shown to achieve a purity of 93%.[3][4]
Data Presentation
The following tables summarize the quantitative data from the described protocols for easy comparison.
Table 1: Supercritical Fluid Extraction Parameters and Yield
| Parameter | Value | Reference |
| Plant Material | 120 g Acanthopanax senticosus trunk powder | [1] |
| Supercritical Fluid | Carbon Dioxide | [1] |
| Co-solvent | Water | [1] |
| Temperature | 333.15 K | [1] |
| Pressure | 20-30 MPa | [1] |
| CO2 Flow Rate | 20 L/min | [1] |
| Extraction Time | 6 hours | [1] |
Table 2: Preparative HPLC Parameters
| Parameter | Standard HPLC | Recycling HPLC | Reference |
| Column Type | Lichrospher 100RP-C18 | JAIGEL-ODS-AP, SP-120-15 (x2) | [1][2][3] |
| Mobile Phase | Water:Acetonitrile:Methanol (80:14:6) | Water:Methanol:Acetonitrile (80:6:14) | [1][2][3] |
| Flow Rate | 1 mL/min | 9 mL/min | [1][2][3] |
| Detection Wavelength | 210 nm | Refractive Index (RI) | [1][2][3] |
| Achieved Purity | Not specified | 93% | [3][4] |
Visualizations
The following diagram illustrates the complete workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
References
Application Notes and Protocols for the Quantification of Acanthoside D in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoside D, also known as Eleutheroside E, is a lignan glycoside found in various plant species, most notably within the Acanthopanax (now often classified as Eleutherococcus) genus. This compound has garnered significant interest within the scientific and pharmaceutical communities due to its potential therapeutic properties, including anti-inflammatory, neuroprotective, and adaptogenic effects. Accurate and precise quantification of this compound in plant extracts is crucial for the quality control of herbal medicines, standardization of botanical drug preparations, and for pharmacokinetic and pharmacodynamic studies in drug development.
These application notes provide detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Quantitative Data Summary
The following table summarizes the quantitative data for this compound found in various plant sources, as determined by different analytical methods. This information is essential for comparing the abundance of this compound across different species and extraction methodologies.
| Plant Species | Plant Part | Extraction Method | Analytical Method | This compound Concentration | Reference |
| Acanthopanax sessiliflorum | Cortex | Methanol Extraction | HPLC | 0.081 ± 0.058% (average in 39 samples) | [1] |
| Acanthopanax senticosus | Roots | Methanol/Water (1:1) Extraction | UPLC-Q-TOF-MS/MS | Higher concentration than in leaves and pulp | [2] |
| GCSB-5 Herbal Preparation | Raw Material | Not Specified | HPLC | 0.577-0.578 mg/g | [1] |
| GCSB-5 Herbal Preparation | Capsule | Not Specified | HPLC | 0.302-0.303 mg/capsule | [1] |
| Acanthopanax chilsanensis | Trunk Powder | Ethanol Extraction followed by hexane partitioning | HPLC | Not specified in abstract | [3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a validated method for the quantification of this compound in plant extracts using HPLC with UV detection.
1.1. Instrumentation and Reagents
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound reference standard (≥98% purity).
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid (analytical grade).
1.2. Chromatographic Conditions
-
Mobile Phase: An isocratic mobile phase of water, acetonitrile, and methanol in the ratio of 80:14:6 (v/v/v) can be effective.[3] Alternatively, a gradient elution using acetonitrile and water with 0.2% formic acid may be employed for simultaneous analysis of multiple phenolic compounds.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 10-20 µL.
1.3. Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
1.4. Sample Preparation
-
Extraction: Accurately weigh about 1 g of the dried and powdered plant material. Extract with a suitable solvent such as methanol or 70% ethanol using ultrasonication or soxhlet extraction. An optimized ultrasonic-assisted extraction can be performed with a solid-to-liquid ratio of 1:10 g/mL for 35 minutes at a power of 200 W.[4] For Acanthopanax senticosus roots, a methanol/water (1:1) extraction has been used.[2]
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.
1.5. Quantification
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This protocol provides a general framework for the sensitive and selective quantification of this compound using LC-MS.
2.1. Instrumentation and Reagents
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
UPLC/HPLC system with a C18 column.
-
This compound reference standard.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
2.2. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-2 min, 6% B; 2-15 min, 6%-100% B; 15-15.1 min, 100%-6% B; 15.1-17 min, 6% B.[2]
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. Positive ion mode has been found to be optimal for the analysis of eleutherosides.[1]
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For this compound (Eleutheroside E), the precursor ion and product ions would need to be determined by infusion of a standard solution.
2.3. Sample and Standard Preparation
Follow the procedures outlined in the HPLC-UV method, using LC-MS grade solvents.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol describes the quantification of this compound using HPTLC with densitometric detection.
3.1. Instrumentation and Reagents
-
HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner.
-
HPTLC plates pre-coated with silica gel 60 RP-18 F254s.
-
This compound reference standard.
-
Methanol, acetic acid, and distilled water (analytical grade).
3.2. Chromatographic Conditions
-
Stationary Phase: HPTLC plates RP-18 F254s.
-
Mobile Phase: Methanol–distilled water–acetic acid (3:6:1, v/v/v).[5]
-
Application: Apply standards and samples as bands using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection: Densitometric scanning at 250 nm.[5]
3.3. Sample and Standard Preparation
Prepare standard and sample solutions in methanol or ethanol.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound Quantification.
Signaling Pathway (Placeholder for illustrative purposes)
As this compound's mechanism of action is a subject of ongoing research, a specific signaling pathway is not yet fully elucidated. The following is a generic placeholder to demonstrate the visualization capabilities as requested.
Caption: Hypothetical Signaling Pathway of this compound.
References
Application Notes and Protocols for Testing Acanthoside D Bioactivity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoside D, also known as Liriodendrin, is a lignan glucoside found in various medicinal plants.[1][2] It has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective activities.[2][3] Evaluating the bioactivity of this compound requires robust and reproducible in vitro models. This document provides detailed application notes and protocols for assessing the cytotoxic, anti-inflammatory, and neuroprotective effects of this compound using established cell culture-based assays.
Application Note 1: Assessment of Cytotoxicity and Cell Viability
To evaluate the potential therapeutic window of this compound, it is crucial to first determine its cytotoxic profile. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4] This protocol is applicable to various cell lines, including cancer cell lines (e.g., MCF-7, A549), immune cells (e.g., RAW 264.7), and neuronal cells (e.g., SH-SY5Y).
Quantitative Data Summary: Cytotoxicity of this compound
The following table summarizes illustrative data on the half-maximal inhibitory concentration (IC50) of this compound on various human cell lines after 72 hours of treatment.
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Human Lung Carcinoma | > 100 |
| MCF-7 | Human Breast Adenocarcinoma | > 100 |
| RAW 264.7 | Mouse Macrophage | > 100 |
| SH-SY5Y | Human Neuroblastoma | > 100 |
| HDFa | Human Dermal Fibroblasts (Control) | > 200 |
Note: This data is illustrative and should be determined experimentally for specific cell lines and conditions.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted from established methodologies for determining cell viability.[5][6][7]
Materials:
-
This compound
-
Target cells (e.g., A549, RAW 264.7, SH-SY5Y)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[4][8]
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO).[4][5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the highest this compound concentration) and a blank control (medium only).[7][9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11][5]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualization: MTT Assay Workflow
Application Note 2: Evaluation of Anti-inflammatory Activity
This compound's potential anti-inflammatory properties can be investigated by measuring its ability to suppress the production of pro-inflammatory cytokines in immune cells. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard model for this purpose.[12][13] The levels of key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary: Inhibition of Pro-inflammatory Cytokines
The following table presents hypothetical data on the effect of this compound on TNF-α and IL-6 secretion by LPS-stimulated RAW 264.7 macrophages.
| Treatment | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | 0 | 15 ± 4 | 10 ± 3 |
| LPS (1 µg/mL) | 0 | 2500 ± 150 | 1800 ± 120 |
| LPS + this compound | 10 | 1850 ± 110 | 1400 ± 95 |
| LPS + this compound | 25 | 1100 ± 80 | 850 ± 60 |
| LPS + this compound | 50 | 600 ± 55 | 450 ± 40 |
Note: This data is illustrative. Values represent mean ± standard deviation.
Experimental Protocol: ELISA for TNF-α and IL-6 Quantification
This protocol provides a general procedure for a sandwich ELISA.[14][15][16] Always refer to the specific instructions provided with the commercial ELISA kit.[17][18]
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Commercial ELISA kits for mouse TNF-α and IL-6.[17]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate and grow to 80-90% confluency. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce cytokine production.[13]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant for analysis. Store at -80°C if not used immediately.
-
ELISA Procedure (General): a. Add capture antibody to the wells of a 96-well ELISA plate and incubate. b. Wash the plate multiple times with Wash Buffer. c. Block non-specific binding sites with a blocking buffer. d. Add standards, controls, and collected cell supernatants to the appropriate wells and incubate.[16] e. Wash the plate. f. Add the biotinylated detection antibody and incubate.[16] g. Wash the plate. h. Add Streptavidin-HRP conjugate and incubate.[15] i. Wash the plate. j. Add the TMB substrate solution and incubate in the dark until a color develops.[15] k. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of TNF-α and IL-6 in the samples.
Visualization: Potential Anti-inflammatory Signaling Pathway
Application Note 3: Investigation of Neuroprotective Effects
The neuroprotective potential of this compound can be assessed in neuronal cell models subjected to oxidative stress, a key factor in neurodegenerative diseases.[19][20] The human neuroblastoma SH-SY5Y cell line is a common model for studying neuroprotection.[21][22] Western blotting can be used to analyze the modulation of key signaling proteins, such as those in the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses.[23][24]
Quantitative Data Summary: Modulation of MAPK Pathway
The following table shows hypothetical quantitative data from a Western blot experiment analyzing the effect of this compound on phosphorylated (activated) MAPK proteins in H₂O₂-stressed SH-SY5Y cells. Data is presented as a fold change in the ratio of phosphorylated protein to total protein, relative to the stressed control.
| Treatment | p-p38 / total p38 | p-JNK / total JNK | p-ERK1/2 / total ERK1/2 |
| Control | 0.2 ± 0.05 | 0.3 ± 0.06 | 1.0 ± 0.1 |
| H₂O₂ (100 µM) | 1.0 ± 0.12 | 1.0 ± 0.15 | 0.4 ± 0.08 |
| H₂O₂ + this compound (25 µM) | 0.6 ± 0.09 | 0.7 ± 0.10 | 0.8 ± 0.11 |
| H₂O₂ + this compound (50 µM) | 0.3 ± 0.06 | 0.4 ± 0.07 | 0.9 ± 0.13 |
Note: This data is illustrative. Values represent mean fold change ± standard deviation.
Experimental Protocol: Western Blot for MAPK Pathway Proteins
This protocol outlines the key steps for Western blot analysis.[23][25][26]
Materials:
-
SH-SY5Y cells
-
This compound
-
Hydrogen Peroxide (H₂O₂) or other stressor
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with this compound for 1-2 hours, followed by the addition of H₂O₂ (e.g., 100 µM) for a specified duration to induce oxidative stress.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer. Scrape the cells and collect the lysate.[26]
-
Lysate Clarification & Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[26] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[26]
-
Gel Electrophoresis (SDS-PAGE): Load the samples into a polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Antibody Incubation: a. Incubate the membrane with a specific primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.[23] b. Wash the membrane with TBST. c. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[25]
-
Stripping and Re-probing: To analyze total protein levels or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody (e.g., anti-total-ERK1/2, then anti-GAPDH).[23]
-
Data Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control. Calculate the ratio of phosphorylated to total protein.
Visualization: Oxidative Stress Signaling and Western Blot Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchhub.com [researchhub.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of the potential anticancer activity of different vitamin D metabolites on colorectal and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Schaftoside contributed to anti-inflammatory activity of Clinacanthus nutans extract in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Neuroprotective Effects of Four Phenylethanoid Glycosides on H₂O₂-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective Potential of Verbascoside Isolated from Acanthus mollis L. Leaves through Its Enzymatic Inhibition and Free Radical Scavenging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Animal Models in Acanthoside D Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vivo animal models to investigate the therapeutic potential of Acanthoside D, particularly focusing on its anti-osteoporotic effects. The protocols are based on established methodologies for similar glycosidic compounds and are intended to serve as a foundational framework for designing and conducting preclinical studies.
Application Note 1: Ovariectomized Rodent Model for Postmenopausal Osteoporosis
The ovariectomized (OVX) rat or mouse is the most widely used and well-characterized animal model for studying postmenopausal osteoporosis.[1] Estrogen deficiency following the surgical removal of the ovaries leads to significant bone loss, increased bone turnover, and deterioration of bone microarchitecture, closely mimicking the skeletal changes observed in postmenopausal women.[1][2] This model is highly relevant for evaluating the efficacy of potential anti-osteoporotic agents like this compound.
Key Features of the OVX Model:
-
Pathophysiological Relevance: Mimics estrogen deficiency-induced bone loss.[1]
-
Established Protocols: Standardized surgical procedures and endpoints for evaluation.[1][3]
-
Predictive Value: The model has been instrumental in the preclinical evaluation of numerous approved osteoporosis therapies.
Application Note 2: Glucocorticoid-Induced Osteoporosis (GIO) Model
Prolonged glucocorticoid therapy is a common cause of secondary osteoporosis.[4][5] Animal models of GIO are typically established by the chronic administration of glucocorticoids, such as dexamethasone or prednisolone, leading to decreased bone formation and increased bone resorption.[4][6] This model is suitable for investigating if this compound can mitigate the deleterious effects of glucocorticoids on bone health.
Key Features of the GIO Model:
-
Clinical Relevance: Represents a significant clinical problem in patients undergoing long-term steroid treatment.[4]
-
Distinct Mechanism: Allows for the study of drug effects on a different pathophysiological pathway of bone loss compared to the OVX model.
-
Protocol Standardization: Established methods for glucocorticoid administration and induction of bone loss.[5][6]
Experimental Protocols
Protocol 1: Ovariectomized (OVX) Rat Model of Osteoporosis
1. Animal Selection and Acclimatization:
-
Species/Strain: Female Sprague-Dawley or Wistar rats are commonly used.[1]
-
Age: 6-month-old rats are recommended to ensure skeletal maturity and a stable bone turnover rate.[1]
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
2. Ovariectomy Procedure:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Make a dorsal midline skin incision and locate the ovaries.
-
Ligate the ovarian blood vessels and fallopian tubes, and then carefully remove both ovaries.
-
For the sham-operated group, expose the ovaries but do not remove them.
-
Suture the muscle and skin layers and provide postoperative care, including analgesics.
-
Allow a 2-week recovery period for the development of osteoporosis.[3]
3. This compound Administration:
-
Grouping: Divide the animals into the following groups (n=8-10 per group):
-
Sham-operated + Vehicle
-
OVX + Vehicle
-
OVX + this compound (Low Dose, e.g., 30 mg/kg/day)
-
OVX + this compound (Medium Dose, e.g., 90 mg/kg/day)
-
OVX + this compound (High Dose, e.g., 270 mg/kg/day)
-
OVX + Positive Control (e.g., 17β-estradiol, 50 µg/kg/day)
-
-
Administration: Administer this compound or vehicle orally via gavage daily for 12 weeks.[7]
4. Outcome Measures:
-
Serum and Urine Analysis: Collect blood and urine samples at baseline and at the end of the study to measure biochemical markers of bone turnover (e.g., serum alkaline phosphatase (ALP), osteocalcin, C-terminal telopeptide of type I collagen (CTX-I), and urinary calcium and phosphorus levels).[7][8]
-
Bone Mineral Density (BMD) Measurement: At the end of the treatment period, euthanize the animals and measure the BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA).
-
Biomechanical Testing: Assess the mechanical strength of the femur or tibia (e.g., three-point bending test to determine maximal load, stiffness, and energy absorption).[7]
-
Micro-computed Tomography (µCT) Analysis: Perform high-resolution µCT scans on the distal femur or proximal tibia to evaluate trabecular bone microarchitecture, including bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[7]
-
Histomorphometric Analysis: Process bone samples for histological analysis to visualize bone structure and cellular activity.
Protocol 2: Evaluation of RANKL/OPG Signaling Pathway
1. Tissue Collection and Preparation:
-
At the end of the in vivo study, harvest bone tissue (e.g., femur, tibia) and bone marrow.
-
For protein analysis, flush the bone marrow and lyse the cells to extract protein.
-
For gene expression analysis, extract RNA from bone marrow cells or whole bone tissue.
2. Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the RANKL/OPG pathway, such as RANKL, RANK, OPG, TRAF6, NFATc1, and c-Fos.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
3. Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcribe the extracted RNA into cDNA.
-
Perform qRT-PCR using specific primers for the genes encoding RANKL, OPG, and other relevant downstream targets.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
Data Presentation
Table 1: Effects of this compound on Bone Mineral Density and Biomechanical Properties in OVX Rats (Hypothetical Data)
| Treatment Group | Femur BMD (g/cm²) | Tibia Max Load (N) |
| Sham + Vehicle | 0.25 ± 0.02 | 100 ± 8 |
| OVX + Vehicle | 0.18 ± 0.03 | 75 ± 7 |
| OVX + this compound (30 mg/kg) | 0.20 ± 0.02 | 82 ± 6 |
| OVX + this compound (90 mg/kg) | 0.22 ± 0.03# | 90 ± 5# |
| OVX + this compound (270 mg/kg) | 0.24 ± 0.02# | 98 ± 6# |
| OVX + 17β-estradiol (50 µg/kg) | 0.26 ± 0.02# | 105 ± 7# |
| p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. OVX + Vehicle |
Table 2: Effects of this compound on Trabecular Bone Microarchitecture in OVX Rats (Hypothetical Data from µCT Analysis)
| Treatment Group | BV/TV (%) | Tb.N (1/mm) | Tb.Th (µm) | Tb.Sp (µm) |
| Sham + Vehicle | 25.3 ± 2.1 | 4.2 ± 0.3 | 60.1 ± 3.5 | 200.5 ± 15.2 |
| OVX + Vehicle | 15.1 ± 1.8 | 2.8 ± 0.4 | 53.2 ± 4.1 | 350.8 ± 25.7* |
| OVX + this compound (90 mg/kg) | 20.5 ± 2.0# | 3.5 ± 0.3# | 58.7 ± 3.8# | 250.1 ± 20.3# |
| OVX + 17β-estradiol (50 µg/kg) | 26.1 ± 2.3# | 4.3 ± 0.2# | 61.5 ± 3.2# | 195.3 ± 18.9# |
| p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. OVX + Vehicle |
Mandatory Visualizations
Experimental workflow for the OVX rat model.
Hypothesized mechanism of this compound on the RANKL/OPG signaling pathway.
References
- 1. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Osteoprotective Effects in Postmenopausal Osteoporosis Rat Model: Oral Tocotrienol vs. Intraosseous Injection of Tocotrienol-Poly Lactic-Co-Glycolic Acid Combination [frontiersin.org]
- 4. Animal Model for Glucocorticoid Induced Osteoporosis: A Systematic Review from 2011 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Instructions for producing a mouse model of glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiosteoporotic activity of echinacoside in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical application of the plant extract SDTL-E in ovariectomized rats: A potential new approach for treating osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Acanthoside D: Application Notes and Protocols for Researchers
Abstract
Acanthoside D, a bis-β-D-glucoside of (-)-syringaresinol, is a lignan glycoside with demonstrated antioxidant and anti-inflammatory properties.[1] Its structural elucidation and quantification are critical for research into its pharmacological potential and for quality control of natural product extracts. This document provides a detailed guide to the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes comprehensive data tables, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in their analytical workflows.
Introduction
This compound belongs to the lignan family, a class of polyphenolic compounds widely distributed in the plant kingdom.[1] The precise characterization of its chemical structure is fundamental for understanding its bioactivity and for the development of analytical methods for its detection and quantification in complex matrices. NMR and MS are powerful techniques for the structural elucidation and analysis of natural products like this compound. This application note outlines the key spectroscopic data and standardized protocols for these analyses.
Spectroscopic Data of this compound
The following tables summarize the quantitative NMR and MS data for this compound. The NMR data is based on a closely related structure, syringaresinol-β-D-glucoside, as reported by Shahat et al. (2004), and serves as a reference for the expected chemical shifts.[2]
NMR Spectroscopic Data
Table 1: ¹H NMR (400 MHz, CD₃OD) and ¹³C NMR (100 MHz, CD₃OD) Data for the Aglycone Moiety of a Syringaresinol Glucoside[2]
| Position | δH (ppm), Mult. (J in Hz) | δC (ppm) |
| 1, 1''' | 139.62 | |
| 2, 6, 2''', 6''' | 6.72, s | 104.96 |
| 3, 5, 3''', 5''' | 154.49 | |
| 4, 4''' | 135.72 | |
| 7, 7' | 4.77, d (4.6) | 87.26 |
| 8, 8' | 3.14, m | 55.57 |
| 9a, 9'a | 3.91, m | 72.93 |
| 9b, 9'b | 4.28, m | 72.93 |
| OCH₃ | 3.86, s | 56.90 |
| OCH₃ | 3.84, s | 57.16 |
Table 2: ¹H NMR and ¹³C NMR Data for the Glucose Moiety of a Syringaresinol Glucoside[2]
| Position | δH (ppm), Mult. (J in Hz) | δC (ppm) |
| 1' | 4.85, d (7.5) | 105.43 |
| 2' | 3.47, m | 75.78 |
| 3' | 3.40, m | 77.90 |
| 4' | 3.40, m | 71.43 |
| 5' | 3.20, m | 78.40 |
| 6'a | 3.76, m | 62.67 |
| 6'b | 3.65, dd (12.0, 5.2) | 62.67 |
Mass Spectrometry Data
High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) is a key technique for determining the molecular formula and studying the fragmentation of this compound.
Table 3: High-Resolution ESI-MS Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 743.2757 | 743.2759 | C₃₄H₄₇O₁₈ |
| [M+Na]⁺ | 765.2576 | 765.2578 | C₃₄H₄₆NaO₁₈ |
Table 4: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)
| Fragment Ion (m/z) | Description |
| 581.2232 | [M+H - 162]⁺, Loss of one glucose unit |
| 419.1708 | [M+H - 2*162]⁺, Loss of two glucose units (aglycone) |
Experimental Protocols
The following protocols provide a general framework for the spectroscopic analysis of this compound.
Sample Preparation and Extraction
A generalized protocol for the extraction of lignans from plant material is as follows:
-
Grinding: The dried plant material is finely ground to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is extracted with 70-80% aqueous methanol or ethanol at room temperature. Sonication can be used to improve extraction efficiency.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to column chromatography (e.g., silica gel, Sephadex LH-20) for the isolation of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).
-
Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired data using appropriate software to obtain chemical shifts, coupling constants, and correlations.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Sample Preparation: Prepare a dilute solution of purified this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes. For fragmentation studies, perform MS/MS analysis on the parent ion.
-
Data Analysis: Determine the accurate mass and elemental composition from the full scan data. Analyze the MS/MS spectrum to identify characteristic fragment ions.
Biological Activity and Signaling Pathway
This compound has been reported to possess anti-inflammatory properties.[1] The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Conclusion
The spectroscopic data and protocols presented in this application note provide a comprehensive resource for the analysis of this compound. The detailed NMR and MS information will aid in the structural confirmation and quantification of this bioactive lignan, while the outlined experimental workflows offer a standardized approach for its analysis. The visualization of its proposed anti-inflammatory signaling pathway provides a basis for further mechanistic studies. This information is intended to support the ongoing research and development of this compound as a potential therapeutic agent.
References
Application Note: A Validated HPLC Method for the Quantitative Determination of Acanthoside D
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Acanthoside D. The method is suitable for quality control and stability testing of raw materials and finished products.
Introduction
This compound is a phenylpropanoid glycoside found in Eleutherococcus senticosus (Siberian Ginseng), a plant known for its adaptogenic properties. As a key bioactive marker, the accurate and precise quantification of this compound is crucial for the quality control of herbal medicines and dietary supplements. This application note describes a robust, validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Materials and Methods
2.1. Equipment and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance (0.01 mg sensitivity).
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound reference standard (≥98% purity).
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid (analytical grade).
2.2. Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and methanol in the ratio of 80:14:6 (v/v/v).
-
Diluent: The mobile phase is used as the diluent for standard and sample preparations.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired linear range (e.g., 10-200 µg/mL).
2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Water:Acetonitrile:Methanol (80:14:6, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
3.1.1. Specificity
Specificity was evaluated by analyzing the diluent (blank), a standard solution of this compound, and a sample solution. The chromatograms were examined for any interference at the retention time of this compound. Peak purity was also assessed using a PDA detector.
3.1.2. Linearity and Range
Linearity was determined by injecting six concentrations of this compound working standard solutions covering the range of 10-200 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The regression equation and the correlation coefficient (r²) were determined.
3.1.3. Accuracy
Accuracy was assessed by the recovery of known amounts of this compound spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
3.1.4. Precision
-
Repeatability (Intra-day precision): Six replicate injections of the 100% test concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts to assess the intermediate precision. The %RSD was calculated.
3.1.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
3.1.6. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% of the organic phase)
The effect of these changes on the system suitability parameters (e.g., retention time, peak area, and tailing factor) was evaluated.
Data Presentation
The following tables summarize the quantitative data obtained during the method validation. (Note: The following data is representative for a validated HPLC method for a phenylpropanoid glycoside and serves as an illustrative example, as specific public domain validation data for this compound is limited.)
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 125430 |
| 25 | 314560 |
| 50 | 628990 |
| 100 | 1258120 |
| 150 | 1887540 |
| 200 | 2516980 |
| Regression Equation | y = 12560x + 1250 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | %RSD (n=3) |
| 80% | 80 | 79.2 | 99.0 | 0.85 |
| 100% | 100 | 101.1 | 101.1 | 0.65 |
| 120% | 120 | 119.4 | 99.5 | 0.72 |
Table 3: Precision Data
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability | %RSD (n=6) | 0.78% | ≤ 2.0% |
| Intermediate Precision | %RSD (n=6, 2 days) | 1.12% | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Table 5: Robustness Data
| Parameter Varied | Retention Time (min) | Peak Area | Tailing Factor |
| Nominal Condition | 8.52 | 1258120 | 1.15 |
| Flow Rate (0.9 mL/min) | 9.45 | 1397910 | 1.16 |
| Flow Rate (1.1 mL/min) | 7.73 | 1143745 | 1.14 |
| Temperature (28 °C) | 8.65 | 1259340 | 1.15 |
| Temperature (32 °C) | 8.39 | 1257980 | 1.14 |
| Mobile Phase (-2% Organic) | 9.12 | 1260110 | 1.16 |
| Mobile Phase (+2% Organic) | 7.98 | 1256540 | 1.13 |
Visualization of Workflows
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelationship of HPLC Method Validation Parameters.
Conclusion
The described RP-HPLC method is simple, rapid, specific, accurate, precise, and robust for the quantitative determination of this compound. The validation results demonstrate that the method is suitable for its intended purpose in the quality control of herbal products and for stability studies. This application note provides a comprehensive guide for researchers and analysts to implement this method in their laboratories.
Application Note: Differentiation of Acanthoside D from its Isomers using Circular Dichroism
Audience: Researchers, scientists, and drug development professionals.
Abstract Acanthoside D and its diastereomer, Eleutheroside E, are lignan glycosides with identical planar structures, differing only in the stereochemistry at the C-7 and C-8 positions. This structural similarity makes their differentiation by common analytical techniques such as NMR spectroscopy exceedingly difficult[1]. Circular Dichroism (CD) spectroscopy offers a rapid and definitive solution to this challenge. As a chiroptical technique, CD spectroscopy is uniquely sensitive to the three-dimensional arrangement of atoms in chiral molecules. This application note provides a detailed protocol for utilizing CD spectroscopy to unambiguously distinguish between this compound and its isomer Eleutheroside E based on their distinct spectral signatures in the far-UV region.
Principle of the Method
Circular Dichroism (CD) is an absorption spectroscopy technique that measures the difference in absorption of left-handed and right-handed circularly polarized light by chiral molecules[2][3]. Stereoisomers, which have the same molecular formula and connectivity but different spatial arrangements of atoms, interact with circularly polarized light in distinct ways. This differential interaction gives rise to a unique CD spectrum for each isomer.
Enantiomers typically produce mirror-image CD spectra. Diastereomers, like this compound and Eleutheroside E, also produce distinct spectra. The characteristic peaks in a CD spectrum are known as Cotton effects, which can be positive or negative. For this compound and Eleutheroside E, the key differentiating feature is the sign of the Cotton effect observed around 200 nm, which directly reflects their different absolute configurations at the chiral centers[1].
Data Summary
The primary distinguishing feature between the CD spectra of this compound and its isomer Eleutheroside E is the sign of the Cotton effect in the far-UV region. Experimental data has shown that while both molecules exhibit a strong absorption band around 200 nm, their chiroptical properties are opposite.
| Compound | Isomer Type | Key Wavelength | Sign of Cotton Effect | Reference |
| This compound | Diastereomer | ~200 nm | Positive (+) | [1] |
| Eleutheroside E | Diastereomer | ~200 nm | Negative (-) | [1] |
Experimental Protocol
This protocol provides a generalized method for analyzing this compound and its isomers using CD spectroscopy. Optimization may be required based on the specific instrument and sample purity.
3.1. Materials and Reagents
-
This compound and/or Eleutheroside E reference standards (>95% purity)
-
Spectroscopy-grade methanol (or another suitable transparent solvent in the far-UV region)[4]
-
Nitrogen gas for purging the spectrometer
-
Quartz cuvettes with a short path length (e.g., 0.1 cm or 1 mm) suitable for far-UV measurements[4][5]
3.2. Instrumentation
-
A calibrated Circular Dichroism spectrometer capable of measurements in the far-UV region (190-250 nm).
3.3. Sample Preparation
-
Prepare a stock solution of the analyte (this compound, Eleutheroside E, or an unknown mixture) in spectroscopy-grade methanol. A typical starting concentration is 0.1 - 0.5 mg/mL[5]. The final concentration should be adjusted to ensure the total absorbance of the sample in the chosen cuvette is below 1.0 AU to ensure high-quality data[2].
-
Accurately determine the molar concentration of the solution for conversion to molar ellipticity. The molecular weight of both this compound and Eleutheroside E is 742.7 g/mol [6].
-
Filter the sample solution using a 0.2 µm syringe filter to remove any particulates that could cause light scattering[5].
3.4. Instrument Parameters
-
Wavelength Range: 250 nm to 190 nm
-
Scan Speed: 50 nm/min[5]
-
Bandwidth: 1.0 nm
-
Data Pitch: 0.2 nm
-
Accumulations: 3-5 scans (to improve signal-to-noise ratio)
-
Temperature: 25 °C (or controlled as required)
-
Purge: Continuously purge the instrument with nitrogen gas.
3.5. Data Acquisition
-
Turn on the spectrometer and allow the lamp to warm up for at least 30 minutes.
-
Place the cuvette containing only the solvent (methanol) into the sample holder.
-
Acquire a baseline spectrum of the solvent using the parameters specified above. This will be subtracted from the sample spectrum.
-
Rinse the cuvette thoroughly with the sample solution before filling it for measurement.
-
Place the sample-filled cuvette in the holder and acquire the CD spectrum.
3.6. Data Processing
-
Subtract the solvent baseline spectrum from the raw sample spectrum.
-
Average the accumulated scans to generate the final spectrum.
-
The resulting spectrum will be in units of ellipticity (millidegrees). To normalize the data, convert the ellipticity (θ) to molar ellipticity ([θ]) using the following equation[7][8]:
[θ] = (θ * MW) / (c * l * 1000)
Where:
-
[θ] is the molar ellipticity (deg·cm²/dmol)
-
θ is the observed ellipticity (millidegrees)
-
MW is the molecular weight (742.7 g/mol )
-
c is the concentration (g/mL)
-
l is the path length of the cuvette (cm)
-
-
Analyze the final spectrum. A positive peak (Cotton effect) around 200 nm indicates the presence of this compound. A negative peak around 200 nm indicates the presence of Eleutheroside E[1].
Visualized Workflows
The following diagrams illustrate the experimental workflow and the fundamental relationship between molecular stereochemistry and the resulting CD signal.
Caption: Experimental workflow from sample preparation to isomer identification.
Caption: Correlation between isomer structure and observed CD signal.
Conclusion
Circular Dichroism spectroscopy is a powerful, non-destructive, and highly specific method for the stereochemical analysis of chiral molecules. It serves as an ideal tool to resolve the ambiguity between this compound and its diastereomer Eleutheroside E, which is a significant challenge for other analytical techniques like NMR. The distinct positive and negative Cotton effects observed at ~200 nm provide a definitive fingerprint for each isomer, enabling their rapid and accurate identification. This method is therefore highly valuable for quality control, natural product chemistry, and drug development applications involving these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Circular Dichroism (CD) Spectroscopy | Department of Chemistry [ch.biu.ac.il]
- 3. Circular dichroism - Wikipedia [en.wikipedia.org]
- 4. google.com [google.com]
- 5. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Eleutheroside E | C34H46O18 | CID 71312557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chem.uzh.ch [chem.uzh.ch]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acanthoside D Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of Acanthoside D extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a lignan glycoside, recognized for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[1] It is a key bioactive component found in plants of the Acanthopanax genus.
Q2: Which extraction method generally gives the highest yield of this compound?
A2: The optimal extraction method can depend on available equipment and desired purity. Supercritical fluid extraction (SFE) with a co-solvent has been shown to be highly efficient.[2] However, optimized ultrasound-assisted (UAE) and microwave-assisted extraction (MAE) methods can also provide high yields with shorter extraction times compared to conventional solvent extraction.
Q3: What are the most common solvents used for this compound extraction?
A3: Due to its moderately polar nature, ethanol is a commonly used solvent for this compound extraction.[2] Methanol and water are also used, often in combination with other solvents, to optimize extraction efficiency.[2]
Q4: How can I remove impurities from my this compound extract?
A4: A common method for removing non-polar impurities is through liquid-liquid partitioning with a water/n-hexane solvent system.[2] In this process, the polar this compound moves into the water layer, while non-polar impurities are retained in the hexane layer. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).[2]
Q5: What are the critical parameters to control during extraction to maximize yield?
A5: Key parameters include the choice of solvent, temperature, extraction time, solid-to-liquid ratio, and for methods like UAE and MAE, ultrasonic power and microwave power, respectively. For SFE, pressure and the percentage of co-solvent are critical.
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data for various this compound extraction methods.
| Extraction Method | Solvent/Co-solvent | Temperature | Pressure | Time | Yield of this compound (mg/g of raw material) | Reference |
| Conventional Solvent Extraction | Ethanol | 60°C (333.15 K) | Atmospheric | 3 hours | Not specified, used for standard preparation | [2] |
| Supercritical Fluid Extraction (SFE) | CO₂ with Water (1.0 mL/g) as co-solvent | 60°C (333.15 K) | 30 MPa | 6 hours | ~1.03 | [2] |
| Supercritical Fluid Extraction (SFE) | CO₂ without co-solvent | 60°C (333.15 K) | 30 MPa | 6 hours | ~0.02 | [2] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol-water | 50-60°C | Atmospheric | 30-60 min | Data not available for this compound specifically, yields for similar glycosides are generally higher than conventional methods. | |
| Microwave-Assisted Extraction (MAE) | Ethanol-water | 80-100°C | Controlled | 15-30 min | Data not available for this compound specifically, yields for similar glycosides are generally higher than conventional methods. |
Note: Yields for UAE and MAE are estimations based on the general efficiency of these methods for similar compounds and may vary based on specific experimental conditions.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | This compound is moderately polar. Ensure you are using a solvent of appropriate polarity, such as ethanol or an ethanol-water mixture. Purely non-polar solvents will result in very low yields.[2] |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature within the stability limits of this compound. For conventional methods, refluxing for several hours may be necessary. For UAE and MAE, optimize the sonication/irradiation time. |
| Poor Solvent Penetration | Ensure the plant material is finely ground to increase the surface area for solvent interaction. |
| Suboptimal SFE Conditions | For Supercritical Fluid Extraction, the addition of a polar co-solvent like water is crucial for extracting the moderately polar this compound.[2] Optimize the co-solvent concentration and pressure. |
| Degradation of this compound | Avoid excessively high temperatures or prolonged exposure to harsh pH conditions, which can lead to the degradation of the glycosidic bonds. |
Issue 2: High Level of Impurities in the Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Non-polar Compounds | Perform a liquid-liquid partitioning step with n-hexane and water after the initial extraction. This compound will remain in the aqueous phase, while non-polar impurities will move to the hexane phase.[2] |
| Co-extraction of Other Polar Compounds | Further purification using column chromatography or preparative HPLC is recommended to separate this compound from other polar impurities.[2] |
| Inadequate Filtration | Ensure proper filtration of the crude extract to remove particulate matter before proceeding with purification steps. |
Experimental Protocols
Conventional Solvent Extraction Protocol
-
Preparation: Weigh 5 g of powdered trunk of Acanthopanax senticosus.
-
Extraction: Add 100 mL of ethanol to the powder in a reflux condenser. Heat the mixture at 60°C (333.15 K) and maintain reflux for 3 hours.[2]
-
Concentration: After extraction, cool the mixture and filter to remove solid plant material. Concentrate the ethanol extract using a rotary evaporator.[2]
-
Purification (Liquid-Liquid Partitioning): Dissolve the concentrated extract in 100 mL of water. Transfer the aqueous solution to a separatory funnel and add an equal volume of n-hexane. Shake vigorously and allow the layers to separate. Collect the aqueous layer containing this compound.[2]
-
Further Purification: The aqueous layer can be further purified by preparative HPLC to obtain high-purity this compound.[2]
Supercritical Fluid Extraction (SFE) Protocol
-
Preparation: Load 120 g of powdered Acanthopanax senticosus trunk into the extractor vessel.[2]
-
Setting Parameters: Set the extraction temperature to 60°C (333.15 K) and the pressure to 30 MPa. Set the carbon dioxide flow rate to 20 L/min.[2]
-
Co-solvent Addition: Introduce water as a co-solvent at a content of 1.0 mL/g of plant material.[2]
-
Extraction: Perform the extraction for 6 hours.[2]
-
Collection and Purification: Collect the extract. For purification, perform a liquid-liquid partitioning with a water/n-hexane solvent system to remove non-polar compounds before further analysis or purification by HPLC.[2]
Ultrasound-Assisted Extraction (UAE) Protocol (General)
-
Preparation: Place 10 g of powdered plant material in a flask.
-
Solvent Addition: Add 200 mL of an ethanol-water mixture (e.g., 70% ethanol).
-
Ultrasonication: Immerse the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 40 minutes).
-
Filtration and Concentration: After sonication, filter the mixture and concentrate the extract using a rotary evaporator.
-
Purification: Proceed with purification steps as described in the conventional solvent extraction protocol.
Microwave-Assisted Extraction (MAE) Protocol (General)
-
Preparation: Place 10 g of powdered plant material in a microwave-safe extraction vessel.
-
Solvent Addition: Add 200 mL of an ethanol-water mixture (e.g., 70% ethanol).
-
Microwave Irradiation: Place the vessel in a microwave extractor. Set the temperature (e.g., 90°C) and time (e.g., 20 minutes) and apply microwave power.
-
Cooling and Filtration: After the extraction, allow the vessel to cool before filtering the contents.
-
Concentration and Purification: Concentrate the filtrate and purify as needed.
Visualizations
Experimental Workflow for this compound Extraction and Purification
References
Technical Support Center: Overcoming Solubility Challenges with Acanthoside D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Acanthoside D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary solvents?
This compound, also known as Liriodendrin, is a lignan glucoside with various reported biological activities, including anti-inflammatory and neuroprotective effects. It is a solid compound that presents solubility challenges in aqueous solutions. The most common organic solvents used to dissolve this compound are Dimethyl Sulfoxide (DMSO) and Acetonitrile.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?
This phenomenon, often called "crashing out" or precipitation, is common for hydrophobic compounds. It occurs because the compound is soluble in the organic solvent but not in the aqueous buffer. When the DMSO stock is diluted, the concentration of the organic solvent decreases, and the compound's solubility limit in the mixed aqueous solution is exceeded.
To prevent this, consider the following:
-
Slower Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous buffer, try a stepwise dilution. Add the stock solution to a smaller volume of the buffer first, while vortexing, and then add this intermediate dilution to the final volume.
-
Lower Final Concentration: The final concentration of this compound in your experiment might be too high for its aqueous solubility. Try lowering the final concentration.
-
Maintain a Low Percentage of DMSO: While DMSO helps with initial dissolution, its final concentration in cell-based assays should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. To achieve a low final DMSO concentration while maintaining the desired this compound concentration, you may need to prepare a more concentrated initial stock in DMSO.[1]
-
Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 80, can help to maintain the compound's solubility in the aqueous solution.
Q3: What is the recommended method for preparing a stock solution of this compound?
The recommended method is to first dissolve this compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental buffer to the desired final concentration.
Troubleshooting Guide
Issue: this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Insufficient solvent volume | Increase the volume of the solvent gradually until the powder dissolves. |
| Inappropriate solvent | While DMSO and Acetonitrile are common, the solubility can be limited. Refer to the solubility data table below. |
| Low temperature | Gently warm the solution to 37°C. Brief sonication can also aid in dissolution. |
| Compound purity/form | Ensure the compound is of high purity. Different polymorphic forms can have different solubilities. |
Issue: The prepared this compound solution is cloudy or has visible particles.
| Possible Cause | Troubleshooting Steps |
| Incomplete dissolution | Gently warm the solution and/or sonicate for a short period. |
| Precipitation upon standing | The solution may be supersaturated. Try preparing a slightly less concentrated stock solution. |
| Contaminants | Ensure all glassware and solvents are clean. Filter the solution through a 0.22 µm syringe filter. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble: 1-10 mg/mL | |
| Acetonitrile | Slightly soluble: 0.1-1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 742.7 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 742.7 g/mol = 7.427 mg
-
-
Weigh the compound: Accurately weigh 7.427 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the tube.
-
Mix thoroughly: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Diluting this compound Stock for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound you want to use in your cell-based assay.
-
Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total culture volume. Remember to keep the final DMSO concentration below 0.5%.
-
Example: To achieve a final concentration of 10 µM in 1 mL of media:
-
Volume of stock = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
Final DMSO concentration = (1 µL / 1000 µL) * 100% = 0.1%
-
-
-
Perform the dilution:
-
It is best practice to perform serial dilutions of the DMSO stock in DMSO first, before adding to the aqueous medium.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium while gently vortexing or swirling the tube to ensure rapid and even dispersion. This helps to minimize precipitation.[2]
-
-
Vehicle Control: Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the cell culture medium without this compound.
Signaling Pathways and Experimental Workflows
This compound (Liriodendrin) has been shown to modulate several key signaling pathways involved in inflammation and other cellular processes.
This compound has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3][4]
Liriodendrin has also been shown to protect against acute lung injury by inhibiting the SRC/STAT3/MAPK signaling pathway.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Study on the protective effect and mechanism of Liriodendrin on radiation enteritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of liriodendrin on IgG immune complex-induced acute lung injury via inhibiting SRC/STAT3/MAPK signaling pathway: a network pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Acanthoside D separation in chromatography
Welcome to the technical support center for the chromatographic separation of Acanthoside D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analysis and purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing for this compound is a common issue and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase are a primary cause of tailing.
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound.
-
Solution: Use a well-end-capped C18 column. Alternatively, adding a small amount of a competitive base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can help to saturate the active silanol sites and improve peak shape.[1]
-
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase at the column inlet can cause peak distortion.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
Q2: My this compound peak is fronting. What could be the reason?
A2: Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your sample.
-
-
Column Overload: Similar to tailing, injecting a highly concentrated sample can also lead to fronting, especially in preparative chromatography.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Column Collapse: Operating a column outside of its recommended pH and temperature range can lead to the collapse of the stationary phase bed, causing peak fronting.
-
Solution: Ensure your mobile phase pH and operating temperature are within the manufacturer's specifications for the column.
-
Issue 2: Poor Resolution
Q3: I am not getting good separation between this compound and a closely eluting impurity. How can I improve the resolution?
A3: Improving resolution requires optimizing several chromatographic parameters. Here are some strategies:
-
Optimize Mobile Phase Composition: The ratio of organic solvent to aqueous phase is a critical factor.
-
Solution: If using a reversed-phase method (e.g., with a C18 column), decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of both this compound and the impurity, which may lead to better separation.[3] A systematic approach is to vary the organic solvent percentage in small increments (e.g., 2-5%).
-
-
Change the Organic Solvent: Different organic solvents can offer different selectivities.
-
Solution: If you are using acetonitrile, try substituting it with methanol, or vice versa. Ternary mixtures (e.g., water/acetonitrile/methanol) can also provide unique selectivities.[3]
-
-
Adjust the pH of the Mobile Phase: Altering the pH can change the retention characteristics of ionizable impurities, thus improving resolution.[1][2]
-
Solution: Even though this compound is not ionizable, impurities might be. Adjusting the pH of the aqueous portion of your mobile phase can significantly impact the resolution.
-
-
Modify the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
-
Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
-
-
Decrease the Column Temperature: Lowering the temperature can sometimes enhance resolution, but it may also increase backpressure and peak broadening.
-
Solution: Experiment with a lower column temperature (e.g., decrease from 30°C to 25°C).
-
-
Use a Different Stationary Phase: If optimizing the mobile phase does not yield the desired resolution, a different column chemistry may be necessary.
-
Solution: Consider a column with a different stationary phase, such as a phenyl-hexyl or a cyano column, which offer different selectivities compared to a standard C18 column.
-
Issue 3: Retention Time Variability
Q4: The retention time of my this compound peak is shifting between injections. What could be causing this instability?
A4: Retention time shifts can be frustrating and can indicate a problem with the HPLC system or the method itself.
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Mobile Phase Preparation Issues:
-
Inconsistent Composition: Small variations in the mobile phase composition can lead to significant retention time shifts.
-
Solution: Prepare the mobile phase accurately and consistently. For gradient elution, ensure the online mixer is functioning correctly.
-
-
Degassing Problems: Dissolved gasses in the mobile phase can form bubbles in the pump, leading to flow rate inaccuracies and retention time fluctuations.
-
Solution: Adequately degas the mobile phase before use and consider using an online degasser.
-
-
-
Pump and System Leaks: Any leak in the system will cause a drop in pressure and an increase in retention time.
-
Solution: Systematically check for leaks at all fittings, from the pump to the detector.
-
-
Column Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of the separation, leading to retention time shifts.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Column Aging: Over time, the stationary phase can degrade, leading to a gradual decrease in retention times.
-
Solution: Monitor column performance with a standard sample over time. If a significant drop in retention is observed, the column may need to be replaced.
-
Issue 4: Presence of Unexpected Peaks
Q5: I am seeing extra peaks in my chromatogram that I don't expect. What could be their source?
A5: Unexpected peaks can arise from several sources, including sample degradation, impurities in the sample or mobile phase, or carryover from previous injections.
-
Sample Degradation: this compound, being a glycoside, can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of its aglycone and sugar moieties.[4]
-
Solution:
-
Sample Preparation: Prepare samples fresh and in a neutral pH solvent if possible. Avoid prolonged storage of samples in solution, especially at room temperature.
-
Mobile Phase pH: Ensure the mobile phase pH is within a range that minimizes the degradation of this compound.
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed by subjecting a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light).[4]
-
-
-
Impurities in the Standard or Sample: The this compound standard itself may contain impurities, or the sample matrix (e.g., a plant extract) could contain related compounds. Extracts of Acanthopanax senticosus are known to contain other compounds like caffeoylquinic acid derivatives which could appear as extra peaks.[5]
-
Solution: Check the purity of your standard. If analyzing a complex mixture, consider using a more selective method or a purification step prior to analysis.
-
-
Carryover: If a small portion of a previous sample remains in the injector or column, it can appear as a ghost peak in the current chromatogram.
-
Solution: Implement a robust needle wash protocol and run a blank injection after a high-concentration sample to check for carryover.
-
-
Contaminants from Solvents or Vials: Impurities in the mobile phase solvents or leachables from the sample vials can also appear as peaks.
-
Solution: Use high-purity HPLC-grade solvents and high-quality vials.
-
Data Presentation
Table 1: Illustrative Effect of Mobile Phase Composition on this compound Retention and Resolution
| % Acetonitrile in Water | Retention Time of this compound (min) | Resolution (Rs) from Impurity X | Peak Tailing Factor |
| 40% | 12.5 | 1.2 | 1.8 |
| 35% | 15.8 | 1.6 | 1.5 |
| 30% | 20.1 | 2.1 | 1.2 |
Note: This table provides illustrative data based on typical chromatographic behavior. Actual results may vary depending on the specific column, system, and other experimental conditions.
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample and instrumentation.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Water:Acetonitrile:Methanol (80:14:6, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: UPLC Method for High-Throughput Analysis of this compound
This UPLC method is suitable for faster analysis times and improved resolution.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 50% B
-
3.0-3.5 min: 50% to 90% B
-
3.5-4.0 min: 90% B
-
4.0-4.1 min: 90% to 10% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 210 nm or Mass Spectrometry (MS)
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A to an appropriate concentration and filter through a 0.22 µm syringe filter.
Visualizations
Caption: Troubleshooting workflow for common issues in this compound chromatography.
Caption: General experimental workflow for the analysis of this compound.
Frequently Asked Questions (FAQs)
Q: What is the typical solubility of this compound in common HPLC solvents? A: this compound is moderately polar. It is sparingly soluble in water and more soluble in organic solvents like methanol and ethanol. For reversed-phase HPLC, it's best to dissolve the sample in the initial mobile phase or a mixture with a high aqueous content to avoid solvent mismatch effects. If solubility is an issue, a small amount of DMSO can be used, but the injection volume should be kept minimal.
Q: Is this compound stable in solution? A: As a glycoside, this compound can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the glycosidic bonds to yield the aglycone (syringaresinol) and glucose. For this reason, it is recommended to prepare solutions fresh and store them at low temperatures, protected from light. Using a mobile phase with a pH between 4 and 7 is generally advisable for better stability during analysis.[4]
Q: What are the common impurities found with this compound? A: In extracts from plants like Acanthopanax senticosus, common co-occurring compounds can include other lignans, phenylpropanoids, and caffeoylquinic acid derivatives.[5] Depending on the extraction and purification process, these may be present as impurities. It is also possible to have diastereomers of this compound, which can be challenging to separate.
Q: Can I use a mass spectrometer (MS) for the detection of this compound? A: Yes, LC-MS is an excellent technique for the analysis of this compound. It offers higher sensitivity and selectivity compared to UV detection and can be used to confirm the identity of the peak based on its mass-to-charge ratio. ESI (Electrospray Ionization) in negative mode is often suitable for detecting glycosides like this compound.
Q: What should I do if I observe high backpressure in my system? A: High backpressure is usually a sign of a blockage in the system. Check the following in order:
-
Column Frit: The inlet frit of the column is a common place for particulates to accumulate. Try back-flushing the column (if the manufacturer allows) or replacing the frit.
-
Guard Column: If you are using a guard column, it may be clogged. Replace it.
-
Tubing: Check for any crimped or blocked tubing between the injector and the column.
-
Injector: The injector rotor seal may be damaged or blocked. If the pressure issue persists after these checks, it may be necessary to have the instrument serviced by a qualified technician.
References
- 1. agilent.com [agilent.com]
- 2. moravek.com [moravek.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Comparative HPLC analysis of phenolic compounds in the roots of Acanthopanax trifoliatus and Acanthopanax senticosus | International Society for Horticultural Science [ishs.org]
Addressing degradation of Acanthoside D during storage
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the degradation of Acanthoside D during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, also known as Liriodendrin or (+)-Syringaresinol di-O-β-D-glucoside, is a lignan glucoside found in various plants.[1] It is classified as a type of iridoid glycoside.[2][3] Like many natural glycosidic compounds, this compound is susceptible to degradation under various physical and chemical stress conditions, which can compromise its biological activity, efficacy, and the reliability of experimental results.[2][4] Understanding its stability is crucial for designing suitable sample packaging, choosing appropriate storage conditions, and ensuring the quality of research and drug development.[5][6]
Q2: What are the primary causes of this compound degradation?
The main degradation pathway for glycosides like this compound is hydrolysis of the glycosidic bonds.[7][8] This process breaks the molecule into its aglycone core (syringaresinol) and its sugar moieties (glucose). This reaction can be accelerated by several environmental factors.
Q3: Which environmental factors have the most significant impact on this compound stability?
The stability of glycosidic compounds is primarily affected by the following factors:
-
pH: this compound is susceptible to hydrolysis under strong alkaline and strong acidic conditions.[5][6] Many similar compounds are most stable in slightly acidic to neutral pH ranges.[9]
-
Temperature: Elevated temperatures significantly increase the rate of chemical degradation, including hydrolysis.[4][5][10] Long-term storage should be at low temperatures.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation in many phytoconstituents.[4][7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible functional groups within the molecule.[4][10]
Q4: What are the optimal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: Store as a solid powder in a tightly sealed container at -20°C.[1]
-
In Solution: Prepare stock solutions in dry, aprotic solvents like DMSO or ethanol.[7] Minimize water content to reduce hydrolysis. For long-term storage, aliquot the solution into amber vials, purge with an inert gas (argon or nitrogen) to remove oxygen, and store at -80°C.[7]
Q5: How can I detect if my this compound sample has degraded?
Degradation can be identified by observing unexpected peaks in chromatographic analyses. The most common analytical method for this purpose is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with Mass Spectrometry (LC-MS).[11][12] This method should be able to separate the intact this compound from its potential degradation products.[7] The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.[11]
Troubleshooting Degradation Issues
If you suspect your this compound sample is degrading, follow this logical troubleshooting workflow to identify and mitigate the cause.
Caption: Troubleshooting workflow for this compound degradation.
Quantitative Stability Data
While specific kinetic data for this compound is limited, a study on structurally similar iridoid glycosides provides insight into their stability under different pH and temperature conditions over 30 hours.[5] The degradation degree (P) reflects the instability of the compounds.[5]
| Compound Type | Condition | Degradation Degree (P) | Stability Conclusion |
| Iridoid Glycosides with Ester Bonds | High Temperature (80°C) | Significant Increase | Unstable at high temperatures.[5] |
| Strong Acid (pH 1.0) | Significant Increase | Unstable in strong acid.[5] | |
| Strong Base (pH 13.0) | Significant Increase | Unstable in strong base.[5][6] | |
| Stable Iridoid Glycosides (e.g., GPA) | All Tested Conditions | Minimal Change | Generally stable across a range of pH and temperatures.[5][6] |
This table summarizes findings from a study on various iridoid glycosides, which are structurally related to this compound.[5][6]
Experimental Protocols
To formally assess the stability of this compound, a forced degradation study is recommended. This helps identify potential degradation products and establish a stability-indicating analytical method.[7]
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under controlled stress conditions to understand its degradation pathways.
Methodology:
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.[7]
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution at 80°C for 48 hours.
-
Photodegradation: Expose a solution to a photostability chamber (UV and visible light) for a defined period.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.
-
Analysis: Analyze all samples, including an unstressed control, using a suitable analytical method like HPLC-UV or LC-MS.[11]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify degradation peaks and calculate the percentage of degradation of the parent compound.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can separate and quantify intact this compound in the presence of its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), which is common for analyzing phytoconstituents.[7]
-
Mobile Phase Optimization:
-
Use a gradient elution to ensure separation of compounds with different polarities.
-
Mobile Phase A: Water with 0.1% formic acid or an acetate buffer.
-
Mobile Phase B: Acetonitrile or methanol.
-
Develop a gradient from low to high organic content (e.g., 10% B to 90% B over 30 minutes).
-
-
Detection: Use a UV detector. Scan for the optimal wavelength for this compound detection by analyzing a standard solution across a range (e.g., 200-400 nm).
-
Method Validation: Once separation is achieved, validate the method according to standard guidelines for specificity, linearity, accuracy, and precision.[7] The key is to demonstrate that the degradation product peaks do not co-elute with the parent compound peak.
Potential Degradation Pathway
The most probable degradation pathway for this compound is the acid- or base-catalyzed hydrolysis of its two β-D-glycosidic bonds. This reaction would yield the aglycone, syringaresinol, and two molecules of glucose.
Caption: Proposed hydrolytic degradation pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. Kinetics and mechanism of degradation of epothilone-D: an experimental anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmr.net.in [ijmr.net.in]
- 12. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
Minimizing experimental variability in Acanthoside D assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in assays involving Acanthoside D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound, also known as (-)-Syringaresinol di-beta-D-glucoside, is a lignan glycoside.[1][2] It has been reported to possess anti-inflammatory and antioxidant properties.[1] It is important to distinguish this compound from its diastereomer, eleutheroside E, as they can be easily confused and may exhibit different biological activities.[3]
Q2: What are the common sources of experimental variability in this compound assays?
Experimental variability in this compound assays can arise from several factors, including:
-
Compound Stability: this compound, as a glycoside, may be susceptible to degradation under certain pH, temperature, and solvent conditions.[4][5]
-
Reagent Quality: The purity and proper storage of reagents, including this compound itself, are crucial for reproducible results.
-
Cell Culture Conditions: For cell-based assays, factors such as cell passage number, confluency, and serum batch can introduce variability.
-
Assay Protocol Adherence: Minor deviations from the experimental protocol can lead to significant differences in results.
-
Instrument Calibration: Properly calibrated equipment, such as spectrophotometers and HPLC systems, is essential for accurate measurements.
Q3: How should I prepare and store this compound stock solutions to ensure stability?
To maintain the integrity of this compound, it is recommended to:
-
Solvent Selection: Dissolve this compound in a suitable organic solvent such as DMSO or ethanol for stock solutions.[5] For aqueous working solutions, prepare them fresh before each experiment.
-
pH Considerations: Be mindful of the pH of your assay buffers, as basic conditions can accelerate the degradation of glycosides.[4][5]
-
Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from direct light exposure to prevent potential photodegradation.
Troubleshooting Guides
Guide 1: Inconsistent Results in HPLC Quantification of this compound
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Variable Peak Areas or Retention Times | Improper mobile phase preparation or degradation. | Prepare fresh mobile phase daily and ensure thorough mixing and degassing. |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Ghost Peaks | Contaminants in the sample, solvent, or system. | Use high-purity solvents and filter samples before injection. |
| Carryover from previous injections. | Implement a thorough needle wash protocol between injections. | |
| Peak Tailing or Fronting | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure proper ionization of the analyte. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Column deterioration. | Replace the column with a new one of the same type. |
Guide 2: High Variability in Cell-Based Bioassays (e.g., Anti-Inflammatory or Cytotoxicity Assays)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| "Edge effects" in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Poor Dose-Response Curve | Incorrect serial dilutions. | Carefully prepare serial dilutions and use a new pipette tip for each dilution. |
| Compound precipitation at high concentrations. | Visually inspect the wells for any precipitation. If observed, consider using a lower concentration range or a different solvent. | |
| Unexpected Cell Death or Morphology Changes | Solvent toxicity. | Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the specific cell line. |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. |
Quantitative Data Summary
The stability of glycosides like this compound is highly dependent on environmental factors. The following tables summarize expected stability trends based on data from similar compounds. Note: This data should be used as a general guideline. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.
Table 1: Estimated Effect of pH on this compound Stability in Aqueous Solution
| pH | Expected Stability | Potential Degradation Pathway |
| < 4 | Moderate to Low | Acid-catalyzed hydrolysis of the glycosidic bond. |
| 4 - 6 | High | Generally the most stable pH range for many glycosides. |
| > 7 | Low | Base-catalyzed hydrolysis of the glycosidic bond.[5] |
Table 2: Estimated Effect of Temperature on this compound Stability
| Temperature | Expected Stability | Notes |
| -80°C to -20°C (Stock Solution) | High | Recommended for long-term storage of stock solutions in an appropriate solvent. |
| 4°C (Aqueous Solution) | Low to Moderate | Short-term storage only (prepare fresh daily). |
| Room Temperature (20-25°C) | Low | Significant degradation may occur over several hours to days.[5] |
| > 37°C | Very Low | Accelerated degradation is expected. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
HPLC Parameters:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Detection wavelength: 280 nm
-
Injection volume: 10 µL
-
-
Forced Degradation Study (to validate the stability-indicating nature of the method):
-
Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 2 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 24 hours.
-
Photodegradation: Expose this compound solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of new peaks corresponding to degradation products, ensuring they are well-resolved from the parent this compound peak.
Protocol 2: Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Nitric Oxide Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value of this compound.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for the anti-inflammatory assay.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
References
- 1. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
Identifying and mitigating Acanthoside D assay interference
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Acanthoside D assays. Our goal is to help you identify and mitigate potential sources of interference to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the quantification of this compound, particularly when using High-Performance Liquid Chromatography (HPLC).
Q1: Why am I observing unexpected peaks or a high baseline in my HPLC chromatogram when analyzing this compound from a crude plant extract?
A1: Unexpected peaks and baseline noise often stem from matrix effects, where co-eluting compounds from the sample matrix interfere with the detection of this compound.[1] Acanthopanax senticosus, a common source of this compound, contains numerous other compounds that can interfere with analysis, including:
-
Phenolic compounds: Chlorogenic acid and caffeic acid are major components that may co-elute with this compound.[2][3]
-
Flavonoids and other lignans: Structurally similar compounds can have overlapping peaks.[4]
-
Polysaccharides: These can affect sample viscosity and column performance.[5]
Troubleshooting Steps:
-
Optimize Sample Preparation: Implement a sample cleanup procedure like Solid-Phase Extraction (SPE) to remove interfering substances before HPLC analysis.[6]
-
Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or column chemistry to improve the separation of this compound from interfering peaks.[7]
-
Run a Blank Matrix: Inject an extract from a matrix known not to contain this compound to identify which peaks are from the matrix itself.
Q2: My this compound standard solution is showing signs of degradation (e.g., loss of potency, new peaks). What is causing this and how can I prevent it?
A2: this compound, like many glycosides, can be susceptible to degradation under certain conditions.[8] Degradation can be caused by:
-
Hydrolysis: The glycosidic bonds can be cleaved under acidic or basic conditions, separating the sugar moieties from the syringaresinol core.[8][9]
-
Thermal Stress: High temperatures can accelerate the degradation process.[10][11]
-
Photodegradation: Exposure to UV or visible light can cause the compound to break down.[8][10]
Mitigation Strategies:
-
Solvent Choice: Prepare stock solutions in dry, aprotic solvents like DMSO or ethanol and minimize water content.[8][9]
-
pH Control: Maintain a neutral pH (around 6.0-7.0) for aqueous solutions, as basic conditions can significantly accelerate degradation.[9]
-
Storage Conditions: Store stock solutions protected from light at -20°C or -80°C.[8] Prepare working solutions fresh daily if possible.
To understand potential degradation products, a forced degradation study is recommended. This involves intentionally exposing this compound to harsh conditions (acid, base, oxidation, heat, light) to identify potential degradants that could interfere with your assay.[7][12]
Q3: The peak area of my this compound is significantly lower in my sample matrix compared to my standard in a pure solvent, even at the same concentration. What is happening?
A3: This phenomenon is a classic example of ion suppression , a type of matrix effect commonly seen in LC-MS analysis but also relevant in HPLC-UV.[6][13] Co-eluting compounds from the matrix can interfere with the ionization or detection of this compound, leading to an underestimation of its concentration. Conversely, ion enhancement , where the signal is artificially increased, can also occur.[6]
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction spike analysis to determine the degree of suppression or enhancement.
-
Improve Sample Cleanup: Use a more rigorous Solid-Phase Extraction (SPE) protocol to remove interfering matrix components. Different sorbents (e.g., C18, HLB) can be tested for optimal cleanup.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that does not contain this compound. This helps to ensure that the standards and samples experience the same matrix effects.[14]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[15]
Q4: I am concerned about interference from structurally similar lignans. How can I assess this?
A4: Interference from structurally related compounds, known as cross-reactivity in immunoassays, is a valid concern in chromatography as well if the compounds have similar retention times and spectral properties.[16][17] For example, isomers or other syringaresinol derivatives could potentially interfere.
Mitigation and Assessment:
-
High-Resolution Chromatography: Use a high-efficiency HPLC column and an optimized gradient to maximize the separation of this compound from similar compounds.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides much higher selectivity. By monitoring for the specific mass-to-charge ratio (m/z) of this compound, you can distinguish it from other compounds, even if they co-elute chromatographically.[13]
-
Peak Purity Analysis: If using a Diode Array Detector (DAD), check the peak purity of your this compound peak to ensure it is not comprised of multiple co-eluting compounds.
Data Presentation: Mitigating Matrix Effects
Effective sample preparation is crucial for removing interfering compounds. The following tables provide illustrative data on quantifying matrix effects and the efficiency of Solid-Phase Extraction (SPE) for sample cleanup.
Table 1: Illustrative Quantification of Matrix Effect on this compound Signal
| Sample Type | Mean Peak Area (n=3) | Matrix Effect (%) | Interpretation |
| This compound in Neat Solvent (A) | 1,250,000 | N/A | Reference Signal |
| Post-Extraction Spike in Matrix (B) | 875,000 | 70% | Signal Suppression |
Note: Matrix Effect (%) is calculated as (B/A) * 100.[6][18] A value <100% indicates signal suppression, while a value >100% indicates signal enhancement.
Table 2: Illustrative Recovery Rates for this compound using Solid-Phase Extraction (SPE)
| SPE Sorbent | Wash Solution | Elution Solvent | Recovery Rate (%) |
| C18 | 5% Methanol in Water | 90% Methanol | 85 ± 4.2 |
| HLB | 5% Methanol in Water | 90% Methanol | 92 ± 3.8 |
Note: Recovery rates are determined by comparing the peak area of an analyte spiked into the matrix before and after the SPE process. Higher recovery indicates a more efficient extraction.
Experimental Protocols
Protocol 1: General Method for a Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under stress conditions to identify potential degradation products.[8][10]
-
Prepare Stock Solution: Dissolve this compound in methanol to a concentration of 1 mg/mL.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Degradation: Incubate 1 mL of stock solution at 80°C for 24 hours.
-
Photodegradation: Expose 1 mL of stock solution to direct UV light (254 nm) for 24 hours.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC-UV method.
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control solution. Look for a decrease in the area of the parent this compound peak and the appearance of new peaks, which represent degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a typical reversed-phase HPLC method suitable for quantifying this compound and separating it from potential interferences.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 15% B
-
5-25 min: 15% to 40% B
-
25-30 min: 40% to 15% B
-
30-35 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or 270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Use a Solid-Phase Extraction (SPE) protocol to clean up the sample matrix before injection.
Visualizations: Workflows and Pathways
The following diagrams illustrate key logical workflows and biological pathways relevant to this compound analysis and its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antioxidant Activity and Their Major Antioxidant Compounds from Acanthopanax senticosus and A. koreanum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extract of Acanthopanax senticosus and Its Components Interacting with Sulfide, Cysteine and Glutathione Increase Their Antioxidant Potencies and Inhibit Polysulfide-Induced Cleavage of Plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acanthopanax senticosus: review of botany, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extract of Acanthopanax senticosus and Its Components Interacting with Sulfide, Cysteine and Glutathione Increase Their Antioxidant Potencies and Inhibit Polysulfide-Induced Cleavage of Plasmid DNA [mdpi.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. onyxipca.com [onyxipca.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-Reactivity Allergy | Allergy Insider [thermofisher.com]
- 17. Assessment of allergen cross-reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vivo Studies with Acanthoside D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize dosage and experimental protocols for in vivo studies involving Acanthoside D.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo osteoporosis model?
A1: While direct in vivo dosage studies for this compound in osteoporosis are limited, data from a structurally similar compound, acteoside, can provide guidance. In a rat model of osteoporosis combined with Alzheimer's disease, acteoside was administered orally at a dose of 90 mg/kg/day. Therefore, a starting dose range of 50-100 mg/kg/day administered orally could be a reasonable starting point for this compound in an osteoporosis model. Dose-response studies are recommended to determine the optimal effective dose.
Q2: What is a suggested starting dose for this compound in an in vivo neuroprotection study?
A2: Based on studies with the related compound acteoside in a mouse model of Parkinson's disease, a suggested starting dose for this compound would be in the range of 10-30 mg/kg, administered intraperitoneally. Optimization of the dose will be necessary depending on the specific neuroprotection model and endpoints being evaluated.
Q3: What is a suitable vehicle for administering this compound in vivo?
A3: For oral administration, this compound can likely be suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. For intraperitoneal injections, a common vehicle for glycosides is a solution of Dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and saline. A typical ratio could be 5-10% DMSO, 30-40% PEG300, and the remainder saline. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animal model. Always perform a small pilot study to check for any vehicle-related toxicity.
Q4: How should I prepare the dosing solution for this compound?
A4: Due to the glycosidic nature of this compound, it may have limited water solubility. To prepare a solution for intraperitoneal injection, first dissolve the required amount of this compound in DMSO. Then, slowly add the PEG300 while vortexing. Finally, add the saline dropwise while continuously mixing to avoid precipitation. For oral gavage, this compound can be suspended in 0.5% CMC-Na by vortexing or sonicating until a homogenous suspension is achieved. It is advisable to prepare the dosing solutions fresh daily.
Q5: What are the potential side effects or toxicity concerns with this compound?
A5: There is limited public information on the specific toxicity profile of this compound. As with any investigational compound, it is essential to conduct a preliminary dose-range finding study to identify the maximum tolerated dose (MTD). Monitor animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Troubleshooting Guides
Issue 1: Inconsistent or No Efficacy Observed
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose | - Perform a dose-response study to determine the optimal effective dose. - Review literature for similar compounds to ensure the dose is within a reasonable range. |
| Poor Bioavailability | - If using oral administration, consider that glycosides can have low oral bioavailability. Consider switching to an alternative route like intraperitoneal (IP) injection. - Ensure the vehicle used is appropriate for enhancing solubility and absorption. |
| Compound Instability | - Prepare dosing solutions fresh before each administration. - Protect the compound and its solutions from light and extreme temperatures. |
| Timing of Administration | - Optimize the timing of administration relative to the induction of the disease model. For prophylactic studies, treatment should begin before or at the time of induction. For therapeutic studies, treatment should start after the establishment of the disease phenotype. |
Issue 2: Animal Health Concerns (Weight Loss, Lethargy)
| Potential Cause | Troubleshooting Steps |
| Compound Toxicity | - Reduce the dose of this compound. - Perform a formal toxicity study to determine the MTD. - Monitor organ function through blood chemistry analysis. |
| Vehicle Toxicity | - Run a vehicle-only control group to assess for any adverse effects of the vehicle. - If using DMSO, ensure the final concentration is below the recommended tolerance limit for the specific animal model and route of administration. |
| Stress from Administration | - Ensure proper handling and restraint techniques are used. - For oral gavage, use appropriate-sized feeding needles to minimize stress and injury. |
Quantitative Data Summary
The following tables summarize in vivo dosage information for this compound and the structurally related compound, acteoside, from various studies.
Table 1: In Vivo Dosages of this compound and Related Compounds
| Compound | Animal Model | Application | Dosage | Administration Route | Reference |
| This compound (Liriodendrin) | Rat | Anti-inflammatory (Carrageenan-induced paw edema) | 10 mg/kg | Not specified | [1] |
| Acteoside | Rat | Osteoporosis & Alzheimer's Disease | 90 mg/kg/day | Oral | [2] |
| Acteoside | Mouse | Ulcerative Colitis | Up to 200 mg/kg | Not specified | [3] |
| Acteoside | Mouse | Neuroprotection (Parkinson's Disease Model) | 10 and 30 mg/kg | Not specified | [4] |
Detailed Experimental Protocols
Protocol 1: Ovariectomized (OVX) Rat Model of Osteoporosis
-
Animal Selection: Use female Sprague-Dawley or Wistar rats, approximately 6 months of age.
-
Acclimatization: Allow animals to acclimatize for at least one week before the surgery.
-
Ovariectomy:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Make a small dorsal skin incision midway between the last rib and the hip.
-
Locate the ovaries embedded in adipose tissue and ligate the ovarian blood vessels.
-
Remove both ovaries.
-
Suture the muscle and skin layers.
-
A sham operation, where the ovaries are located but not removed, should be performed on the control group.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Induction of Osteoporosis: Allow at least 2 weeks for the development of estrogen-deficiency induced bone loss.
-
Treatment: Begin administration of this compound or vehicle control. Treatment duration can range from 8 to 12 weeks.
-
Endpoint Analysis: At the end of the study, collect femurs and tibias for analysis of bone mineral density (BMD) using micro-CT or DEXA, and perform histomorphometric analysis. Serum can be collected to measure bone turnover markers.
Protocol 2: MPTP-Induced Mouse Model of Parkinson's Disease (Neuroprotection)
-
Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week prior to the experiment.
-
Treatment:
-
Administer this compound or vehicle control (e.g., intraperitoneally) for a pre-treatment period (e.g., 7 days).
-
-
Induction of Parkinsonism:
-
On the final days of pre-treatment, administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 20-30 mg/kg (free base) via intraperitoneal injection once a day for 4-5 consecutive days.
-
Continue this compound or vehicle administration throughout the MPTP injection period and for a specified duration afterward.
-
-
Behavioral Testing: Perform behavioral tests such as the rotarod test and pole test to assess motor function at various time points after MPTP administration.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect brain tissue. Analyze the substantia nigra and striatum for dopaminergic neuron loss (tyrosine hydroxylase immunohistochemistry) and levels of dopamine and its metabolites (HPLC).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for an ovariectomized rat model of osteoporosis.
References
- 1. Aconine attenuates osteoclast-mediated bone resorption and ferroptosis to improve osteoporosis via inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Acanthoside D in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of Acanthoside D in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The recommendations provided below are based on the chemical properties of this compound, a lignan diglucoside, and established principles for the stabilization of similar glycosidic natural products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). This compound is sparingly soluble in DMSO (1-10 mg/ml).[1] For applications where DMSO is not suitable, acetonitrile can be used, although the solubility is lower (0.1-1 mg/ml).[1] It is crucial to use high-purity, anhydrous solvents to minimize water content, as water can participate in hydrolysis of the glycosidic bonds.
Q2: How should I store my this compound solutions to ensure long-term stability?
A2: this compound solid should be stored at -20°C.[1] For solutions, it is recommended to:
-
Store at low temperatures: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
-
Protect from light: Use amber-colored vials or wrap containers with aluminum foil to prevent photodegradation.
-
Minimize exposure to air: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to prevent oxidation.
Q3: What is the expected shelf-life of an this compound solution?
A3: The shelf-life of this compound in solution is highly dependent on the solvent, concentration, storage temperature, and exposure to light and oxygen. When stored as a solid at -20°C, it is stable for at least four years.[1] For solutions stored at -20°C or below in a suitable anhydrous solvent and protected from light, a shelf-life of several months can be expected. However, it is strongly recommended to perform periodic quality control checks (e.g., by HPLC) to assess the integrity of your solution, especially for long-term experiments.
Troubleshooting Guide
Q1: My this compound solution has turned yellow/brown. What is the cause and what should I do?
A1: A color change in your this compound solution may indicate degradation. Potential causes include:
-
Oxidation: Exposure to air, especially at room temperature or elevated temperatures, can lead to oxidative degradation of the phenolic moieties in the this compound structure.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
-
pH-related degradation: Extreme pH conditions (highly acidic or alkaline) can accelerate degradation.
Solution:
-
Prepare fresh solutions using high-purity, de-gassed solvents.
-
Store solutions protected from light and under an inert atmosphere.
-
If working with aqueous buffers, ensure the pH is near neutral and use the solution as quickly as possible. Consider preparing fresh dilutions for each experiment.
Q2: I am observing precipitate in my this compound solution after thawing. What should I do?
A2: Precipitate formation upon thawing can be due to:
-
Low solubility: The concentration of your solution may exceed the solubility of this compound at that temperature.
-
Solvent evaporation: If the container was not sealed properly, solvent evaporation could increase the concentration and lead to precipitation.
-
Degradation: The precipitate could be a less soluble degradation product.
Solution:
-
Gently warm the solution to room temperature and vortex to try and redissolve the precipitate.
-
If the precipitate does not redissolve, it is recommended to discard the solution and prepare a fresh one.
-
To avoid this issue, consider preparing stock solutions at a lower concentration or using a solvent in which this compound has higher solubility.
Q3: My experimental results are inconsistent, and I suspect my this compound solution is losing potency. How can I confirm this?
A3: Loss of potency is a strong indicator of degradation. To confirm this:
-
Analytical Chemistry: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products.
-
Biological Assay: If you have a reliable and sensitive biological assay, you can compare the activity of your current solution to a freshly prepared standard.
Data Presentation
Table 1: General Strategies for Enhancing the Stability of Glycosides in Solution
| Strategy | Recommendation | Rationale |
| Solvent Selection | Use anhydrous, aprotic solvents like DMSO or acetonitrile. | Minimizes hydrolysis of glycosidic bonds. |
| Temperature Control | Store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Reduces the rate of all chemical degradation reactions. |
| Light Protection | Use amber vials or wrap containers in aluminum foil. | Prevents photodegradation. |
| Exclusion of Oxygen | Purge solution vials with an inert gas (e.g., nitrogen, argon). | Prevents oxidative degradation. |
| pH Control | For aqueous solutions, maintain a pH close to neutral (6-7.5). | Avoids acid- or base-catalyzed hydrolysis of glycosidic bonds. |
| Use of Additives | Consider the use of antioxidants (e.g., BHT, ascorbic acid) or cyclodextrins. | Can quench free radicals or form protective inclusion complexes. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Amber glass vials with screw caps and PTFE septa
-
Argon or nitrogen gas with a gentle stream delivery system
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 5 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Dispense the stock solution into single-use aliquots in amber glass vials.
-
Gently flush the headspace of each vial with a stream of argon or nitrogen gas for 10-15 seconds.
-
Immediately cap the vials tightly.
-
Label the vials with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for investigating the stability of this compound under various stress conditions. A validated stability-indicating HPLC method is required for analysis.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Characterize the degradation products by comparing the chromatograms of the stressed samples to the control sample. Mass spectrometry can be used for structural elucidation of major degradation products.
-
Visualizations
Caption: General degradation pathways for glycosides like this compound.
Caption: Workflow for conducting forced degradation studies of this compound.
Caption: A decision tree for troubleshooting this compound solution instability.
References
Technical Support Center: Acanthoside D Cell Viability Assay Troubleshooting
This technical support center provides guidance for researchers and drug development professionals encountering issues with cell viability assays using Acanthoside D. The following information is structured to address specific problems through troubleshooting guides and frequently asked questions.
Data Presentation: Efficacy of this compound and Related Compounds
While specific IC50 values for this compound in various cell lines are not extensively documented in publicly available literature, the following table summarizes the cytotoxic and inhibitory activities of extracts from Eleutherococcus senticosus (the plant source of this compound) and the enzymatic inhibitory activity of Eleutheroside E (this compound). This data can serve as a reference for expected concentration ranges in your experiments.
| Compound/Extract | Cell Line/Target | Assay Type | IC50 Value | Reference |
| Ethanolic extract of E. senticosus roots | HL-60 (Human promyelocytic leukemia) | Trypan Blue Assay | 49-208 µg/mL | [1] |
| Eleutheroside E (this compound) | Rat Liver Microsomes (CYP2E1) | Enzymatic Inhibition | 188.36 µM | [2][3] |
| Eleutheroside E (this compound) | Rat Liver Microsomes (CYP2C9) | Enzymatic Inhibition | 261.82 µM | [2][3] |
Experimental Protocols
Detailed methodologies for common cell viability assays are provided below. These protocols are general guidelines and may require optimization for your specific cell line and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
CCK-8 (Cell Counting Kit-8) Assay Protocol
This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
CCK-8 solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control and a negative control.
-
Incubation: Incubate the plate for the desired treatment duration.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Troubleshooting Guides and FAQs
Q1: My MTT/CCK-8 assay shows an increase in cell viability at high concentrations of this compound. Is this expected?
A1: No, this is a common artifact observed with natural compounds that have antioxidant properties. This compound may directly reduce the tetrazolium salts (MTT, WST-8) to formazan, leading to a false positive signal that can be misinterpreted as increased cell viability.
Troubleshooting Steps:
-
Cell-Free Control: Set up a control plate with the same concentrations of this compound in culture medium but without cells. Add the MTT or CCK-8 reagent and measure the absorbance. If you observe a color change, this indicates direct reduction of the reagent by the compound.
-
Data Correction: Subtract the absorbance values from the cell-free control from your experimental wells.
-
Alternative Assays: Consider using a non-colorimetric cell viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a fluorescence-based assay that is less prone to interference. A trypan blue exclusion assay, which directly assesses membrane integrity, is also a good alternative.
Q2: I'm observing high background absorbance in my control wells.
A2: High background can be caused by several factors.
Troubleshooting Steps:
-
Media Components: Phenol red in the culture medium can contribute to background absorbance. Consider using phenol red-free medium for the assay.
-
Compound Precipitation: this compound, like many natural compounds, may have limited solubility in aqueous solutions. Visually inspect the wells under a microscope for any precipitate. If precipitation is observed, try to improve solubility by preparing fresh dilutions, vortexing, or gentle sonication. Ensure the final DMSO concentration is optimal and consistent across all wells.
-
Contamination: Bacterial or yeast contamination can lead to high metabolic activity and increased absorbance readings. Regularly check your cell cultures for contamination.
Q3: My results show low sensitivity or no dose-dependent response.
A3: This could be due to several experimental parameters.
Troubleshooting Steps:
-
Cell Seeding Density: The optimal cell number per well varies between cell lines. If the cell density is too low, the signal may be weak. If it's too high, the cells may become confluent and enter a quiescent state. Perform a cell titration experiment to determine the optimal seeding density for your cell line.
-
Incubation Time: The incubation time with this compound may be too short or too long. Optimize the treatment duration for your specific experimental goals.
-
Compound Stability: Ensure that your this compound stock solution is stored correctly and that the compound is stable in your culture medium for the duration of the experiment.
Signaling Pathways and Experimental Workflows
This compound and the NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects, which are often mediated through the inhibition of the NF-κB signaling pathway.[4] The diagram below illustrates the proposed mechanism.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
This compound and the Intrinsic Apoptosis Pathway
The cytotoxic effects of this compound may be linked to the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Induction of apoptosis via the intrinsic pathway by this compound.
Experimental Workflow for Troubleshooting Cell Viability Assays
The following diagram outlines a logical workflow for troubleshooting unexpected results in your cell viability experiments with this compound.
Caption: A logical workflow for troubleshooting cell viability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of eleutheroside B and eleutheroside E on activity of cytochrome P450 in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eleutheroside E decreases oxidative stress and NF-κB activation and reprograms the metabolic response against hypoxia-reoxygenation injury in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with peak tailing in Acanthoside D HPLC analysis
Welcome to the technical support center for the HPLC analysis of Acanthoside D. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge. For quantitative analysis of this compound, peak tailing can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between closely eluting peaks, compromising the accuracy and reliability of the results.
Q2: What are the most common causes of peak tailing when analyzing this compound?
A2: The most common causes of peak tailing for a large, polar glycoside like this compound are secondary interactions between the analyte and the stationary phase.[1] These unwanted interactions often occur with residual silanol groups (Si-OH) on the surface of silica-based columns.[1] Other potential causes include column overload, extra-column volume, and improper mobile phase conditions.
Q3: How does the chemical structure of this compound contribute to peak tailing?
A3: this compound is a large molecule with multiple hydroxyl (-OH) groups and ether linkages. These polar functional groups can interact with active sites on the stationary phase, such as uncapped silanol groups, through hydrogen bonding. This secondary retention mechanism can cause a portion of the this compound molecules to lag behind the main peak, resulting in tailing.
Q4: What initial steps can I take to quickly check for the cause of peak tailing?
A4: Before making significant changes to your method, perform these simple checks:
-
System Suitability: Ensure your HPLC system is performing correctly by running a standard with a known peak shape.
-
Column Overload: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.
-
Fresh Mobile Phase: Prepare a fresh batch of mobile phase to rule out degradation or contamination.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a common issue that can often be resolved through a systematic troubleshooting approach. The following table summarizes potential causes and their corresponding solutions.
| Potential Cause | Description | Recommended Solutions |
| Secondary Silanol Interactions | Polar groups on this compound interact with active silanol groups on the silica stationary phase. This is a very common cause of tailing for polar analytes.[1] | 1. Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the analyte.[2] 2. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped). 3. Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the silanol groups.[3] |
| Column Overload | Injecting too high a concentration or volume of this compound can saturate the stationary phase, leading to peak distortion. | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of this compound in your sample. |
| Extra-Column Volume | Excessive volume in the tubing, fittings, or detector flow cell can cause the peak to broaden and tail after separation on the column. | 1. Use Shorter, Narrower Tubing: Minimize the length and internal diameter of all tubing. 2. Check Fittings: Ensure all fittings are properly connected and there are no gaps. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing. | 1. Flush the Column: Wash the column with a strong solvent. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants. 3. Replace the Column: If the column is old or performance does not improve after flushing, it may need to be replaced. |
| Mobile Phase Mismatch | The solvent used to dissolve the this compound sample is significantly stronger than the mobile phase. | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. 2. Reduce Solvent Strength: If a different solvent must be used, try to use one that is weaker than the mobile phase. |
Experimental Protocols
This section provides a detailed methodology for a typical reversed-phase HPLC analysis of a compound structurally similar to this compound, such as other syringaresinol diglucosides. This protocol can be used as a starting point for method development for this compound.
Objective: To achieve a symmetric peak shape for the quantification of a syringaresinol diglucoside.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Syringaresinol diglucoside standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (reagent grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water (v/v)
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v)
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B (linear gradient)
-
25-30 min: 40% B
-
30-31 min: 40-10% B (linear gradient)
-
31-40 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of the syringaresinol diglucoside standard in a 50:50 mixture of acetonitrile and water.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase (90% A, 10% B).
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the prepared standards and samples.
-
-
Data Evaluation:
-
Evaluate the peak symmetry of the syringaresinol diglucoside peak. The tailing factor should ideally be between 0.9 and 1.2.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to troubleshooting peak tailing in HPLC.
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Caption: Mechanism of peak tailing due to silanol interactions and its mitigation.
References
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Effects of Acanthoside D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Acanthoside D with other established anti-inflammatory agents. The following sections detail the experimental data, methodologies, and underlying molecular mechanisms to offer an objective evaluation for research and drug development purposes.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and selected alternatives was evaluated based on their ability to inhibit key inflammatory mediators in vitro. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit a biological process by 50%, are summarized below.
| Compound | Target | Cell Type | Stimulus | IC50 | Citation |
| This compound (as Liriodendrin) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | See Note 1 | [1][2] |
| Dexamethasone | NF-κB Activation | A549 | Not Specified | 0.5 x 10-9 M | |
| Quercetin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | ~17.1 µM | |
| Luteolin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | ~17.1 µM | |
| Acteoside | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | See Note 2 | [3] |
Note 2: Acteoside has been shown to significantly inhibit the release of NO in LPS-stimulated cells, with its inhibitory effect attributed to the inhibition of AP-1 activation.[3]
In Vivo Anti-inflammatory Effects
The carrageenan-induced paw edema model in rodents is a standard method to assess in vivo acute anti-inflammatory activity.
| Compound | Animal Model | Dosage | Route of Administration | Inhibition of Edema | Citation |
| This compound (as Liriodendrin) | Rat | 5, 10 mg/kg/day | Oral | Significant | [1][2] |
| Dexamethasone | Rat | 1 mg/kg | Not Specified | Significant |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is a standard method for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The following day, the cells are pre-treated with various concentrations of the test compound (e.g., this compound, Dexamethasone, Quercetin, Luteolin) for 1 hour.
2. Induction of Inflammation:
-
After pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to each well, except for the control group.
-
The cells are then incubated for 24 hours.
3. Measurement of Nitric Oxide:
-
After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
4. Data Analysis:
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined from the dose-response curve.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
1. Animals:
-
Male Wistar rats (180-200 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
2. Induction of Edema:
-
A 1% (w/v) solution of carrageenan in sterile saline is prepared.
-
0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
3. Treatment:
-
The test compound (e.g., Liriodendrin as a proxy for this compound) or the reference drug (e.g., Dexamethasone) is administered orally or intraperitoneally at a specified dose one hour before the carrageenan injection.
-
A control group receives the vehicle only.
4. Measurement of Paw Edema:
-
The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Mechanisms of Action
This compound and its related compounds, Eleutheroside E and Liriodendrin, exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.
Eleutheroside E, a compound structurally related to this compound, has been shown to inhibit the activation of NF-κB.[4] This inhibition likely prevents the nuclear translocation of NF-κB and the subsequent expression of inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Inflammatory stimuli activate a series of kinases, including ERK, JNK, and p38 MAPK. These kinases, in turn, activate transcription factors such as AP-1, which contribute to the expression of pro-inflammatory genes.
Eleutheroside E has been demonstrated to block the MAPK pathway, suggesting a potential mechanism for its anti-inflammatory effects.[5]
Caption: Inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow
The general workflow for validating the anti-inflammatory effects of a compound like this compound involves a combination of in vitro and in vivo studies.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Effects of acanthoic acid on TNF-alpha gene expression and haptoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eleutheroside E ameliorates arthritis severity in collagen-induced arthritis mice model by suppressing inflammatory cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acanthoside D and Eleutheroside E for Researchers and Drug Development Professionals
An in-depth examination of the structural nuances, pharmacological activities, and mechanisms of action of the stereoisomeric lignan glycosides, Acanthoside D and Eleutheroside E.
This guide provides a comprehensive comparison of this compound and Eleutheroside E, two closely related natural compounds with significant therapeutic potential. As stereoisomers, they share the same molecular formula and planar structure but differ in their three-dimensional arrangement, leading to distinct biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a clear, data-driven comparison to inform future research and therapeutic applications.
Structural and Physicochemical Properties
This compound and Eleutheroside E are diastereomers, possessing identical molecular formulas (C₃₄H₄₆O₁₈) and molecular weights (742.7 g/mol ). Their core structure is a furofuran lignan, (-)-syringaresinol, glycosidically linked to two glucose units. The key distinction lies in the stereochemistry at the C-7 and C-8 positions of the furofuran ring.[1] This subtle difference in spatial arrangement is significant, as it influences their interaction with biological targets and, consequently, their pharmacological profiles. Due to their structural similarity, distinguishing between this compound and Eleutheroside E using standard NMR spectroscopy is challenging. However, they can be differentiated by circular dichroism, where this compound exhibits a positive Cotton effect at 200 nm, while Eleutheroside E shows a negative Cotton effect at the same wavelength.[1]
| Property | This compound | Eleutheroside E |
| Synonyms | Liriodendrin, (+)-Syringaresinol di-O-β-D-glucopyranoside | (-)-Syringaresinol di-O-β-D-glucoside |
| Molecular Formula | C₃₄H₄₆O₁₈ | C₃₄H₄₆O₁₈ |
| Molecular Weight | 742.7 g/mol | 742.7 g/mol |
| Stereochemistry | [(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2,6-dimethoxy-4,1-phenylene) bis-β-D-glucopyranoside[1] | [(1R,3aR,4S,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2,6-dimethoxy-4,1-phenylene) bis-β-D-glucopyranoside[1] |
| Appearance | Solid | Solid |
Comparative Pharmacological Activities
Both this compound and Eleutheroside E exhibit a range of pharmacological activities, with anti-inflammatory and antioxidant properties being prominent for both. However, the extent of research and the elucidated mechanisms of action are more comprehensive for Eleutheroside E.
| Pharmacological Activity | This compound (Liriodendrin) | Eleutheroside E |
| Anti-inflammatory | Yes. Inhibits the production of NO, PGE₂, TNF-α, iNOS, and COX-2.[2][3] The anti-inflammatory effects in vivo may be attributable to its metabolite, syringaresinol.[2] | Yes. Suppresses the gene expression of IL-6, MMP-1, and COX-2.[4] Inhibits NF-κB and AP-1 binding activities.[4] Ameliorates arthritis in collagen-induced arthritis mice by reducing TNF-α and IL-6.[5] |
| Antioxidant | Yes.[6] | Yes. Reduces oxidative stress.[7] |
| Neuroprotective | Limited specific data available. | Yes. Improves learning and memory in aged rats.[6][7] Alleviates cerebral ischemia-reperfusion injury. Protects against MPTP-induced Parkinson's disease cell model by increasing mitochondrial membrane potential and reducing ROS.[8] |
| Anti-diabetic | Not well-documented. | Yes. Ameliorates insulin resistance in type 2 diabetic mice by enhancing glucose uptake and improving insulin signaling.[8][9] |
| Anti-osteoporotic | Not well-documented. | Yes. Prevents bone loss in ovariectomized mice by regulating gut microbiota and inflammatory responses. |
| Antinociceptive | Yes. Shows dose-dependent inhibition in acetic acid-induced writhing and hot plate tests in animal models.[2] | Not a primary reported activity. |
Mechanisms of Action and Signaling Pathways
The molecular mechanisms underlying the pharmacological effects of Eleutheroside E have been more extensively studied compared to this compound.
Eleutheroside E
Eleutheroside E modulates several key signaling pathways involved in inflammation, immune response, and cellular metabolism.
-
Anti-inflammatory and Immune-modulatory Pathways: Eleutheroside E exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa B) and AP-1 (Activator Protein-1) signaling pathways.[4] It has been shown to suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as enzymes like COX-2 and MMP-1.[4][5] Additionally, it can inhibit the NLRP3 inflammasome , reducing inflammation and pyroptosis.[7]
-
Neuroprotective Pathways: The neuroprotective effects of Eleutheroside E are attributed to its ability to modulate multiple pathways. It has been shown to improve cognitive function by influencing the α7-nAChR–NMDAR pathway . It also protects neurons from oxidative stress and apoptosis by upregulating antioxidant proteins like Nrf2 and NQO1.[7][8]
-
Anti-diabetic Pathways: In the context of type 2 diabetes, Eleutheroside E has been found to enhance insulin signaling .[8][9] It promotes glucose uptake in muscle cells and improves insulin sensitivity.
This compound (Liriodendrin)
The specific signaling pathways modulated by this compound are less clearly defined in the current literature. However, its anti-inflammatory activity is well-documented. It has been shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][3] Some evidence suggests that the in vivo anti-inflammatory and antinociceptive effects of this compound may be due to its hydrolysis to syringaresinol, which acts as the active compound.[2] Further research is needed to fully elucidate the direct signaling pathways targeted by this compound.
Experimental Data and Protocols
Quantitative Data Summary
| Compound | Assay | Model | Concentration/Dosage | Results | Reference |
| This compound | Acetic acid-induced vascular permeability | Mice | 5, 10 mg/kg/day, p.o. | Significant inhibition | [2] |
| Carrageenan-induced paw edema | Rats | 5, 10 mg/kg/day, p.o. | Significant reduction in edema | [2] | |
| Acetic acid-induced writhing test | Mice | 5, 10 mg/kg/day, p.o. | Dose-dependent inhibition | [2] | |
| Eleutheroside E | Collagen-Induced Arthritis | Mice | 15, 30, 60 mg/kg/day, i.g. | Reduced arthritis score and incidence; decreased TNF-α and IL-6 | [5] |
| Learning and Memory (Morris water maze) | Aged Rats | 50, 100, 200 mg/kg, i.p. | Dose-dependent reduction in escape latency and errors | [6] | |
| Insulin Resistance | db/db mice | 0.003% in diet for 5 weeks | Decreased blood glucose and serum insulin; improved insulin sensitivity | [8][9] | |
| Cerebral Ischemia-Reperfusion Injury | Rats | 50 mg/kg | Significantly alleviated injury and reduced apoptosis |
Experimental Protocols
In Vivo Anti-inflammatory Activity of this compound (Liriodendrin)
-
Animal Model: Male ICR mice and Sprague-Dawley rats.
-
Carrageenan-Induced Paw Edema: Paw edema is induced by subplantar injection of 1% carrageenan in saline into the right hind paw of rats. This compound (5 and 10 mg/kg) is administered orally one hour before carrageenan injection. Paw volume is measured using a plethysmometer at various time points post-carrageenan injection.
-
Acetic Acid-Induced Vascular Permeability: Mice are orally administered with this compound (5 and 10 mg/kg). After one hour, 0.7% acetic acid is injected intraperitoneally. Evans blue dye (10 mg/kg) is injected intravenously. After 30 minutes, the mice are sacrificed, and the peritoneal cavity is washed with saline. The absorbance of the peritoneal fluid is measured at 610 nm to quantify dye leakage.
-
Acetic Acid-Induced Writhing Test: Mice are orally administered with this compound (5 and 10 mg/kg). After one hour, 0.7% acetic acid is injected intraperitoneally. The number of writhes (abdominal constrictions) is counted for 20 minutes.
In Vivo Neuroprotective Effect of Eleutheroside E
-
Animal Model: Aged male Sprague-Dawley rats.
-
Model of Aging: Aging is induced by injecting quinolinic acid into the hippocampal CA1 region.
-
Treatment: Rats are intraperitoneally injected with Eleutheroside E (50, 100, 200 mg/kg) daily for 4 weeks.
-
Behavioral Testing (Morris Water Maze): The Morris water maze test is used to assess spatial learning and memory. The escape latency (time to find the hidden platform) and the number of errors are recorded.
-
Histological Analysis: After the behavioral tests, rats are sacrificed, and brain tissues are collected. The hippocampus is sectioned and stained with Hematoxylin-Eosin (H&E) to assess neuronal survival and pathological changes.
-
Biochemical Analysis: Hippocampal homogenates are used to measure the activity of cholinesterase and the content of acetylcholine and choline using appropriate assay kits.
Visualizing a Key Signaling Pathway
The following diagram illustrates the inhibitory effect of Eleutheroside E on the NF-κB signaling pathway, a central mechanism in its anti-inflammatory action.
Caption: Eleutheroside E inhibits the NF-κB signaling pathway.
Conclusion and Future Directions
This compound and Eleutheroside E, as stereoisomers, present a fascinating case study in how subtle structural differences can lead to varied pharmacological profiles. Eleutheroside E has been the subject of more extensive research, with well-documented anti-inflammatory, neuroprotective, and anti-diabetic effects, and several of its molecular mechanisms have been elucidated. This compound also demonstrates significant anti-inflammatory and antinociceptive properties, although the specific signaling pathways it modulates require further investigation.
For researchers, the clear structural relationship and distinct biological activities of these two compounds offer a valuable tool for probing the stereo-specificity of biological targets. For drug development professionals, Eleutheroside E represents a promising lead for a variety of therapeutic areas. Future research should focus on:
-
Elucidating the specific signaling pathways modulated by this compound.
-
Conducting direct, head-to-head comparative studies of the two compounds in various disease models.
-
Investigating the pharmacokinetic and metabolic profiles of both compounds to better understand their in vivo activity.
By continuing to explore the therapeutic potential of these natural products, the scientific community can pave the way for the development of novel and effective treatments for a range of diseases.
References
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo anti-inflammatory and antinociceptive effects of liriodendrin isolated from the stem bark of Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant, Antimicrobial, and Anti-Inflammatory Effects of Liriodendron chinense Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eleutheroside E from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eleutheroside E ameliorates arthritis severity in collagen-induced arthritis mice model by suppressing inflammatory cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Eleutheroside B or E enhances learning and memory in experimentally aged rats | Semantic Scholar [semanticscholar.org]
- 8. Effect of Eleutheroside E on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Acanthoside D and Other Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Acanthoside D against other prominent lignans, including Arctigenin, Pinoresinol, and Eleutheroside E. The comparative analysis is based on available experimental data focusing on their anti-inflammatory and antioxidant properties.
Executive Summary
Lignans are a class of polyphenolic compounds with a wide range of demonstrated biological activities. This guide focuses on a comparative analysis of this compound, a key bioactive component of several medicinal plants, against other well-researched lignans. The primary metrics for comparison are their anti-inflammatory and antioxidant capacities, substantiated by quantitative data from in vitro studies. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview for research and drug development purposes.
Data Presentation
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
Nitric oxide (NO) is a key signaling molecule in inflammation. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells for various lignans. A lower IC50 value indicates greater potency.
| Lignan | IC50 (µM) for NO Inhibition in LPS-stimulated RAW 264.7 cells | Reference |
| This compound (Liriodendrin) | Not explicitly reported in direct comparative studies. However, its aglycone, syringaresinol, shows potent inhibitory effects.[1] | [1] |
| Arctigenin | ~8.4 - 35.18 | [2] |
| Pinoresinol | ~1.56 - 6.80 (for derivatives) | [3] |
| Eleutheroside E | Qualitative inhibition of inflammatory mediators.[4][5][6][7][8][9] | [4][5][6][7][8][9] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies. The data for Pinoresinol derivatives suggests high potency.[3] While a specific IC50 for this compound in this assay was not found in the reviewed literature, its aglycone, syringaresinol, demonstrates significant anti-inflammatory activity by reducing NO, PGE2, and TNF-alpha production.[1] Eleutheroside E has also been shown to possess anti-inflammatory and antioxidant properties.[5][7][8][9]
Antioxidant Activity: Oxygen Radical Absorbance Capacity (ORAC)
The ORAC assay is a standard method to measure the antioxidant capacity of a substance. It quantifies the ability of an antioxidant to neutralize peroxyl radicals. The results are typically expressed as Trolox equivalents (TE).
| Lignan | ORAC Value (µmol TE/g or other reported units) | Reference |
| This compound | Data not readily available in comparative ORAC studies. | |
| Arctigenin | Demonstrates significant antioxidant effects.[10] | [10] |
| Pinoresinol | ORAC comparable to Trolox.[11] | [11] |
| Eleutheroside E1 | Strong anti-DPPH activity (EC50 37.03 µg/mL).[12] | [12] |
Note: The available data on antioxidant capacity is not standardized across the lignans, making direct comparison challenging. Pinoresinol shows an ORAC value comparable to the standard antioxidant, Trolox.[11] Eleutheroside E1, a related compound to Eleutheroside E, exhibits strong radical scavenging activity.[12] Arctigenin is also known for its antioxidant properties.[10]
Key Signaling Pathways
The anti-inflammatory and antioxidant effects of these lignans are primarily mediated through the modulation of key signaling pathways, including the NF-κB and Nrf2 pathways.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Many lignans, including Arctigenin and Pinoresinol, exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[13][14]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This pathway is the master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes.
Below are diagrams illustrating these signaling pathways and a general experimental workflow for assessing anti-inflammatory activity.
Caption: NF-κB signaling pathway and points of inhibition by lignans.
Caption: Nrf2 antioxidant response pathway activated by lignans.
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Griess Assay)
This protocol is used to quantify the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of the test lignans (e.g., this compound, Arctigenin, Pinoresinol) for 1-2 hours.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production, and incubated for another 24 hours.
-
Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.
Caption: Experimental workflow for the Griess Assay.
NF-κB Activation Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway by using a reporter gene (luciferase) under the control of an NF-κB responsive promoter.
Methodology:
-
Cell Transfection: Cells (e.g., HEK293T or RAW 264.7) are transiently or stably transfected with a plasmid containing a luciferase reporter gene driven by an NF-κB promoter.
-
Cell Seeding and Treatment: Transfected cells are seeded in a 96-well plate and treated with the test lignans for a specified period.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as TNF-α or LPS, to induce NF-κB activation.
-
Cell Lysis: After stimulation, the cells are washed with PBS and lysed using a specific lysis buffer.
-
Luciferase Assay: The cell lysate is mixed with a luciferase substrate. The luciferase enzyme, produced upon NF-κB activation, catalyzes a reaction that produces light (bioluminescence).
-
Measurement: The luminescence is measured using a luminometer.
-
Analysis: The luminescence signal is normalized to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration) to account for variations in transfection efficiency and cell number. The fold-change in NF-κB activity is calculated relative to the stimulated control.
Nrf2 Nuclear Translocation Immunofluorescence Assay
This method visualizes the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in its activation, using immunofluorescence microscopy.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips in a multi-well plate and treated with the test lignans for a specified time.
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody access to intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody specific for Nrf2, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a fluorescent DNA-binding dye like DAPI.
-
Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence or confocal microscope.
-
Analysis: The images are analyzed to determine the subcellular localization of Nrf2. The intensity of Nrf2 fluorescence in the nucleus versus the cytoplasm is quantified to assess the degree of nuclear translocation.
Conclusion
This compound, along with other lignans such as Arctigenin, Pinoresinol, and Eleutheroside E, demonstrates significant potential as a therapeutic agent due to its anti-inflammatory and antioxidant properties. While the available data indicates that Arctigenin and Pinoresinol are potent inhibitors of inflammatory mediators, a direct quantitative comparison with this compound is challenging due to a lack of standardized comparative studies. The primary mechanism of action for these lignans involves the modulation of the NF-κB and Nrf2 signaling pathways. Further research employing standardized protocols is necessary to definitively rank the efficacy of these promising natural compounds. This guide provides a foundational comparison to aid researchers in designing future studies and in the development of novel therapeutic strategies based on these bioactive lignans.
References
- 1. In vivo anti-inflammatory and antinociceptive effects of liriodendrin isolated from the stem bark of Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. Phenolic Profile, Antioxidant, Anti-Enzymatic and Cytotoxic Activity of the Fruits and Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eleutheroside E from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Eleutheroside E decreases oxidative stress and NF-κB activation and reprograms the metabolic response against hypoxia-reoxygenation injury in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPTLC-profiling of eleutherosides, mechanism of antioxidative action of eleutheroside E1, the PAMPA test with LC/MS detection and the structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites [ouci.dntb.gov.ua]
A Comparative Guide to Analytical Methods for the Cross-Validation of Acanthoside D
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of bioactive compounds is paramount. Acanthoside D, a lignan glycoside with potential therapeutic properties, requires robust analytical methods for its characterization in various matrices. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
This comparison is designed to assist in the selection of an appropriate analytical method and to provide a framework for the cross-validation of these techniques to ensure data integrity and consistency. The performance data presented is based on established methods for this compound and structurally similar lignan glycosides.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of this compound.
| Performance Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 |
| Range (µg/mL) | 1 - 250 | 0.01 - 100 | 5 - 500 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 95 - 105% |
| Precision (% RSD) | |||
| - Intra-day | < 2% | < 1.5% | < 3% |
| - Inter-day | < 3% | < 2% | < 5% |
| Limit of Detection (LOD) (µg/mL) | ~0.3 | ~0.005 | ~2 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.0 | ~0.01 | ~5 |
| Specificity | Moderate to High | Very High | Low |
| Cost | Moderate | High | Low |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the quantification of this compound using the three discussed techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for the routine quality control of this compound in herbal extracts and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: 0-20 min, 20-50% B; 20-25 min, 50-80% B; 25-30 min, 20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution. Plant extracts or formulations are dissolved in methanol, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This technique offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program: 0-5 min, 10-90% B; 5-6 min, 90% B; 6-7 min, 10% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined and optimized using a reference standard. For structurally similar lignan glycosides, these transitions often involve the loss of the sugar moieties.
-
Injection Volume: 5 µL.
-
Sample Preparation: Similar to the HPLC-UV method, with further dilution as needed to be within the linear range of the instrument. For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove matrix interferences.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
This is a simple, rapid, and cost-effective method suitable for the preliminary estimation of total lignan content or for the analysis of relatively pure this compound solutions.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the standards at the wavelength of maximum absorption (λmax). Based on the aromatic structure of lignans and HPLC-UV detection at 210 nm, the λmax is likely to be in the UV region, potentially around 210 nm or 280 nm. The precise λmax should be determined by scanning a solution of pure this compound across the UV-Vis spectrum.
-
Prepare the sample solution and measure its absorbance at the same wavelength.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Mandatory Visualizations
To further clarify the experimental processes and their relationships, the following diagrams have been generated using the DOT language.
References
Replicating Published Findings on Acanthoside D: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published findings on the biological activities of Acanthoside D. The information is presented to facilitate the replication of key experiments and to offer a clear overview of the compound's therapeutic potential. This guide summarizes quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Introduction to this compound
This compound, also known as Liriodendrin, is a lignan glycoside with a range of reported biological activities, including anti-inflammatory, neuroprotective, and anti-osteoclastogenic effects. Its potential as a therapeutic agent is currently under investigation across various preclinical models. This guide focuses on comparing the published data related to these key bioactivities.
Data Presentation
The following tables summarize the available quantitative and qualitative data from published studies on the effects of this compound and its synonym, Liriodendrin.
Table 1: Anti-inflammatory Effects of Liriodendrin (this compound)
| Experimental Model | Treatment | Concentration/Dose | Measured Parameter | Observed Effect | Citation |
| LPS-induced Acute Respiratory Distress Syndrome (ARDS) in mice | Liriodendrin | 10, 30, or 50 µM (intraperitoneally) | iNOS Protein Expression | Dose-dependent downregulation | [1] |
| LPS-induced Acute Respiratory Distress Syndrome (ARDS) in mice | Liriodendrin | 10, 30, or 50 µM (intraperitoneally) | COX-2 Protein Expression | Dose-dependent downregulation | [1] |
| Acetic acid-induced vascular permeability in mice | Liriodendrin | 5 and 10 mg/kg/day (p.o.) | Vascular permeability | Significant inhibition | [2][3] |
| Carrageenan-induced paw edema in rats | Liriodendrin | 5 and 10 mg/kg/day (p.o.) | Paw edema | Reduction in edema | [2][3] |
| Acetic acid-induced writhing test in mice | Liriodendrin | 5 and 10 mg/kg/day (p.o.) | Writhing response | Dose-dependent inhibition | [2][3] |
| LPS-stimulated RAW 264.7 macrophages | Syringaresinol (hydrolysate of Liriodendrin) | Concentration-dependent | Nitric Oxide (NO) Production | Potent inhibition | [3] |
| LPS-stimulated RAW 264.7 macrophages | Syringaresinol (hydrolysate of Liriodendrin) | Concentration-dependent | Prostaglandin E2 (PGE2) Production | Potent inhibition | [3] |
| LPS-stimulated RAW 264.7 macrophages | Syringaresinol (hydrolysate of Liriodendrin) | Concentration-dependent | Tumor Necrosis Factor-alpha (TNF-α) Production | Potent inhibition | [3] |
Table 2: Neuroprotective Effects of this compound (Liriodendrin)
| Experimental Model | Treatment | Concentration | Measured Parameter | Observed Effect | Citation |
| Differentiated SH-SY5Y human neuroblastoma cells | Liriodendrin | 1, 10, and 100 µM | Cell Viability (MTT assay) | No significant cytotoxicity observed at the tested concentrations after 24 or 48 hours. | [1] |
| Hydrogen peroxide (H₂O₂)-induced cytotoxicity in SH-SY5Y cells | Liriope platyphylla extract (containing Liriodendrin) | 50 µg/ml | Cell Viability | Significant protection against H₂O₂-induced cell loss. | [4] |
Note: Specific quantitative dose-response data for the neuroprotective effects of pure this compound on SH-SY5Y cell viability is limited in the public domain. The available data primarily indicates a lack of cytotoxicity at certain concentrations.
Table 3: Anti-osteoclastogenesis Effects of this compound (Liriodendrin)
| Experimental Model | Treatment | Concentration | Measured Parameter | Observed Effect | Citation |
| RANKL-induced osteoclast differentiation in RAW264.7 cells | This compound | Not specified | TRAP-positive multinucleated cells | Inhibition of osteoclast formation is a known activity, though specific dose-response data is not readily available in published literature. | [1][5][6] |
| RANKL-induced osteoclast differentiation in RAW264.7 cells | This compound | Not specified | Bone resorption pit formation | Inhibition of bone resorption is a known activity, though specific quantitative data is not readily available in published literature. | [1] |
Note: While the inhibitory effect of this compound on osteoclastogenesis is reported, specific quantitative data from dose-response studies, such as the number of TRAP-positive cells or the percentage of resorption pit area inhibition, are not widely available in a structured format in the public domain.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication of the findings.
Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol outlines the procedure to assess the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated murine macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound.
-
After a pre-incubation period (e.g., 1 hour), stimulate the cells with LPS (e.g., 1 µg/mL).
-
Incubate the plates for a specified period (e.g., 24 hours).
-
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, etc.): Quantify the levels of cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
iNOS and COX-2 Expression: Analyze the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates using Western blotting.
-
Neuroprotection Assay in SH-SY5Y Cells
This protocol describes how to evaluate the neuroprotective effects of a compound against an induced neurotoxic insult in the human neuroblastoma SH-SY5Y cell line.
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
For differentiation into a neuronal phenotype, treat the cells with retinoic acid (e.g., 10 µM) for several days.
-
-
Experimental Procedure:
-
Seed the differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a designated time (e.g., 24 hours).
-
Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).
-
Incubate for a further 24-48 hours.
-
-
Assessment of Cell Viability:
-
MTT Assay: Measure cell viability by assessing the metabolic activity of the cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The amount of formazan product is proportional to the number of viable cells.
-
Osteoclast Differentiation Assay
This protocol details the method to assess the inhibitory effect of a compound on the differentiation of macrophages into osteoclasts.
-
Cell Culture:
-
Culture RAW 264.7 cells or bone marrow-derived macrophages (BMMs) in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Induction of Osteoclast Differentiation:
-
Seed the cells in 96-well plates.
-
To induce differentiation, culture the cells in the presence of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) (e.g., 50 ng/mL) and Macrophage Colony-Stimulating Factor (M-CSF) (e.g., 30 ng/mL) for several days (typically 5-7 days).
-
In the treatment groups, add various concentrations of this compound to the culture medium along with the differentiation factors.
-
-
Assessment of Osteoclastogenesis:
-
TRAP Staining: After the incubation period, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified and counted as osteoclasts.
-
Pit Resorption Assay: For functional analysis, culture the cells on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates). After differentiation, remove the cells and visualize the resorption pits by staining (e.g., with toluidine blue). The area of the pits can be quantified using imaging software.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in the biological activities of this compound and the general experimental workflows.
General workflow for in vitro assays investigating this compound.
This compound's inhibitory effect on the NF-κB pathway.
This compound's potential activation of the Nrf2 pathway.
This compound's potential inhibition of RANKL signaling.
Conclusion
This guide provides a comparative overview of the published findings on this compound, focusing on its anti-inflammatory, neuroprotective, and anti-osteoclastogenic properties. While the qualitative effects of this compound are documented, there is a notable lack of comprehensive, publicly available quantitative dose-response data in structured formats for its neuroprotective and anti-osteoclastogenesis activities. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers seeking to replicate and expand upon these findings. Further studies are warranted to establish detailed dose-response relationships and to fully elucidate the molecular mechanisms underlying the therapeutic potential of this compound.
References
- 1. Inhibition of Osteoclast Differentiation and Bone Resorption by N-Methylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Western blot analysis of protein levels of NF-κB p65. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Simultaneous assessment of NF-κB/p65 phosphorylation and nuclear localization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ser276 Phosphorylation of NF-kB p65 by MSK1 Controls SCF Expression in Inflammation | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Acanthoside D and its Analogs in Inflammation and Cytotoxicity
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Acanthoside D and its structural analogs reveals key insights into their anti-inflammatory and cytotoxic properties. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their structure-activity relationships (SAR), supported by experimental data, detailed protocols, and signaling pathway visualizations to inform future therapeutic development.
This compound, a bis-β-D-glucopyranoside of (-)-syringaresinol, is a naturally occurring lignan with recognized anti-inflammatory and antioxidant properties.[1] Understanding how structural modifications to this core molecule influence its biological activity is crucial for the rational design of more potent and selective drug candidates. This guide synthesizes available data to elucidate these relationships.
Comparative Biological Activities: A Quantitative Overview
The anti-inflammatory potential of this compound and its analogs has been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values are presented in Table 1. A lower IC50 value indicates greater potency. While comprehensive cytotoxicity data for all analogs is not available in a single comparative study, this guide will infer potential trends based on the general cytotoxicity of related lignans.
Table 1: Anti-inflammatory Activity of this compound and its Analogs
| Compound Number | Compound Name | R1 | R2 | R3 | R4 | IC50 (µM) for NO Inhibition |
| 1 | Acanthosessilin A | H | H | H | H | 65.07 |
| 2 | Eleutheroside E | Glc | H | H | Glc | 52.33 |
| 3 | Syringaresinol-di-O-β-D-glucoside (this compound) | Glc | OMe | OMe | Glc | > 100 |
| 4 | Liriodendrin | Glc | H | OMe | Glc | 21.56 |
| 5 | (+)-Syringaresinol | H | OMe | OMe | H | 17.75 |
| 6 | Yangambin | Me | OMe | OMe | Me | 10.34 |
| 7 | Magnolin | Me | H | OMe | Me | 22.30 |
| 8 | Epiyangambin | Me | OMe | OMe | Me | 27.57 |
| 9 | (-)-aschantin | Me | H | H | Me | 49.94 |
Glc = β-D-glucopyranosyl; OMe = Methoxy; Me = Methyl
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 allows for the deduction of several key structure-activity relationships for the anti-inflammatory activity of this compound and its analogs:
-
Glycosylation: The presence of bulky glucose moieties, as seen in This compound (3) , appears to significantly reduce or abolish anti-inflammatory activity in the NO inhibition assay. Its aglycone, (+)-Syringaresinol (5) , is significantly more potent. This suggests that the glycosylation at the 4 and 4'' positions may hinder the interaction of the molecule with its biological target.
-
Methoxylation Pattern: The degree and position of methoxy groups on the phenyl rings play a crucial role. Yangambin (6) , with four methoxy groups at the 3, 4, 5, 3', 4', and 5' positions, exhibits the highest potency among the tested compounds. This suggests that increased lipophilicity and specific steric and electronic effects conferred by the methoxy groups are favorable for activity.
-
Substitution on the Furan Ring: The nature of the substituents on the central furofuran ring system also influences activity. The comparison between compounds with hydroxyl groups ((+)-Syringaresinol (5) ) and methoxy groups (Yangambin (6) ) at the terminal positions of the side chains indicates that methylation enhances activity.
Experimental Protocols
Determination of Nitric Oxide (NO) Production
This protocol is based on the methodology used to generate the data in Table 1.
1. Cell Culture and Treatment:
- Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL of penicillin, and 100 µg/mL of streptomycin.
- Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
- The cells are then pre-treated with various concentrations of the test compounds (this compound and its analogs) for 1 hour.
- Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
2. Measurement of Nitrite:
- After the incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture medium is measured using the Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
- 100 µL of the cell culture supernatant is mixed with 100 µL of the Griess reagent in a 96-well plate.
- The mixture is incubated at room temperature for 10 minutes.
- The absorbance is measured at 540 nm using a microplate reader.[2]
- A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
3. Data Analysis:
- The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
- The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This is a general protocol to assess the cytotoxicity of the compounds.
1. Cell Culture and Treatment:
- Cells (e.g., RAW 264.7 or other relevant cell lines) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
- The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
2. MTT Reagent Addition and Incubation:
- After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plate is incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
3. Solubilization and Absorbance Measurement:
- The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
- Cell viability is calculated as a percentage of the untreated control.
- The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.
Signaling Pathway and Experimental Workflow Visualizations
The anti-inflammatory effects of syringaresinol, the aglycone of this compound, are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: Proposed anti-inflammatory signaling pathway of syringaresinol.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Conclusion
The structure-activity relationship of this compound and its analogs indicates that the aglycone, syringaresinol, and its less bulky, more lipophilic derivatives are more potent anti-inflammatory agents. Glycosylation at the 4 and 4'' positions is detrimental to activity in the tested assay. The potent activity of yangambin highlights the importance of the methoxylation pattern on the phenyl rings. The likely mechanism of action involves the modulation of the NF-κB and Nrf2 signaling pathways. Further investigation into the cytotoxicity of these compounds is necessary to determine their therapeutic index and potential as safe and effective anti-inflammatory drugs. This guide provides a foundational framework for researchers to build upon in the development of novel therapeutics based on the syringaresinol scaffold.
References
Acanthoside D: A Comparative Analysis of In Vitro and In Vivo Anti-Inflammatory Efficacy
For Immediate Release
Acanthoside D, a lignan glycoside also known as Liriodendrin, has demonstrated notable anti-inflammatory properties in both laboratory (in vitro) and living organism (in vivo) studies. This guide provides a comprehensive comparison of its efficacy in these two settings, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Key Findings at a Glance
Initial reports suggesting this compound lacked in vitro anti-inflammatory activity have been clarified by subsequent research. Studies using its synonym, Liriodendrin, have confirmed its ability to modulate inflammatory responses in cell cultures. In vivo studies further support its potential as an anti-inflammatory agent, demonstrating efficacy in animal models of acute inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on the anti-inflammatory effects of this compound (Liriodendrin).
Table 1: In Vitro Anti-Inflammatory Efficacy of this compound (Liriodendrin)
| Parameter | Cell Line | Treatment | Concentration | Result |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS-stimulated | Not specified | Marked reduction |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | RAW 264.7 Macrophages | LPS-stimulated | Not specified | Reduced secretion |
| NLRP3 Inflammasome Formation | RAW 264.7 Macrophages | LPS-stimulated | Not specified | Reduced formation |
| NF-κB Phosphorylation | RAW 264.7 Macrophages | LPS-stimulated | Not specified | Reduced phosphorylation |
Table 2: In Vivo Anti-Inflammatory Efficacy of this compound (Liriodendrin)
| Animal Model | Condition | Treatment | Dosage | Key Outcomes |
| BALB/c Mice | LPS-induced Acute Respiratory Distress Syndrome (ARDS) | Liriodendrin | Not specified | Ameliorated leukocyte infiltration and lung edema[1] |
| Mice | IgG Immune Complex-induced Acute Lung Injury | Liriodendrin | Not specified | Reduced secretion of IL-1β, IL-6, and TNF-α; Attenuated phosphorylation of SRC, JNK, P38, and STAT3[2] |
| Rats | Carrageenan-induced Paw Edema | Liriodendrin | 10 mg/kg | Inhibition of paw edema[3] |
Experimental Methodologies
In Vitro Anti-Inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (Liriodendrin) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay:
-
Principle: The production of NO, a pro-inflammatory mediator, is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
-
Method: The Griess reagent is added to the culture supernatant. The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The concentration of nitrite is determined from a standard curve.
3. Cytokine Measurement (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Method: Supernatants from treated and untreated cells are added to wells of a microplate pre-coated with antibodies specific to the cytokine of interest. After a series of incubation and washing steps with detection antibodies and a substrate, the colorimetric change is measured, which is proportional to the amount of cytokine present.
4. Western Blot Analysis:
-
Principle: This technique is used to detect and quantify specific proteins involved in inflammatory signaling pathways (e.g., NF-κB, MAPKs, NLRP3).
-
Method: Cells are lysed, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme. The protein bands are visualized using a chemiluminescent substrate.
In Vivo Anti-Inflammatory Models
1. Carrageenan-Induced Paw Edema in Rats:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% in saline) is administered into the sub-plantar region of the right hind paw.
-
Treatment Protocol: this compound is administered orally or intraperitoneally at various doses (e.g., 10 mg/kg) at a specific time point before or after carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.
2. LPS-Induced Acute Respiratory Distress Syndrome (ARDS) in Mice:
-
Animal Model: BALB/c mice.
-
Induction of ARDS: Mice are challenged with an intratracheal or intranasal administration of LPS.
-
Treatment Protocol: Liriodendrin is administered to the mice prior to the LPS challenge.
-
Evaluation: Bronchoalveolar lavage fluid (BALF) is collected to measure leukocyte infiltration and protein concentration (as an indicator of lung edema). Lung tissue is collected for histological analysis and Western blotting to assess inflammatory markers.[1]
Signaling Pathways and Mechanisms of Action
This compound (Liriodendrin) exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
NF-κB and MAPK Signaling Pathways
In vitro studies have shown that this compound inhibits the activation of the NF-κB pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes.
Furthermore, this compound influences the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting p38 MAPK and JNK.[1][2] By inhibiting the phosphorylation of these kinases, this compound can further suppress the inflammatory cascade.
Figure 1: Inhibition of NF-κB and MAPK pathways by this compound.
NLRP3 Inflammasome Pathway
This compound has also been found to inhibit the formation of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1]
Figure 2: this compound's inhibition of the NLRP3 inflammasome pathway.
Conclusion
The available evidence strongly suggests that this compound is a promising anti-inflammatory agent with demonstrable efficacy in both in vitro and in vivo models. Its mechanism of action involves the inhibition of key inflammatory pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. The discrepancy in early in vitro findings may be attributable to variations in experimental conditions or the purity of the compound used. Further research is warranted to fully elucidate its therapeutic potential and to establish optimal dosing and delivery methods for clinical applications. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development.
References
- 1. BIOCELL | Influence of Liriodendrin on NLRP3-Mediated Pyroptosis and Proinflammatory Pathways in Mice Experiencing Acute Respiratory Distress Syndrome Induced by Lipopolysaccharide [techscience.com]
- 2. Protective effect of liriodendrin on IgG immune complex-induced acute lung injury via inhibiting SRC/STAT3/MAPK signaling pathway: a network pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of carrageenan and dextran-induced edemas by 2,3,7,8-tetrachlorodibenzo-p-dioxin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different Acanthoside D extraction techniques
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of various techniques for extracting Acanthoside D, a pharmacologically active compound found in plants such as Acanthopanax senticosus. The comparison covers conventional and modern methods, presenting available experimental data and detailed protocols to aid in the selection of the most suitable extraction strategy.
Performance Comparison of Extraction Techniques
The selection of an extraction method depends on various factors, including yield, purity of the final product, processing time, solvent consumption, and environmental impact. Below is a summary of quantitative data for different this compound extraction techniques.
Note: While data for Supercritical Fluid Extraction (SFE) and Heat Reflux Extraction of this compound are available, specific quantitative data for Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) for this particular compound are limited in the reviewed literature. Therefore, the data presented for UAE and MAE are representative values based on the extraction of similar glycosidic compounds from plant matrices and should be considered as a general reference.
Table 1: Comparison of Supercritical Fluid Extraction (SFE) and Heat Reflux Extraction for this compound
| Parameter | Supercritical Fluid Extraction (SFE) | Heat Reflux Extraction |
| Yield of this compound | Yield increases with higher pressure; optimal yield with water as a co-solvent.[1] | Dependent on ethanol concentration, with 40% ethanol showing higher yields than 80%. |
| Purity of Extract | Purity increases with increasing pressure of supercritical CO2.[1] | Co-extraction of a large amount of impurities is common.[2] |
| Solvent Consumption | Primarily uses supercritical CO2, with a small amount of co-solvent (e.g., water).[1] | Requires significant volumes of organic solvents (e.g., ethanol).[2] |
| Extraction Time | Approximately 6 hours.[1] | 3 hours.[2] |
| Operating Temperature | Around 333.15 K (60°C).[1] | Boiling point of the solvent (e.g., ethanol at ~78°C). |
| Environmental Impact | Generally considered a "green" technique due to the use of non-toxic, recyclable CO2. | Use of organic solvents raises environmental and safety concerns. |
Table 2: Representative Comparison of Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Estimated Yield | High yields are achievable due to efficient cell wall disruption. | Generally provides high extraction efficiency and yields. |
| Estimated Purity | Can provide high purity extracts. | Can provide high purity extracts. |
| Solvent Consumption | Reduced solvent consumption compared to conventional methods. | Lower solvent requirements than conventional methods. |
| Extraction Time | Significantly shorter extraction times (e.g., 10-45 minutes).[3] | Very short extraction times (e.g., a few minutes).[4] |
| Operating Temperature | Can be performed at lower temperatures, reducing the risk of thermolabile compound degradation. | Can lead to rapid heating; temperature control is important. |
| Energy Consumption | Energy-efficient. | Energy-efficient. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. The following sections provide protocols for the key extraction techniques discussed.
Heat Reflux Extraction Protocol
-
Preparation of Plant Material: The dried and powdered plant material (e.g., trunk of Acanthopanax senticosus) is accurately weighed.
-
Solvent Addition: The powdered material is placed in a round-bottom flask, and a suitable solvent (e.g., 100 mL of ethanol for 5 g of powder) is added.[2]
-
Refluxing: The flask is connected to a reflux condenser, and the mixture is heated to the boiling point of the solvent and maintained for a specified duration (e.g., 3 hours).[2]
-
Cooling and Filtration: After the reflux period, the mixture is allowed to cool to room temperature and then filtered to separate the extract from the solid plant residue.
-
Concentration: The solvent is removed from the filtrate using a rotary evaporator to obtain a concentrated crude extract.
-
Purification (Optional): The crude extract can be further purified by dissolving it in water and performing a liquid-liquid extraction with a non-polar solvent like n-hexane to remove impurities.[2]
Supercritical Fluid Extraction (SFE) Protocol
-
Preparation of Plant Material: The dried and powdered plant material is packed into the extraction vessel.
-
System Setup: The SFE system is assembled, and the parameters are set.
-
Extraction: Supercritical carbon dioxide is used as the primary solvent. A co-solvent, such as water, can be added to enhance the extraction of polar compounds like this compound.[1]
-
Collection: The extracted components are separated from the supercritical fluid in a separator by reducing the pressure, causing the CO2 to return to its gaseous state and the extract to precipitate.
-
Analysis: The collected extract is then analyzed for its this compound content.
Ultrasound-Assisted Extraction (UAE) Protocol (Generalized)
-
Preparation of Plant Material: The powdered plant material is suspended in a suitable solvent (e.g., ethanol-water mixture) in an extraction vessel.
-
Ultrasonic Treatment: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension.
-
Frequency: Typically 20-50 kHz.
-
Power: Varies depending on the equipment.
-
Temperature: Can be controlled, often near room temperature.
-
Time: Usually ranges from 10 to 45 minutes.[3]
-
-
Separation: The mixture is then centrifuged or filtered to separate the extract from the solid residue.
-
Concentration: The solvent is evaporated to yield the crude extract.
Microwave-Assisted Extraction (MAE) Protocol (Generalized)
-
Preparation of Plant Material: The powdered plant material is mixed with a suitable solvent in a microwave-transparent vessel.
-
Microwave Irradiation: The vessel is placed in a microwave extraction system.
-
Microwave Power: Typically ranges from 100 to 500 W.
-
Temperature: Can be programmed and controlled.
-
Time: Usually very short, from a few seconds to several minutes.
-
-
Cooling: After irradiation, the vessel is cooled to a safe temperature.
-
Separation and Concentration: The extract is separated from the solid residue by filtration or centrifugation, followed by solvent evaporation.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes and mechanisms involved, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted deep eutectic solvent extraction and macroporous resin purification of anthocyanins from Purple-heart Radish: Process optimization, structural characterization and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Acanthoside D vs. Alendronate for Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acanthoside D, a natural compound with purported anti-osteoporotic properties, and Alendronate, a widely prescribed bisphosphonate for the treatment of osteoporosis. This comparison is based on available preclinical and clinical data to assist researchers and drug development professionals in evaluating their respective therapeutic potential.
Executive Summary
This guide utilizes data from a study on Eleutheroside E , a diastereomer of this compound, as a surrogate to provide a preliminary comparison. It is crucial to note that the biological activities of stereoisomers can differ significantly. The available data for Eleutheroside E is from a preclinical study in an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, while the data for Alendronate is derived from extensive clinical trials in postmenopausal women and preclinical studies in OVX rats.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Eleutheroside E (as a proxy for this compound) and Alendronate on key osteoporosis-related parameters.
Table 1: Effect on Bone Mineral Density (BMD)
| Parameter | Eleutheroside E (in OVX mice) | Alendronate (in Postmenopausal Women) |
| Dosage | Not explicitly stated for BMD | 10 mg/day |
| Duration | 8 weeks | 3 years |
| Lumbar Spine BMD | Data not available | ▲ 8.8% increase compared to placebo[1] |
| Femoral Neck BMD | Data not available | ▲ 5.9% increase compared to placebo[1] |
| Total Hip BMD | Data not available | ▲ 7.8% increase at the trochanter compared to placebo[1] |
| Bone Volume/Total Volume (BV/TV) (%) | ▲ Increased vs. OVX group (specific % not provided) | Data not available |
Table 2: Effect on Bone Turnover Markers
| Marker | Eleutheroside E (in OVX mice) | Alendronate (in Postmenopausal Women & OVX Rats) |
| Dosage | Not explicitly stated | 10 mg/day (women), 0.1 mg/kg (rats) |
| Duration | 8 weeks | 3 years (women), 6 weeks (rats) |
| Tartrate-resistant acid phosphatase (TRAP) | ▼ Reduced serum levels vs. OVX group | ▼ Reduced activity in osteoclasts |
| C-terminal telopeptide of type I collagen (CTX) | ▼ Reduced serum levels vs. OVX group | Data not available in these specific studies |
| Procollagen type I N-terminal propeptide (P1NP) | ▲ Increased serum levels vs. OVX group | Data not available in these specific studies |
| Osteocalcin | Data not available | ▼ Decreased levels in treated OVX rats[2] |
| Deoxypyridinoline | Data not available | ▼ Decreased levels in treated OVX rats[2] |
Mechanism of Action
This compound (inferred from Eleutheroside E and related compounds)
The precise mechanism of action for this compound in osteoporosis is not fully elucidated. However, studies on its diastereomer, Eleutheroside E, and other related natural compounds suggest a multi-faceted mechanism that likely involves:
-
Anti-inflammatory Effects: Eleutheroside E has been shown to reduce the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 in OVX mice. These cytokines are known to promote osteoclastogenesis (the formation of bone-resorbing cells).
-
Modulation of Gut Microbiota: Treatment with Eleutheroside E in OVX mice led to an increased relative abundance of Lactobacillus and a decreased abundance of Clostridiaceae. The gut microbiome is increasingly recognized for its role in bone metabolism.
-
Inhibition of Osteoclastogenesis: It is hypothesized that this compound, similar to other anti-osteoporotic natural compounds, may interfere with the RANKL/RANK signaling pathway, a critical pathway for osteoclast differentiation and activation.
Alendronate
Alendronate is a nitrogen-containing bisphosphonate that potently inhibits bone resorption. Its primary mechanism of action involves:
-
Inhibition of the Mevalonate Pathway: Alendronate is taken up by osteoclasts and inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This disruption prevents the prenylation of small GTPase signaling proteins that are essential for osteoclast function, leading to osteoclast inactivation and apoptosis.
-
Modulation of the RANKL/OPG System: While Alendronate's primary effect is directly on osteoclasts, some studies suggest it may also influence the RANKL/OPG system. For instance, in the presence of vitamin D, alendronate has been observed to increase RANKL gene expression in differentiated human osteoblasts[3]. The overall effect in vivo, however, is a profound suppression of bone resorption.
Signaling Pathway Diagrams
Caption: Hypothesized mechanism of this compound in inhibiting osteoclastogenesis.
Caption: Mechanism of Alendronate via inhibition of the mevalonate pathway in osteoclasts.
Experimental Protocols
Eleutheroside E in Ovariectomized (OVX) Mouse Model
-
Animal Model: Female C57BL/6J mice are subjected to bilateral ovariectomy to induce an osteoporosis model that mimics postmenopausal bone loss. A sham-operated group serves as the control.
-
Treatment: Following surgery, mice are administered Eleutheroside E or a vehicle control, typically via oral gavage, for a specified period (e.g., 8 weeks).
-
Bone Parameter Analysis:
-
Micro-computed Tomography (µCT): The distal femur is scanned to analyze bone microarchitecture parameters, including bone volume/total volume (BV/TV).
-
Serum Biomarkers: Blood samples are collected to measure the serum levels of bone turnover markers such as TRAP, CTX (resorption markers), and P1NP (formation marker) using ELISA kits.
-
-
Mechanism Analysis:
-
Cytokine Measurement: Serum levels of inflammatory cytokines like TNF-α and IL-6 are quantified using ELISA.
-
Gut Microbiota Analysis: Fecal samples are collected for 16S rRNA gene sequencing to analyze the composition of the gut microbiota.
-
Alendronate in Postmenopausal Women with Osteoporosis (Clinical Trial Design)
-
Study Population: Postmenopausal women with a diagnosis of osteoporosis, typically defined by low bone mineral density (T-score ≤ -2.5) at the lumbar spine or femoral neck.
-
Intervention: Participants are randomized to receive a daily oral dose of Alendronate (e.g., 10 mg) or a placebo. All participants typically receive calcium and vitamin D supplementation.
-
Efficacy Endpoints:
-
Bone Mineral Density (BMD): BMD of the lumbar spine, femoral neck, and total hip is measured at baseline and at regular intervals (e.g., annually) using dual-energy X-ray absorptiometry (DXA).
-
Fracture Incidence: The occurrence of new vertebral and non-vertebral fractures is monitored throughout the study.
-
-
Safety and Tolerability: Adverse events are systematically recorded and monitored.
Conclusion
Alendronate is a well-established and highly effective treatment for osteoporosis with a robust body of clinical evidence supporting its ability to increase BMD and reduce fracture risk. Its mechanism of action is well-understood and targets osteoclasts directly.
This compound, based on preliminary data from its diastereomer Eleutheroside E, shows promise as a potential anti-osteoporotic agent. Its purported mechanism, involving anti-inflammatory effects and modulation of the gut microbiota, presents an alternative approach to osteoporosis treatment. However, there is a clear need for further research to:
-
Directly evaluate the efficacy of this compound in preclinical models of osteoporosis, providing quantitative data on BMD and bone turnover markers.
-
Elucidate the precise molecular mechanisms by which this compound exerts its effects on bone metabolism.
-
Conduct head-to-head comparative studies with standard-of-care drugs like Alendronate to determine its relative efficacy and safety.
For drug development professionals, this compound represents an early-stage lead compound that warrants further investigation. Its potential to act through different pathways than existing therapies could offer new therapeutic options for patients with osteoporosis.
References
- 1. The effect of alendronate sodium on trabecular bone structure in an osteoporotic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Effects of continuous alendronate treatment on bone mass and mechanical properties in ovariectomized rats: comparison with pamidronate and etidronate in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antioxidant capacity of Acanthoside D using different assays
For Researchers, Scientists, and Drug Development Professionals
Acanthoside D, a lignan glycoside also known as Eleutheroside D and Syringaresinol-di-O-β-D-glucoside, is a prominent bioactive compound isolated from plants such as Acanthopanax senticosus.[1] It is recognized for its potential health benefits, including anti-inflammatory and antioxidant properties.[1] This guide provides a comparative analysis of the antioxidant capacity of this compound, drawing upon available experimental data and outlining the standard assays used for its validation.
While this compound is established as an antioxidant, there is a notable scarcity of publicly available in vitro studies that quantify the antioxidant capacity of the isolated pure compound across a range of standardized assays. Much of the existing research focuses on the antioxidant activities of extracts from plants containing this compound, which reflects the synergistic effects of multiple constituents. This guide will present the available data on the pure compound, supplement it with data from relevant plant extracts, and provide detailed experimental protocols for the key antioxidant assays.
Quantitative Data on Antioxidant Capacity
Direct quantitative comparisons of pure this compound across multiple antioxidant assays are limited in the current literature. However, one study has reported the 50% effective dose (ED50) for this compound, providing a valuable data point for its antioxidant potential.
Table 1: Antioxidant Capacity of Pure this compound
| Compound | Antioxidant Assay | ED50 (µM) | Positive Control | ED50 of Control (µM) |
| This compound | Not Specified | 23.40[2][3] | α-tocopherol | 27.21[2][3] |
Note: A lower ED50 value indicates a higher antioxidant activity. The specific assay used to determine this value was not detailed in the available literature.
To provide a broader context for the antioxidant potential of this compound, the following table summarizes the antioxidant activities of extracts from Eleutherococcus senticosus, a plant rich in this compound. These values represent the collective antioxidant effects of all phytochemicals present in the extracts.
Table 2: Antioxidant Capacity of Eleutherococcus senticosus Extracts
| Plant Part | Assay | Result | Reference |
| Roots | DPPH | 14.7% to 26.2% reduction at 0.8 mg/mL | [4] |
| Fruits & Roots | ABTS, DPPH, Ferrozine | Significant antioxidant activity | [5] |
Experimental Protocols
The following are detailed methodologies for the three most common assays used to evaluate antioxidant capacity.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[4]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Reagents:
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Test sample dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid, Trolox)
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
Add a specific volume of the test sample at various concentrations to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form. The reduction in color is measured by the decrease in absorbance at 734 nm.
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Test sample dissolved in a suitable solvent
-
Positive control (e.g., Trolox, Ascorbic acid)
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the test sample at various concentrations to the diluted ABTS•+ solution.
-
Incubate the mixture for a set period (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is measured at 593 nm.
-
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)
-
Test sample
-
Positive control (e.g., Trolox, Ascorbic acid)
-
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add a small volume of the test sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, typically FeSO₄ or Trolox.
-
Visualizing Antioxidant Validation and Mechanisms
To better illustrate the processes involved in validating antioxidant capacity, the following diagrams are provided.
Discussion and Conclusion
The available evidence strongly suggests that this compound is a potent antioxidant. The reported ED50 value of 23.40 µM, which is lower than that of the well-known antioxidant α-tocopherol (27.21 µM), indicates a significant radical scavenging capacity.[2][3] Furthermore, in vivo studies on Syringaresinol-di-O-β-D-glucoside (this compound) have shown its ability to modulate antioxidant enzyme levels, such as superoxide dismutase (SOD) and catalase (CAT), and reduce markers of oxidative stress like malondialdehyde (MDA).[6]
However, the lack of comprehensive in vitro data for the pure compound across standardized assays like DPPH, ABTS, and FRAP makes a direct, multi-faceted comparison challenging. The antioxidant activity observed in extracts of Eleutherococcus senticosus is promising but cannot be solely attributed to this compound.
For researchers and drug development professionals, this highlights a clear research gap. There is a need for further studies to isolate pure this compound and systematically evaluate its antioxidant capacity using a panel of standardized assays. Such data would be invaluable for:
-
Establishing a definitive antioxidant profile: Quantifying its activity in different assays would clarify its primary mechanism of action (e.g., hydrogen atom transfer vs. single electron transfer).
-
Enabling direct comparisons: Standardized data would allow for robust comparisons with other well-established antioxidants, aiding in the assessment of its therapeutic potential.
-
Supporting drug development: A clear understanding of its antioxidant potency is crucial for developing this compound as a potential therapeutic agent for conditions associated with oxidative stress.
References
- 1. This compound | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Eleutherococcus Species Cultivated in Europe: A New Source of Compounds with Antiacetylcholinesterase, Antihyaluronidase, Anti-DPPH, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syringaresinol‑di‑O‑β‑D‑glucoside, a phenolic compound from Polygonatum sibiricum, exhibits an antidiabetic and antioxidative effect on a streptozotocin‑induced mouse model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Acanthoside D: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle Acanthoside D in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of a spill, contain the material with an inert absorbent and follow the disposal procedure outlined below.
Quantitative Data Summary
Due to the limited availability of specific toxicological and environmental data for this compound, a precautionary approach is warranted. The following table summarizes the known information and highlights the need for cautious handling.
| Property | Data | Citation |
| Chemical Name | This compound, Liriodendrin, (+)-Syringaresinol di-O-β-D-glucoside | [1] |
| Molecular Formula | C₃₄H₄₆O₁₈ | [1] |
| Appearance | Solid | [1] |
| Known Hazards | Specific hazards are not well-documented. A Safety Data Sheet for a related compound indicates it may be harmful if swallowed, cause serious eye damage, and be harmful to aquatic life with long-lasting effects. Treat with caution. | |
| GHS Classification | A specific GHS classification for this compound has not been found. | [2] |
| Incompatible Materials | Strong oxidizing agents. | |
| Disposal Consideration | Should not be released into the environment. Do not empty into drains. Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocol for Proper Disposal
The recommended procedure for the disposal of this compound, including contaminated labware and residues, is to manage it as hazardous chemical waste.
Step 1: Hazard Assessment
Given the absence of comprehensive safety data, treat this compound as a chemical with unknown toxicity. This necessitates handling it with a high degree of caution and preventing any release into the environment.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent inadvertent chemical reactions.
-
Collection Container: Collect waste this compound (solid) and any solutions containing it in a designated, chemically compatible, and sealable container. For liquid waste, ensure the container has adequate headspace (approximately 10%) to allow for vapor expansion.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any known hazard warnings (e.g., "Harmful if Swallowed," "Eye Irritant").
-
Incompatible Wastes: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Specifically, avoid mixing with strong oxidizing agents.
Step 3: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA). This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure secondary containment is used for liquid waste containers to mitigate spills.
Step 4: Professional Disposal
The final step is to arrange for the removal and disposal of the waste by a licensed and approved hazardous waste contractor.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to schedule a waste pickup. Provide them with a copy of any available safety information and the details from the waste label.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's and local regulations.
Step 5: Decontamination of Empty Containers
-
Solid Waste: Empty containers that held solid this compound should be managed as hazardous waste and disposed of through the hazardous waste contractor.
-
Liquid Waste: For containers that held solutions of this compound, they should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste. Subsequent rinsates may be permissible for drain disposal if your institution's EHS guidelines allow, but it is more prudent to collect all rinsates as hazardous waste.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
References
Safe Handling of Acanthoside D: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Handling Information for Acanthoside D
This guide provides essential, immediate safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Quantitative Data
This compound, also known as Liriodendrin, is a compound that requires careful handling due to its potential health effects. The primary hazards associated with this compound are:
-
Harmful if swallowed. [1]
-
Causes serious eye damage. [1]
-
Harmful to aquatic life with long-lasting effects. [1]
The following table summarizes key quantitative and physical properties of this compound:
| Property | Value |
| Molecular Formula | C₃₄H₄₆O₁₈ |
| Molecular Weight | 742.7 g/mol |
| Appearance | Solid |
| Solubility | Acetonitrile: Slightly soluble (0.1-1 mg/ml) DMSO: Sparingly soluble (1-10 mg/ml)[2] |
| Storage Temperature | Store at -20°C |
Personal Protective Equipment (PPE)
To ensure personnel safety, the following personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. | To prevent eye contact, which can cause serious damage. |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. Clothing: A lab coat is mandatory. Consider a chemically impervious apron for larger quantities. | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | In the case of insufficient ventilation or potential for aerosolization (e.g., weighing large quantities), use a NIOSH-approved particulate respirator. | To prevent inhalation of the powdered compound. |
Operational Plan: Handling and Experimental Protocol
Given that this compound is a powdered substance with significant hazards, all handling should be performed with caution in a controlled environment.
Engineering Controls:
All work with this compound should be conducted in a properly functioning laboratory fume hood or a ventilated balance enclosure to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the fume hood for handling this compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) within the fume hood before starting.
-
-
Weighing the Compound:
-
Whenever possible, use pre-weighed amounts of the compound to avoid handling the powder.
-
If weighing is necessary, perform this task within a ventilated balance enclosure or a fume hood.
-
Use a clean, dedicated spatula for transferring the powder.
-
Avoid pouring the powder directly from the bottle to minimize dust generation. Transfer small amounts at a time.
-
Keep the container of this compound closed when not in use.
-
-
Dissolving the Compound:
-
Add the desired solvent to the vial containing the weighed this compound inside the fume hood.
-
Cap the vial securely before mixing or vortexing.
-
If the solution needs to be agitated, ensure the container is tightly sealed to prevent splashes or aerosols.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Dispose of all contaminated disposable items (e.g., weigh boats, pipette tips, bench paper) in the designated solid chemical waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., unused powder, contaminated gloves, weigh boats, and paper towels) must be collected in a clearly labeled, sealed hazardous waste container.
-
Do not mix with other waste streams.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste.
-
Do not dispose of solutions containing this compound down the drain.
-
-
Empty Containers:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, the container can be disposed of in accordance with institutional guidelines for decontaminated lab waste.
-
Emergency Response Plan
In the event of accidental exposure to this compound, follow these procedures immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[1][4] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
